Product packaging for Fusaproliferin(Cat. No.:)

Fusaproliferin

Cat. No.: B1234170
M. Wt: 444.6 g/mol
InChI Key: VRGWBRLULZUWAJ-UEWDWXLZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fusaproliferin is a bicyclic sesterterpene mycotoxin naturally produced by various fungi within the Fusarium genus, including F. proliferatum and F. subglutinans . First identified in maize, this compound has become a significant subject of study in toxicology and food safety due to its natural occurrence in cereals such as maize in multiple regions . Researchers utilize this compound to investigate its toxicological profile, which includes teratogenic effects observed in chicken embryos, such as anomalous extremity development and macrocephaly . The compound also demonstrates cytotoxicity, with studies reporting a CC50 value of 60–65 μM in human B-lymphocyte cells, leading to impaired cell growth . Its mechanism of action involves disruptive interactions with key inflammatory pathways; this compound exhibits anti-inflammatory properties by binding with high affinity to the innate immune response receptor TLR4 and inhibiting the IKK complex in the NF-κB signaling pathway, thereby reducing phosphorylation and nuclear translocation . Furthermore, it causes a reduction in the phosphorylation of MAPKs, including p38, JNK, and ERK, which are proteins that regulate inflammatory signaling . Beyond immunology, this compound has shown potential in oncology research, where it induces rapid cytotoxicity against pancreatic and breast cancer cells by triggering apoptosis and necrosis, although the precise molecular mechanism remains an area of active investigation . The biosynthesis of this compound occurs via the mevalonate pathway, and its lipophilicity, enhanced by a fused-ring system and multiple methyl groups, influences its biological activity and cellular uptake . This product is intended for research applications only, including in vitro toxicology, mechanistic studies of inflammation, and exploratory anticancer drug discovery. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40O5 B1234170 Fusaproliferin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H40O5

Molecular Weight

444.6 g/mol

IUPAC Name

[(2S)-2-[(1S,3E,7E,11S,12E,15R)-11,17-dihydroxy-1,4,8,12-tetramethyl-18-oxo-16-bicyclo[13.3.0]octadeca-3,7,12,16-tetraenyl]propyl] acetate

InChI

InChI=1S/C27H40O5/c1-17-8-7-9-18(2)14-15-27(6)22(12-11-19(3)23(29)13-10-17)24(25(30)26(27)31)20(4)16-32-21(5)28/h8,11,14,20,22-23,29-30H,7,9-10,12-13,15-16H2,1-6H3/b17-8+,18-14+,19-11+/t20-,22-,23+,27+/m1/s1

InChI Key

VRGWBRLULZUWAJ-UEWDWXLZSA-N

SMILES

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)COC(=O)C)C)C

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@]2([C@H](C/C=C(/[C@H](CC1)O)\C)C(=C(C2=O)O)[C@H](C)COC(=O)C)C)/C

Canonical SMILES

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)COC(=O)C)C)C

Synonyms

fusaproliferin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Fusaproliferin: Chemical Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaproliferin is a mycotoxin belonging to the sesterterpenoid class of natural products.[1][2] Produced by various Fusarium species, this secondary metabolite has garnered significant interest within the scientific community due to its diverse biological activities, including cytotoxic, teratogenic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its impact on key cellular signaling pathways. Detailed experimental protocols for the evaluation of its biological activity are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic sesterterpene characterized by a complex molecular architecture.[1] Its structure was elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and its absolute stereochemistry was confirmed by X-ray diffraction analysis.[2]

Table 1: Chemical Identifiers of this compound

IdentifierValue
Molecular Formula C₂₇H₄₀O₅
Molecular Weight 444.6 g/mol
IUPAC Name [(2S)-2-[(1S,3E,7E,11S,12E,15R)-11,17-dihydroxy-1,4,8,12-tetramethyl-18-oxo-16-bicyclo[13.3.0]octadeca-3,7,12,16-tetraenyl]propyl] acetate
CAS Number 152469-17-5
SMILES String C/C/1=C\CC/C(=C/C[C@]2(--INVALID-LINK--O)\C">C@HC(=C(C2=O)O)--INVALID-LINK--COC(=O)C)C)/C
InChI Key VRGWBRLULZUWAJ-UEWDWXLZSA-N

Physicochemical Characteristics:

This compound is a lipophilic molecule, a property attributed to its fused-ring system and multiple methyl groups.[1] This characteristic suggests good solubility in organic solvents and potential for traversing cellular membranes.[1] While a specific melting point is not widely reported, it is known to be a white, amorphous, sticky mass in its purified form.

Spectral Data:

The structural elucidation of this compound has been supported by detailed mass spectrometry analysis. Electrospray ionization mass spectrometry (ESI-MS) reveals a protonated molecular ion at m/z 445. Collision-induced dissociation of the dehydrated protonated molecular ion (m/z 427) results in characteristic fragments from the loss of a water molecule (m/z 409) and acetic acid (m/z 385).[3]

Biological Activity and Toxicology

This compound exhibits a range of biological effects, with its cytotoxicity and anti-inflammatory properties being of particular interest.

Cytotoxicity

This compound has demonstrated cytotoxic activity against various cell lines. This toxicity is a critical consideration for its potential therapeutic applications and for understanding its role as a mycotoxin.

Table 2: Cytotoxicity of this compound

Assay TypeOrganism/Cell LineResult (Value)Time (hours)
LD₅₀Brine Shrimp (Artemia salina)53.4 µM24
CC₅₀Lepidopteran SF-9 cells100 µM24
CC₅₀Lepidopteran SF-9 cells70 µM48
CC₅₀Human B-Lymphocyte IARC-171 cells60-65 µM24
CC₅₀Human B-Lymphocyte IARC-171 cells55 µM48
Teratogenicity

Studies on chicken embryos have revealed the teratogenic potential of this compound. Exposure to this mycotoxin can lead to developmental abnormalities. Observed malformations in chicken embryos include anomalous development of extremities, macrocephaly, and an abnormal head-to-body size ratio.[1]

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. It has been observed to inhibit the NF-κB and MAPK signaling pathways.[1] This is achieved by reducing the phosphorylation and nuclear translocation of key inflammatory proteins.[1]

Signaling Pathways Affected by this compound

This compound exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. It has been shown to reduce the phosphorylation of MAPKs, including p38, JNK, and ERK, which are crucial regulators of inflammatory signaling.[1]

Fusaproliferin_Signaling_Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound IKK IKK This compound->IKK p38 p38 This compound->p38 JNK JNK This compound->JNK ERK ERK This compound->ERK NFkB_p65 NF-κB (p65) IKK->NFkB_p65 activates Nuclear_Translocation Nuclear Translocation NFkB_p65->Nuclear_Translocation Phosphorylation Phosphorylation p38->Phosphorylation JNK->Phosphorylation ERK->Phosphorylation Gene_Expression Inflammatory Gene Expression Phosphorylation->Gene_Expression Nuclear_Translocation->Gene_Expression MAPK_Pathway MAPK Pathway NFkB_Pathway NF-κB Pathway

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

Brine Shrimp Lethality Assay

This assay is a simple, rapid, and cost-effective method for the preliminary assessment of cytotoxicity.

Materials:

  • Artemia salina (brine shrimp) eggs

  • Artificial seawater (3.8% w/v sea salt in distilled water)

  • Hatching tank with aeration

  • Light source

  • 96-well microplates

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Micropipettes

Procedure:

  • Hatching of Brine Shrimp: Add Artemia salina eggs to the hatching tank containing artificial seawater. Provide constant aeration and illumination. The nauplii (larvae) will hatch within 24-48 hours.

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in artificial seawater.

  • Assay Setup: Pipette 100 µL of each this compound dilution into the wells of a 96-well plate. Add 10-15 nauplii to each well. Include a negative control (seawater with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate at room temperature (25-30°C) for 24 hours.

  • Data Collection: After 24 hours, count the number of dead nauplii in each well.

  • Analysis: Calculate the percentage of mortality for each concentration and determine the LD₅₀ value using probit analysis or other suitable statistical methods.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cell line (e.g., cancer cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC₅₀ value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-NF-κB p65, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time. Lyse the cells and collect the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a mycotoxin with a complex chemical structure and a diverse range of biological activities. Its cytotoxic and anti-inflammatory properties make it a subject of interest for both toxicology and drug discovery. The experimental protocols detailed in this guide provide a framework for the continued investigation of this intriguing natural product. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a therapeutic agent or as a lead compound for the development of new drugs.

References

Fusaproliferin: A Technical Guide to Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fusaproliferin is a sesterterpenoid mycotoxin naturally produced by various fungi within the Fusarium genus, most notably Fusarium proliferatum.[1] It was first isolated from a strain of F. proliferatum found on corn with ear rot in northern Italy.[2] Initially named "proliferin," the name was later changed to this compound to avoid confusion with a previously identified substance.[1][3] The compound's structure was fully elucidated in 1993, and its absolute stereochemistry was confirmed in 1996.[1][4] this compound is recognized as an "emerging mycotoxin" due to its potential health risks to humans and animals and its presence in agricultural commodities, particularly maize.[5][6]

This mycotoxin exhibits a range of biological activities, including toxicity towards brine shrimp (Artemia salina), insect cells, and human B lymphocytes.[4][6][7] It has also been reported to have teratogenic effects in chicken embryos.[4] The complex structure and potent biological activities of this compound make it a subject of interest for toxicological studies and a potential scaffold for medicinal chemistry projects, particularly in the development of anticancer agents.[8][9] This guide provides a comprehensive overview of the discovery, production, and detailed methodologies for the isolation and characterization of this compound for researchers and professionals in drug development.

Fungal Production of this compound

This compound is produced by several species in the Fusarium genus. While first discovered in F. proliferatum, it is also synthesized by F. subglutinans, F. solani, and at least fifteen other species.[1][4] Production levels can vary significantly between different fungal strains and are highly dependent on the culture substrate and conditions.[6][7]

Culture and Inoculation

Solid-state fermentation on sterilized grain, particularly corn kernels, is a common and effective method for producing this compound.[2][3][10] Liquid cultures, such as potato dextrose broth, have also been successfully used.[8][11]

Experimental Protocol: Fungal Culture for this compound Production

  • Strain Selection: Select a known this compound-producing strain, such as Fusarium proliferatum ITEM-1494 or Fusarium subglutinans E-1583.[2][10]

  • Substrate Preparation:

    • For solid-state culture, use yellow corn kernels. Autoclave the kernels to ensure sterility.[3][10]

    • For liquid culture, prepare a suitable medium like Potato Dextrose Broth (PDB) or a defined liquid medium.[8][11]

  • Inoculation: Inoculate the sterilized substrate with the selected Fusarium strain under aseptic conditions.

  • Incubation: Incubate the cultures at approximately 25-28°C for a period of 21-28 days in the dark.[8][12][13] This extended incubation period allows for the accumulation of secondary metabolites, including this compound.

The general workflow for producing and isolating this compound is depicted below.

G cluster_0 Production Phase cluster_1 Isolation & Purification Phase cluster_2 Analysis & Characterization Strain Selection Strain Selection Substrate Preparation Substrate Preparation Strain Selection->Substrate Preparation Inoculation Inoculation Substrate Preparation->Inoculation Incubation Incubation Inoculation->Incubation Extraction Extraction Incubation->Extraction Crude Extract Filtration Crude Extract Filtration Extraction->Crude Extract Filtration Solvent Partitioning Solvent Partitioning Crude Extract Filtration->Solvent Partitioning Chromatography Chromatography Solvent Partitioning->Chromatography Purity Verification Purity Verification Chromatography->Purity Verification Structural Elucidation Structural Elucidation Purity Verification->Structural Elucidation Pure this compound Pure this compound Structural Elucidation->Pure this compound

General workflow for this compound production and isolation.

Isolation and Purification

The isolation of this compound from fungal cultures involves a multi-step process of extraction and chromatographic purification. The selection of solvents and chromatographic conditions is critical for achieving high purity.

Experimental Protocol: Extraction and Purification
  • Extraction:

    • Lyophilize (freeze-dry) the fungal culture material to remove water.[3]

    • Extract the dried, milled culture material repeatedly with an appropriate solvent. Methanol has been shown to provide the highest recovery.[10] Other effective solvent systems include methanol/1% aqueous NaCl (55:45, v/v) and ethyl acetate.[3][8][10]

    • Perform the extraction for several days with occasional shaking to ensure maximum recovery of the metabolite.[8]

    • Filter the extract using sterilized cotton and Whatman No. 1 filter paper to remove solid fungal and substrate debris.[8]

  • Crude Extract Cleanup (Solvent Partitioning):

    • Concentrate the filtered extract under reduced pressure.

    • Resuspend the crude extract in a suitable solvent mixture, such as methanol-water.

    • Perform liquid-liquid partitioning with a nonpolar solvent like hexane (B92381). This step is highly effective in removing lipids and other nonpolar impurities from the crude extract. Discard the hexane phase.[10]

  • Chromatographic Purification:

    • Further purify the sample using preparative High-Performance Liquid Chromatography (HPLC).[10]

    • Column: A C18 reversed-phase preparative column is typically used.[10][11]

    • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water is commonly employed. A typical isocratic mobile phase is acetonitrile/H₂O (80:20, v/v).[10]

    • Detection: Monitor the elution profile using a UV detector.

    • Collect the fractions corresponding to the this compound peak.

  • Purity Verification and Storage:

    • Verify the purity of the isolated this compound using analytical HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

    • Evaporate the solvent from the pure fractions to obtain this compound as a white, gummy solid.[9]

    • Store the purified compound at -20°C. This compound is temperature-sensitive; at 4°C, approximately 8% degradation to deacetyl-fusaproliferin occurs after 30 days. Long-term storage at -20°C minimizes degradation.[10]

Data Presentation

Quantitative data regarding this compound's properties and production yields are summarized below for easy reference and comparison.

Table 1: Physicochemical and Spectrometric Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₄₀O₅[2]
Molar Mass444.6 g/mol [1]
AppearanceWhite gum/solid[9]
Protonated Ion [M+H]⁺m/z 445[14]
Key MS/MS Fragmentsm/z 427 [M-H₂O+H]⁺, m/z 409, m/z 385[14]

Table 2: Reported Production Yields of this compound

Fungal StrainSubstrateYieldReference
F. proliferatum ITEM-1494Corn Kernels120 mg/kg[2]
F. subglutinans E-1583Cracked Yellow Corn1600 µg/g[10]
F. proliferatum (10 strains)Whole Maize Kernels4 - 350 µg/g[6]
F. subglutinans (12 strains)Whole Maize Kernels100 - 1,000 µg/g[6]
F. subglutinans (33 strains)Ground Substrate> 500 µg/g[7]
F. proliferatum (22 isolates)Rice CultureAverage: 17,700 µg/kg[15]

Biosynthesis of this compound

The biosynthesis of this compound, a sesterterpenoid, originates from the terpenoid pathway. The core structure is formed through the cyclization of Geranylgeranyl pyrophosphate (GGPP).[1] A specific gene cluster, designated FUP, is responsible for the enzymatic steps that convert GGPP into the final this compound molecule.[5][16] The key precursor to this compound is terpestacin (B1234833) (also known as siccanol), which is the deacetylated form of the final molecule.[1][5]

The biosynthetic pathway involves the following key steps:

  • Cyclization: The terpene synthase, FUP1, catalyzes the cyclization of GGPP to form the initial sesterterpene backbone.[5][16]

  • Hydroxylation: Two cytochrome P450 enzymes, including FUP2, introduce hydroxyl groups at specific positions on the ring structure.[1][5]

  • Oxidation: A FAD-dependent oxidase (FUP4) performs an oxidation step.[1][16]

  • Acetylation: Finally, an acetyltransferase (FUP5) carries out the acetylation of the terpestacin intermediate to yield this compound.[1][5][16]

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Cyclized_Intermediate Sesterterpene Backbone GGPP->Cyclized_Intermediate FUP1 (Terpene Synthase) Hydroxylated_Intermediate Hydroxylated Intermediate Cyclized_Intermediate->Hydroxylated_Intermediate FUP2 (P450) Oxidized_Intermediate Oxidized Intermediate Hydroxylated_Intermediate->Oxidized_Intermediate FUP4 (FAD-Oxidase) Terpestacin Terpestacin (Siccanol) Oxidized_Intermediate->Terpestacin This compound This compound Terpestacin->this compound FUP5 (Acetyltransferase)

Simplified biosynthetic pathway of this compound.

References

The Enigmatic Mycotoxin: A Technical Guide to the Natural Occurrence and Biological Impact of Fusaproliferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaproliferin, a sesterterpenoid mycotoxin produced by various Fusarium species, is an emerging contaminant of global agricultural commodities. Its presence in the food and feed chain raises significant concerns for human and animal health. This technical guide provides a comprehensive overview of the natural occurrence of this compound in diverse agricultural products, details the analytical methodologies for its detection and quantification, and explores its cytotoxic effects and potential mechanisms of action. A key feature of this guide is the presentation of a hypothetical signaling pathway for this compound-induced cell death, designed to stimulate further research into its molecular toxicology. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Introduction

Mycotoxins, secondary metabolites produced by filamentous fungi, are a persistent threat to food safety and security. Among the vast array of known mycotoxins, those produced by the genus Fusarium are of particular importance due to their widespread contamination of cereal crops. This compound is a bicyclic sesterterpene that was first isolated from Fusarium proliferatum.[1] It often co-occurs with other major Fusarium mycotoxins, such as fumonisins and beauvericin.[2] The toxicological profile of this compound is still being elucidated, but existing studies indicate a range of adverse effects, including cytotoxicity to various cell lines and teratogenic effects in chicken embryos.[3] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers and professionals working in mycotoxicology, food safety, and drug development.

Natural Occurrence of this compound in Agricultural Commodities

This compound contamination has been reported in a variety of agricultural commodities worldwide, with the highest prevalence and concentrations typically found in cereals. Maize is a particularly susceptible crop, but this compound has also been detected in other grains such as wheat, barley, oats, and rice.[4][5][6] Its occurrence is influenced by geographical location, climate, and agricultural practices. Data on the natural occurrence of this compound in fruits, vegetables, nuts, and spices is more limited, but its presence has been reported.[7]

Data Presentation: this compound Contamination Levels

The following tables summarize the quantitative data on the natural occurrence of this compound in various agricultural commodities based on published studies.

Table 1: Occurrence of this compound in Cereal Grains

CommodityCountry/RegionNo. of Samples AnalyzedNo. of Positive Samples (%)Concentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference(s)
MaizeIowa, USA84 (50%)100 - 30,000-[2]
MaizeSerbia190-0.05 - 8.02-[8]
BarleyUnited Kingdom----[9]
OatsUnited Kingdom----[9]
Hulless BarleyCzech Republic----[5][10]
Hulless OatsCzech Republic----[5][10]
RiceIran650 (0%)Not Detected-[11]
CerealsSpain645 (7.8%)1.01 - 6.63-[12]

Table 2: Occurrence of this compound in Other Agricultural Commodities

CommodityCountry/RegionNo. of Samples AnalyzedNo. of Positive Samples (%)Concentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference(s)
NutsSpain----[7]
Tiger NutsSpain----[11]
SpicesMalaysia----[13]

Note: The data presented are subject to variations in analytical methods, sampling procedures, and geographical and seasonal factors.

Experimental Protocols for this compound Analysis

Accurate and sensitive analytical methods are crucial for the monitoring of this compound in food and feed. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most commonly employed technique for the determination of this compound.

Sample Preparation: Extraction and Clean-up

A generic protocol for the extraction and clean-up of this compound from a solid matrix (e.g., ground cereal) is outlined below.

Workflow for Sample Preparation

G cluster_extraction Extraction cluster_cleanup Clean-up start Weigh homogenized sample add_solvent Add extraction solvent (e.g., acetonitrile (B52724)/water) start->add_solvent homogenize Homogenize/Shake add_solvent->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 collect_supernatant Collect supernatant centrifuge1->collect_supernatant dilute Dilute extract collect_supernatant->dilute filter Filter through syringe filter dilute->filter analysis Inject into HPLC-MS/MS filter->analysis

Caption: A typical workflow for the extraction and clean-up of this compound from solid samples.

Detailed Methodology:

  • Homogenization: Grind a representative sample of the agricultural commodity to a fine powder to ensure homogeneity.

  • Extraction:

    • Weigh 5-10 g of the homogenized sample into a centrifuge tube.

    • Add 20-40 mL of an appropriate extraction solvent. A mixture of acetonitrile and water (e.g., 80:20, v/v) is commonly used.

    • Vortex or shake the mixture vigorously for a specified time (e.g., 30-60 minutes) to ensure efficient extraction of the mycotoxin.

  • Centrifugation: Centrifuge the extract at a moderate speed (e.g., 3000-5000 x g) for 10-15 minutes to pellet the solid material.

  • Clean-up (optional but recommended):

    • Collect the supernatant.

    • For complex matrices, a clean-up step using solid-phase extraction (SPE) cartridges (e.g., C18) may be necessary to remove interfering compounds.

    • Alternatively, a simple dilute-and-shoot approach can be used where the supernatant is diluted with a suitable solvent (e.g., water or mobile phase) before injection.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (LC): A binary or quaternary pump system capable of delivering a precise and stable gradient.

  • Autosampler: To ensure reproducible injection volumes.

  • Column: A C18 reversed-phase column is typically used for the separation of this compound.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

Typical LC-MS/MS Parameters:

  • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) and/or ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or acetonitrile with a small percentage of formic acid (e.g., 0.1%).

  • Gradient Elution: A gradient program starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is used to elute this compound and separate it from other matrix components.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.

  • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for unequivocal identification and quantification of this compound.

Biological Effects and Signaling Pathways

This compound has been shown to exhibit cytotoxic effects against a range of cell lines, including insect cells and human cancer cells.[3][14] Studies have indicated that it can induce both apoptosis and necrosis.[15] While the precise molecular mechanisms underlying its toxicity are not fully understood, evidence from studies on this compound and other Fusarium mycotoxins suggests the involvement of key cellular signaling pathways.

Proposed Signaling Pathway for this compound-Induced Cell Death

Based on the available literature, a hypothetical signaling pathway for this compound-induced apoptosis is proposed below. This model integrates the observed induction of reactive oxygen species (ROS) and the potential involvement of the mitochondrial and death receptor pathways, which are common mechanisms of mycotoxin-induced cell death.[16][17]

This compound-Induced Apoptosis Pathway (Hypothetical)

G FUS This compound CellMembrane Cell Membrane ROS Increased ROS Production FUS->ROS Induces DeathReceptor Death Receptor Pathway (e.g., Fas) FUS->DeathReceptor May activate Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Mitochondria via Bid/tBid (crosstalk) Casp8->Casp3

Caption: A hypothetical signaling pathway of this compound-induced apoptosis.

Description of the Proposed Pathway:

  • Induction of Oxidative Stress: this compound is hypothesized to induce the production of reactive oxygen species (ROS) within the cell.[18][19][20] This initial oxidative stress is a common trigger for apoptosis induced by various toxins.

  • Mitochondrial Pathway (Intrinsic Pathway):

    • Elevated ROS levels lead to mitochondrial stress and dysfunction.

    • This can lead to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[16]

    • The activation of Bax promotes the release of cytochrome c from the mitochondria into the cytoplasm.

    • In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[21]

    • Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.[22]

  • Death Receptor Pathway (Extrinsic Pathway):

    • It is also plausible that this compound could activate extrinsic apoptotic pathways, for example, by interacting with death receptors on the cell surface.

    • This would lead to the recruitment of adaptor proteins and the activation of the initiator caspase-8.

    • Activated caspase-8 can directly activate caspase-3.

    • Furthermore, a crosstalk between the extrinsic and intrinsic pathways can occur through the cleavage of Bid to tBid by caspase-8, which then translocates to the mitochondria to amplify the apoptotic signal.

Conclusion and Future Perspectives

This compound is an emerging mycotoxin of increasing concern due to its presence in a wide range of agricultural commodities. This technical guide has provided a consolidated overview of its natural occurrence, analytical methodologies, and potential toxicological mechanisms. The provided data tables and experimental protocols serve as a practical resource for researchers in the field. The hypothetical signaling pathway for this compound-induced apoptosis is intended to be a catalyst for further investigation into its molecular toxicology.

Future research should focus on:

  • Expanding surveillance programs to include a wider variety of foodstuffs and geographical regions to better assess human and animal exposure.

  • Validating and standardizing analytical methods for the routine monitoring of this compound.

  • Elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its mechanism of toxicity.

  • Investigating the potential synergistic or antagonistic effects of this compound when co-occurring with other mycotoxins.

A deeper understanding of the biology and toxicology of this compound is essential for developing effective risk assessment strategies and for safeguarding the global food and feed supply.

References

The Biological Activity of Fusaproliferin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaproliferin (FUS), a sesterterpenoid mycotoxin produced by various Fusarium species, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its derivatives, with a focus on its cytotoxic, anti-inflammatory, teratogenic, and potential estrogenic activities. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanisms of action. All quantitative data are summarized in structured tables for comparative analysis.

Introduction

This compound is a bicyclic sesterterpene that was first isolated from Fusarium proliferatum. It is produced by several Fusarium species, which are common contaminants of cereals and other agricultural products[1]. The molecule's complex structure and potent biological effects have made it a subject of research for potential therapeutic applications, particularly in oncology and inflammatory diseases. This guide aims to consolidate the current knowledge on the biological activities of this compound and its derivatives to aid researchers in drug discovery and development.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines, with a particularly notable activity against pancreatic cancer cells[2][3][4]. The cytotoxic effects appear to be rapid, inducing morphological changes indicative of both apoptosis and necrosis within hours of exposure[4].

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference(s)
This compound MIA PaCa-2Pancreatic Adenocarcinoma0.13[5][6]
BXPC-3Pancreatic Adenocarcinoma0.76[5][6]
MDA-MB-231Triple-Negative Breast Cancer1.9[5]
MCF-7Estrogen Receptor-Positive Breast Cancer3.9[5]
WI-38Normal Lung Fibroblast18[5]
SF-9Insect (Spodoptera frugiperda)~70[7]
IARC/LCL 171Human B-Lymphocyte~55[7]
Terpestacin U87MG-derived GSCsGlioblastoma Stem Cells20.3
Compound 9 RamosBurkitt's Lymphoma4.6[5]
Compound 32 RamosBurkitt's Lymphoma4.8[5]
Proposed Mechanism of Cytotoxicity and Apoptosis

While the precise signaling pathway of this compound-induced apoptosis is not yet fully elucidated, evidence suggests the involvement of mitochondrial-mediated pathways, a common mechanism for many mycotoxins. This proposed pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death. The interaction of this compound with DNA may also contribute to its apoptotic effects[1].

Fusaproliferin_Apoptosis_Pathway FUS This compound Mitochondrion Mitochondrion FUS->Mitochondrion Induces mitochondrial stress Bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak) FUS->Bcl2_family Modulates expression Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2_family->Mitochondrion Promotes pore formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Proposed apoptotic pathway of this compound.

Anti-inflammatory Activity

This compound and its analogs have demonstrated significant anti-inflammatory properties by attenuating the production of inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS), as well as pro-inflammatory cytokines.

Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By binding to TLR4, this compound prevents the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This inhibition leads to a reduction in the expression of pro-inflammatory genes.

Fusaproliferin_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 FUS This compound FUS->TLR4 Inhibition TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK IkappaB IκB IKK->IkappaB Phosphorylation (Inhibition) NFkappaB NF-κB IkappaB->NFkappaB Inhibition NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Inflammatory_Genes Pro-inflammatory Gene Expression MAPK->Inflammatory_Genes Activation NFkappaB_nuc->Inflammatory_Genes Activation

Anti-inflammatory signaling pathway of this compound.

Teratogenic Activity

This compound has been shown to exert teratogenic effects in chicken embryos, causing developmental abnormalities.

Observed Teratogenic Effects

Studies on chick embryos have revealed that this compound can induce severe teratogenic effects, including:

  • Cephalic dichotomy

  • Macrocephaly

  • Limb asymmetry

  • Hemorrhaging

  • Incomplete closure of the umbilicus

The toxicity of this compound in this model was found to increase with the acetylation of its hydroxyl groups.

Estrogenic Activity

The estrogenic activity of this compound has not been definitively established. While other Fusarium mycotoxins, such as zearalenone (B1683625) and fusarielins, are known to act as mycoestrogens by binding to estrogen receptors and eliciting estrogenic responses[5][8][9], there is currently no direct evidence to confirm similar activity for this compound. Its cytotoxicity has been observed in estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines, suggesting a mechanism that may be independent of estrogen receptor signaling[2]. Further research, such as competitive binding assays and reporter gene assays, is required to elucidate any potential estrogenic or anti-estrogenic properties of this compound.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound and its derivatives by measuring cell metabolic activity.

Materials:

  • 96-well microplates

  • Cell culture medium

  • This compound/derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Adherence Incubate for adherence Seed_Cells->Incubate_Adherence Add_Compound Add this compound/ Derivative Incubate_Adherence->Add_Compound Incubate_Treatment Incubate for treatment period Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for formazan formation Add_MTT->Incubate_Formazan Solubilize Solubilize formazan crystals Incubate_Formazan->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
Chick Embryotoxicity Screening Test (CHEST)

This protocol is used to assess the teratogenic potential of this compound.

Materials:

  • Fertilized chicken eggs

  • Incubator

  • Egg candler

  • Sterile saline

  • Test compound solution

  • Microsyringe

Procedure:

  • Incubation: Incubate fertile eggs at 37.5-38.5°C with 60-70% humidity.

  • Windowing: On day 3 of incubation, create a small window in the eggshell to expose the embryo.

  • Treatment: Inject the test compound, dissolved in a suitable vehicle, into the air sac or onto the chorioallantoic membrane.

  • Sealing and Re-incubation: Seal the window with paraffin (B1166041) and re-incubate the eggs.

  • Observation: On day 18 of incubation, sacrifice the embryos and examine for mortality, weight, and morphological abnormalities.

  • Data Analysis: Compare the incidence of malformations and other toxic effects in the treated groups with the control group.

Conclusion and Future Directions

This compound and its derivatives exhibit a range of potent biological activities, with their cytotoxic and anti-inflammatory effects being the most well-characterized. The rapid cytotoxicity against pancreatic cancer cells suggests a potential avenue for the development of novel anticancer agents. The anti-inflammatory properties, mediated through the TLR4 pathway, also warrant further investigation for therapeutic applications.

However, several knowledge gaps remain. The precise molecular mechanisms underlying this compound-induced apoptosis need to be elucidated. A more comprehensive analysis of the structure-activity relationships of a wider range of this compound derivatives is necessary to optimize their therapeutic potential. Crucially, the estrogenic activity of this compound remains an open question and requires dedicated investigation to fully assess its safety and potential endocrine-disrupting effects. Future research should focus on these areas to fully unlock the therapeutic promise and understand the toxicological risks associated with this class of mycotoxins.

References

Fusaproliferin Biosynthesis in Fusarium Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaproliferin is a sesterterpenoid mycotoxin produced by several species of the fungal genus Fusarium, most notably Fusarium proliferatum and Fusarium subglutinans.[1][2][3] These fungi are common pathogens of economically important crops such as maize and rice, leading to contamination of food and feed with a variety of mycotoxins.[3][4] this compound exhibits a range of biological activities, including toxicity to brine shrimp, insect cells, and human B lymphocytes, as well as teratogenic effects in chicken embryos.[5][6] The elucidation of its biosynthetic pathway is crucial for understanding its production, developing strategies to mitigate crop contamination, and exploring its potential as a scaffold for drug development. This guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic basis, enzymatic steps, and regulatory aspects. It also details key experimental protocols for studying this pathway.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Fusarium proliferatum is orchestrated by a dedicated gene cluster, designated the FUP cluster.[1][2][3] This cluster encodes the enzymes responsible for the stepwise conversion of the primary metabolite geranylgeranyl pyrophosphate (GGPP) into this compound. The pathway involves cyclization, a series of oxidations, and a final acetylation step.

The initial precursor for this compound biosynthesis is GGPP, which is formed through the isoprenoid pathway.[7] The core of the this compound molecule is assembled by the cyclization of GGPP, followed by several modification reactions to yield the final product. The key intermediates in this pathway are preterpestacin and terpestacin (B1234833).[1][2][3]

The FUP Gene Cluster

The FUP gene cluster in F. proliferatum consists of five core genes essential for this compound biosynthesis.[1][2][3]

GeneEnzyme ProductFunction in Biosynthesis
FUP1 Terpenoid synthaseCyclization of GGPP to form the sesterterpenoid backbone
FUP2 Cytochrome P450 monooxygenaseHydroxylation of the terpene backbone
FUP3 Cytochrome P450 monooxygenaseHydroxylation of the terpene backbone
FUP4 FAD-dependent oxidaseOxidation of preterpestacin III to terpestacin
FUP5 AcetyltransferaseAcetylation of terpestacin to form this compound
Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of this compound from GGPP.

Fusaproliferin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Preterpestacin Preterpestacin GGPP->Preterpestacin FUP1 (Terpenoid Synthase) Cyclization Terpestacin Terpestacin Preterpestacin->Terpestacin FUP2, FUP3 (P450s) FUP4 (FAD-oxidase) Oxidations This compound This compound Terpestacin->this compound FUP5 (Acetyltransferase) Acetylation

Proposed this compound biosynthesis pathway.

Quantitative Analysis of this compound and Intermediates

The functional characterization of the FUP gene cluster has been elucidated through gene knockout experiments and subsequent metabolite analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The production levels of this compound and its precursor terpestacin in wild-type F. proliferatum and various knockout mutants provide clear evidence for the function of each gene in the pathway.

F. proliferatum StrainThis compound Production (mg/L)Terpestacin ProductionNotes
Wild-Type 39 ± 13 and 49 ± 8DetectedProduces both this compound and terpestacin.[3]
ΔFUP1 Not DetectedNot DetectedComplete loss of this compound and terpestacin production, confirming FUP1's role in the initial cyclization step.[3]
ΔFUP4 Significantly ReducedAltered intermediates detectedDisruption of the FAD-oxidase affects the oxidation of preterpestacin III to terpestacin, leading to the accumulation of other side products.[1][2][3]
ΔFUP5 Not DetectedElevated LevelsAbsence of the acetyltransferase prevents the final step of this compound synthesis, resulting in the accumulation of the precursor terpestacin.[1][2][3]

Regulation of this compound Biosynthesis

The biosynthesis of fungal secondary metabolites, including mycotoxins, is tightly regulated by a complex network of signaling pathways that respond to various environmental cues. While the specific regulation of the this compound (FUP) gene cluster is still under investigation, insights can be drawn from the broader understanding of secondary metabolism regulation in Fusarium species.

Global Regulators: The Velvet Complex

A key global regulatory system in fungi is the Velvet complex, which typically consists of the proteins VeA, VelB, and the global regulator LaeA.[1][4][8] This complex is known to control the expression of numerous secondary metabolite gene clusters in response to light and other signals.[9] In F. proliferatum, the Velvet complex components FpVeA and FpVelB have been shown to regulate the biosynthesis of another mycotoxin, fumonisin.[1] It is highly probable that the Velvet complex also plays a role in regulating the FUP cluster, potentially integrating signals such as light and temperature to control this compound production.

Environmental Factors

The production of mycotoxins in Fusarium is significantly influenced by environmental conditions:

  • Light: Light is a well-established regulator of fungal development and secondary metabolism. In many Fusarium species, light can either enhance or suppress the production of specific mycotoxins.[10][11][12] The Velvet complex is a key mediator of the light response.

  • Temperature: Temperature is another critical factor affecting mycotoxin production. Optimal temperatures for fungal growth may not always coincide with the optimal temperatures for toxin biosynthesis.[13][14]

  • pH: The ambient pH can influence the expression of secondary metabolite genes. For instance, in F. oxysporum, alkaline pH is associated with increased production of fusaric acid.[15][16]

  • Nitrogen Source: The availability and type of nitrogen source can modulate the production of secondary metabolites. Nitrogen metabolite repression, mediated by GATA transcription factors like AreA, plays a crucial role in this regulation.[5][17]

Potential Regulatory Network

The following diagram illustrates the potential regulatory inputs controlling this compound biosynthesis.

Regulatory_Pathway cluster_env Environmental Signals cluster_reg Regulatory Network Light Light Velvet Velvet Complex (VeA, VelB, LaeA) Light->Velvet Temperature Temperature Temperature->Velvet pH pH GATA_TFs GATA Transcription Factors (e.g., AreA) pH->GATA_TFs Nitrogen Nitrogen Source Nitrogen->GATA_TFs FUP_Cluster FUP Gene Cluster Velvet->FUP_Cluster ? GATA_TFs->FUP_Cluster ? This compound This compound Biosynthesis FUP_Cluster->this compound

Potential regulatory network for this compound biosynthesis.

Experimental Protocols

Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol describes a general method for creating gene knockout mutants in Fusarium species, which was employed for the functional characterization of the FUP gene cluster.[18][19][20][21][22]

Experimental Workflow Diagram

Experimental_Workflow cluster_plasmid 1. Knockout Cassette Construction cluster_atmt 2. Agrobacterium-mediated Transformation cluster_verification 3. Mutant Verification cluster_analysis 4. Phenotypic Analysis A Amplify 5' and 3' flanking regions of the target gene (e.g., FUP1) B Clone flanking regions into a binary vector containing a resistance marker (e.g., hygromycin) A->B C Introduce the binary vector into Agrobacterium tumefaciens D Co-cultivate A. tumefaciens with Fusarium proliferatum spores C->D E Select for transformants on media containing the appropriate antibiotic D->E F Isolate genomic DNA from putative mutants G Confirm gene replacement by PCR and Southern blot analysis F->G H Culture wild-type and mutant strains on a suitable medium (e.g., autoclaved rice) I Extract metabolites and analyze by LC-MS/MS for this compound and intermediates H->I

Workflow for FUP gene cluster characterization.

Methodology:

  • Vector Construction:

    • Amplify approximately 1 kb fragments of the 5' and 3' flanking regions of the target gene from F. proliferatum genomic DNA using high-fidelity polymerase.

    • Clone these flanking regions into a suitable binary vector (e.g., pPK2) on either side of a selectable marker cassette, such as the hygromycin B phosphotransferase gene (hph).

    • The resulting knockout vector is then transformed into Escherichia coli for amplification and subsequently introduced into A. tumefaciens strain (e.g., AGL1) by electroporation.

  • Agrobacterium-mediated Transformation:

    • Grow the recombinant A. tumefaciens strain in a suitable medium (e.g., LB) with appropriate antibiotics.

    • Induce the virulence (vir) genes by transferring the bacterial culture to an induction medium containing acetosyringone.

    • Prepare a suspension of fresh F. proliferatum conidia.

    • Mix the induced A. tumefaciens culture with the fungal conidia suspension and plate onto a co-cultivation medium.

    • Incubate for 2-3 days to allow for T-DNA transfer.

  • Selection and Purification of Transformants:

    • Overlay the co-cultivation plates with a selective medium containing hygromycin B to select for transformants and an antibiotic (e.g., cefotaxime) to inhibit the growth of A. tumefaciens.

    • Subculture resistant colonies to fresh selective medium to obtain pure cultures.

    • Perform single-spore isolation to ensure the genetic homogeneity of the mutant strains.

  • Verification of Gene Replacement:

    • Extract genomic DNA from the putative knockout mutants and the wild-type strain.

    • Confirm the correct integration of the knockout cassette and the deletion of the target gene by PCR using primers specific to the flanking regions and the resistance cassette.

    • Further confirmation can be achieved by Southern blot analysis.

Extraction and LC-MS/MS Analysis of this compound

This protocol outlines the extraction and analysis of this compound and its intermediates from fungal cultures.[3][23][24][25][26][27][28][29][30][31][32]

Methodology:

  • Fungal Culture and Metabolite Extraction:

    • Inoculate wild-type and mutant F. proliferatum strains on a suitable solid substrate (e.g., autoclaved rice) or in a liquid medium.[25]

    • Incubate the cultures for a sufficient period to allow for mycotoxin production.

    • Extract the metabolites from the culture material using an appropriate solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724), water, and acetic acid.[23][31]

    • The crude extract can be partially purified by liquid-liquid partitioning with hexane (B92381) to remove nonpolar impurities.[23]

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

      • Employ a C18 reversed-phase column for separation.

      • A typical mobile phase consists of a gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.[3][26]

    • Mass Spectrometric Detection:

      • Utilize a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

      • Operate the mass spectrometer in positive ionization mode.

      • For quantitative analysis, use the multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and its intermediates (e.g., terpestacin). The protonated molecular ion of this compound is observed at m/z 445.[24]

    • Quantification:

      • Prepare a calibration curve using certified standards of this compound and terpestacin.

      • Calculate the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

Conclusion

The elucidation of the this compound biosynthesis pathway in Fusarium species represents a significant advancement in our understanding of mycotoxin production in these important plant pathogens. The identification of the FUP gene cluster and the functional characterization of its constituent genes provide a molecular basis for the development of targeted strategies to control this compound contamination in agricultural commodities. Furthermore, the detailed knowledge of the enzymatic transformations involved in this pathway opens up possibilities for the biocatalytic production of novel sesterterpenoid compounds with potential applications in medicine and agriculture. Future research should focus on unraveling the specific regulatory networks that govern the expression of the FUP cluster to devise more effective control measures.

References

An In-depth Technical Guide on the Cellular Mechanism of Action of Fusaproliferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaproliferin, a sesterterpenoid mycotoxin produced by various Fusarium species, has garnered significant interest in the scientific community due to its potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at a cellular level. It delves into its impact on cellular morphology, induction of programmed cell death, and potential molecular targets. This document also collates quantitative data from various studies and outlines key experimental protocols to facilitate further research in this area.

Introduction

This compound (FUS) is a mycotoxin belonging to the sesterterpene class of natural products, first isolated from Fusarium proliferatum.[1] It is also produced by other Fusarium species, including Fusarium subglutinans.[2][3] Structurally, this compound possesses a complex bicyclic skeleton.[4] Early studies on this compound focused on its toxicity to various organisms, including brine shrimp (Artemia salina), insect cells, and human B lymphocytes, as well as its teratogenic effects in chicken embryos.[2][3][5] More recently, research has highlighted its potent and rapid cytotoxic effects against several human cancer cell lines, particularly pancreatic and breast cancer, suggesting its potential as a scaffold for the development of novel anticancer agents.[2][6][7] This guide will explore the cellular and molecular mechanisms that underpin the biological activities of this compound.

Cellular Mechanism of Action

The primary cellular effect of this compound is the induction of rapid and potent cytotoxicity in susceptible cells.[2][8] This toxicity manifests through a combination of cellular events, including the induction of apoptosis and necrosis, leading to cell death.

Induction of Apoptosis and Necrosis

Microscopic examination of cancer cells treated with this compound reveals significant morphological changes indicative of both apoptosis and necrosis occurring within a short period of 4 to 8 hours.[2][8] These changes include cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are characteristic features of apoptosis. Concurrently, signs of necrosis, such as cell swelling and loss of membrane integrity, are also observed.[2] This dual mechanism of cell death induction suggests that this compound may activate multiple signaling pathways. While the precise signaling cascades are still under investigation, the rapid onset of these events points towards a potent and direct insult to the cell.

Other mycotoxins from Fusarium species are known to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[9] It is plausible that this compound shares a similar mechanism.

Potential Involvement of Oxidative Stress

Several Fusarium mycotoxins are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) within the cell.[10][11] This increase in ROS can lead to damage of cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways. While direct evidence for this compound-induced oxidative stress is still emerging, the observed cellular damage is consistent with such a mechanism. The induction of DNA damage has been suggested by the observation of non-covalent interactions between this compound and DNA.[5]

Potential Effects on Mitochondria

Mitochondria play a central role in the regulation of apoptosis. Many toxins exert their cytotoxic effects by disrupting mitochondrial function. Other Fusarium mycotoxins, such as enniatins and beauvericin (B1667859), have been shown to cause mitochondrial dysfunction by affecting mitochondrial volume regulation, oxidative phosphorylation, and ion homeostasis.[12] Butenolide, another Fusarium mycotoxin, induces mitochondrial swelling and oxidative damage in myocardial mitochondria.[13] Given the central role of mitochondria in apoptosis, it is highly probable that this compound's mechanism of action involves the disruption of mitochondrial integrity and function.

Quantitative Data Summary

The cytotoxic potency of this compound has been quantified in several studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) in various cell lines.

Cell LineCell TypeIC50 (µM)Reference
MIA PaCa-2Pancreatic Cancer0.13[14]
BXPC-3Pancreatic Cancer0.76[14]
MDA-MB-231Breast Cancer1.9[14]
MCF7Breast Cancer3.9[14]
WI38Lung Fibroblast18[14]
SF-9Insect Cells~70 (CC50)[3]
IARC/LCL 171Human B Lymphocytes~55 (CC50)[3]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxicity of this compound against cancer cell lines.[2]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cultured cells.

Materials:

  • Target cell lines (e.g., MIA PaCa-2, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. For time-dependent assays, separate plates are used for each time point (e.g., 4 and 8 hours).[2][8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Morphological Analysis of Cell Death

This protocol is based on the microscopic observation of cells treated with this compound.[2]

Objective: To visually assess the morphological changes in cells undergoing apoptosis and/or necrosis after treatment with this compound.

Materials:

  • Target cell lines

  • 6-well plates or chamber slides

  • Complete cell culture medium

  • This compound stock solution

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into 6-well plates or chamber slides and allow them to attach overnight.

  • Compound Treatment: Treat the cells with this compound at a specific concentration (e.g., IC50 or a multiple thereof) for various time points (e.g., 4 and 8 hours). Include a vehicle-treated control.

  • Microscopic Observation: At each time point, observe the cells under an inverted microscope. Capture images of the cells, paying close attention to morphological changes such as cell rounding, shrinkage, membrane blebbing, and detachment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.

Fusaproliferin_Mechanism This compound This compound Cell Target Cell This compound->Cell Enters Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Induces OxidativeStress Oxidative Stress (ROS Production) Cell->OxidativeStress Induces Necrosis Necrosis Cell->Necrosis Induces Apoptosis Apoptosis Mitochondria->Apoptosis Triggers DNA_Damage DNA Damage OxidativeStress->DNA_Damage DNA_Damage->Apoptosis Triggers CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath Experimental_Workflow Start Start: this compound and Cell Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT) Start->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Morphology Morphological Analysis (Microscopy) IC50->Morphology Mechanism Mechanistic Studies (e.g., Western Blot, Flow Cytometry) IC50->Mechanism ApoptosisNecrosis Characterize Cell Death (Apoptosis vs. Necrosis) Morphology->ApoptosisNecrosis ApoptosisNecrosis->Mechanism End Elucidate Signaling Pathway Mechanism->End

References

Toxicological Profile of Fusaproliferin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaproliferin (FUS), a sesterterpenoid mycotoxin produced by various Fusarium species, has garnered scientific interest due to its potent biological activities. This document provides a comprehensive overview of the in vitro and in vivo toxicological profile of this compound, drawing from the existing scientific literature. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and toxicology. The guide summarizes quantitative toxicological data, details key experimental methodologies, and visualizes known cellular pathways affected by this mycotoxin. While significant in vitro cytotoxic data exists, a notable gap remains in the in vivo toxicological data for mammalian species.

Introduction

This compound is a mycotoxin first isolated from Fusarium proliferatum. It is also produced by other species within the Fusarium genus, which are common contaminants of cereals and other agricultural products[1]. The toxicological significance of this compound is an area of ongoing research, with studies indicating a range of effects from cytotoxicity against cancer cell lines to teratogenicity in avian embryos[2][3]. This guide synthesizes the current knowledge on the toxicological properties of this compound to support further investigation and risk assessment.

In Vitro Toxicological Profile

The primary focus of this compound research has been its in vitro effects, particularly its cytotoxicity against various cancer cell lines.

Cytotoxicity

This compound has demonstrated potent and rapid cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell Line Cell Type IC50 (µM) Reference
MIA PaCa-2 Pancreatic Cancer 0.13 ± 0.09 [2]
BXPC-3 Pancreatic Cancer 0.76 ± 0.24 [2]
MDA-MB-231 Breast Cancer 1.9 ± 0.32 [2]
MCF-7 Breast Cancer 3.9 ± 0.75 [2]
WI-38 Lung Fibroblast 18 ± 0.66 [2]
IARC/LCL 171 Human B-Lymphocyte ~55 (48h exposure) [4]

| SF-9 | Insect (Lepidopteran) | ~70 (48h exposure) |[4] |

Studies have shown that the cytotoxic effect of this compound is rapid, with morphological changes indicative of both apoptosis and necrosis observed within 4 to 8 hours of exposure[2].

Genotoxicity

Currently, there is a lack of specific studies investigating the genotoxic potential of this compound using standard assays such as the Comet assay or the micronucleus test. This represents a significant data gap in its toxicological profile.

Mechanism of Action: Induction of Apoptosis and Necrosis

The cytotoxic effects of this compound are attributed to the induction of both apoptotic and necrotic cell death pathways[2]. While the precise molecular targets of this compound have not yet been fully elucidated, the general pathways of apoptosis and necrosis are well-characterized.

Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of caspase activation. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Fig. 1: General overview of the apoptotic signaling pathways.

Necrosis is a form of cell death characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. Unlike apoptosis, necrosis is generally considered a passive and unregulated process, often resulting from severe cellular injury.

G Severe Cellular Stress (e.g., this compound) Severe Cellular Stress (e.g., this compound) ATP Depletion ATP Depletion Severe Cellular Stress (e.g., this compound)->ATP Depletion Loss of Ion Homeostasis Loss of Ion Homeostasis Severe Cellular Stress (e.g., this compound)->Loss of Ion Homeostasis Mitochondrial Dysfunction Mitochondrial Dysfunction Severe Cellular Stress (e.g., this compound)->Mitochondrial Dysfunction Cell Swelling Cell Swelling ATP Depletion->Cell Swelling Loss of Ion Homeostasis->Cell Swelling Mitochondrial Dysfunction->Cell Swelling Plasma Membrane Rupture Plasma Membrane Rupture Cell Swelling->Plasma Membrane Rupture Release of Intracellular Contents Release of Intracellular Contents Plasma Membrane Rupture->Release of Intracellular Contents Inflammation Inflammation Release of Intracellular Contents->Inflammation

Fig. 2: Key events in the necrotic cell death pathway.

In Vivo Toxicological Profile

The in vivo toxicity of this compound has been less extensively studied compared to its in vitro effects. The available data is primarily focused on non-mammalian models.

Acute Toxicity

To date, there are no publicly available studies reporting the median lethal dose (LD50) of this compound in rodent models. This represents a critical gap in the comprehensive toxicological assessment of this mycotoxin.

Teratogenicity

This compound has been shown to exert teratogenic effects in chicken embryos.

Table 2: In Vivo Teratogenicity of this compound in Chicken Embryos

Species Dose Administration Route Observed Effects Reference

| Chicken Embryo | 5 mM | In ovo injection | Cephalic dichotomy, macrocephaly, limb asymmetry, hemorrhaging, incomplete umbilical closure |[5] |

Other In Vivo Effects

This compound has demonstrated toxicity in the brine shrimp (Artemia salina) lethality assay, a common preliminary screen for toxic compounds[3].

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the toxicological assessment of this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G Cell Seeding in 96-well plate Cell Seeding in 96-well plate Treatment with this compound Treatment with this compound Cell Seeding in 96-well plate->Treatment with this compound Incubation Incubation Treatment with this compound->Incubation Addition of MTT Reagent Addition of MTT Reagent Incubation->Addition of MTT Reagent Incubation (Formation of Formazan (B1609692) Crystals) Incubation (Formation of Formazan Crystals) Addition of MTT Reagent->Incubation (Formation of Formazan Crystals) Solubilization of Formazan Crystals Solubilization of Formazan Crystals Incubation (Formation of Formazan Crystals)->Solubilization of Formazan Crystals Absorbance Measurement (570 nm) Absorbance Measurement (570 nm) Solubilization of Formazan Crystals->Absorbance Measurement (570 nm) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Absorbance Measurement (570 nm)->Data Analysis (IC50 Calculation)

Fig. 3: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A sterile-filtered MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

In Vivo Teratogenicity: Chick Embryotoxicity Screening Test (CHEST)

The CHEST is a method used to assess the potential of a substance to cause developmental toxicity.

Protocol:

  • Egg Incubation: Fertilized chicken eggs are incubated under standard conditions (e.g., 37.5°C, 60% humidity) for a specific period to allow the embryos to reach the desired developmental stage (e.g., Hamburger-Hamilton stage 10-11).

  • Windowing: A small window is carefully made in the eggshell to expose the embryo.

  • Substance Administration: A solution of this compound at the desired concentration is injected into the yolk sac or applied directly to the embryo. A control group receiving the vehicle is also included.

  • Sealing and Re-incubation: The window is sealed (e.g., with paraffin (B1166041) wax or tape), and the eggs are returned to the incubator for a further period.

  • Embryo Examination: At the end of the incubation period, the embryos are carefully removed and examined for viability, gross morphological abnormalities, and other developmental endpoints.

Discussion and Future Directions

The available data clearly indicate that this compound is a potent cytotoxic agent in vitro, inducing both apoptosis and necrosis in cancer cell lines. Its teratogenic effects in avian embryos also raise concerns about its potential developmental toxicity. However, a significant knowledge gap exists regarding its in vivo toxicity in mammals. The absence of acute toxicity data, such as LD50 values in rodents, and the lack of studies on its genotoxicity and chronic toxicity are major limitations in performing a comprehensive risk assessment.

Future research should prioritize:

  • In vivo toxicity studies in rodent models to determine acute (LD50), sub-chronic, and chronic toxicity.

  • Genotoxicity assessment using standard assays like the Ames test, micronucleus assay, and Comet assay.

  • Mechanistic studies to identify the specific molecular targets and signaling pathways affected by this compound that lead to apoptosis and necrosis.

  • Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.

Conclusion

This compound exhibits significant in vitro cytotoxicity and in vivo teratogenicity in an avian model. While these findings highlight its potential as a lead compound for anticancer drug development, they also underscore the need for a more thorough toxicological evaluation. The lack of comprehensive in vivo mammalian toxicity data currently limits a full understanding of its risk to human and animal health. Further research is imperative to fill these knowledge gaps and to fully characterize the toxicological profile of this mycotoxin.

References

Fusaproliferin: A Comprehensive Technical Guide to its Role as a Fungal Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaproliferin is a sesterterpenoid mycotoxin produced by various species of the fungal genus Fusarium. Initially identified as a contaminant in maize and other cereals, this secondary metabolite has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] Possessing a complex bicyclic structure, this compound exhibits a range of toxicological effects, including cytotoxicity against cancer cell lines, teratogenicity, and toxicity to various invertebrate models.[3][4][5] Mechanistically, this compound has been shown to interact with crucial cellular signaling pathways, notably the NF-κB and MAPK pathways, and may exert some of its effects through non-covalent DNA interactions.[6] This technical guide provides an in-depth overview of this compound, encompassing its biosynthesis, chemical properties, biological effects, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in mycotoxicology, natural product chemistry, and drug discovery.

Introduction

This compound (FUS) is a mycotoxin first isolated from Fusarium proliferatum.[7] It belongs to the sesterterpenoid class of natural products, characterized by a 25-carbon skeleton derived from five isoprene (B109036) units.[8] Structurally, it is a bicyclic compound featuring ester, ketone, and hydroxyl functional groups, which contribute to its lipophilic nature.[1] Various Fusarium species, including F. subglutinans and F. solani, are known producers of this compound, often contaminating agricultural commodities like maize.[3][9] The presence of this mycotoxin in the food chain raises significant health concerns due to its demonstrated toxicity.[1] Beyond its toxicological profile, the potent biological activities of this compound have positioned it as a molecule of interest for potential therapeutic applications, particularly in oncology.[3]

Chemical Properties and Biosynthesis

Chemical Structure

This compound is a sesterterpene with the chemical formula C₂₇H₄₀O₅ and a molar mass of 444.6 g/mol .[1] Its structure was elucidated in 1993 and its absolute stereochemistry was confirmed in 1996.[1] The molecule possesses a bicyclic ring system and is characterized by the presence of ester, ketone, and hydroxyl functional groups.[1]

Biosynthesis

This compound is synthesized via the mevalonate (B85504) pathway.[1] The biosynthesis begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to mevalonic acid.[1] Through a series of phosphorylation and enzymatic reactions, isopentenyl pyrophosphate (IPP) is formed.[1] The subsequent combination of IPP units leads to the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately geranylgeranyl pyrophosphate (GGPP).[1]

The cyclization of GGPP is a key step in this compound biosynthesis and is catalyzed by a gene cluster. The core enzymes involved include:[1]

  • FUP1: A terpenoid synthase responsible for the initial cyclization of GGPP.

  • FUP2 and a second P450 enzyme: These introduce hydroxyl groups to the cyclic intermediate.

  • FUP4: An oxidase that further modifies the molecule.

  • FUP5: An acetyltransferase that performs the final acetylation step to yield this compound.[1]

A diagram illustrating the biosynthetic pathway of this compound is provided below.

G This compound Biosynthesis Pathway cluster_mevalonate Mevalonate Pathway cluster_this compound This compound Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Mevalonic Acid Mevalonic Acid Acetoacetyl-CoA->Mevalonic Acid Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonic Acid->Isopentenyl Pyrophosphate (IPP) GPP GPP Isopentenyl Pyrophosphate (IPP)->GPP IPP IPP IPP->GPP IPP Isomerase FPP FPP GPP->FPP + IPP GGPP GGPP FPP->GGPP + IPP Cyclized Intermediate Cyclized Intermediate GGPP->Cyclized Intermediate FUP1 (Terpenoid Synthase) Hydroxylated Intermediate Hydroxylated Intermediate Cyclized Intermediate->Hydroxylated Intermediate FUP2, P450 Oxidized Intermediate Oxidized Intermediate Hydroxylated Intermediate->Oxidized Intermediate FUP4 (Oxidase) This compound This compound Oxidized Intermediate->this compound FUP5 (Acetyltransferase)

Figure 1: Simplified biosynthetic pathway of this compound.

Biological Activities and Toxicological Data

This compound exhibits a broad spectrum of biological activities, with its cytotoxicity being the most extensively studied. It has also been shown to possess teratogenic and other toxic effects.

Cytotoxicity

This compound has demonstrated potent cytotoxic effects against a variety of human cancer cell lines, in some cases showing greater potency than established chemotherapeutic agents.[3] The IC₅₀ values for this compound against several cell lines are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µM)Reference
MIA PaCa-2Pancreatic0.13 ± 0.09[3][10]
BXPC3Pancreatic0.76 ± 0.24[3][10]
MDA-MB-231Breast1.9 ± 0.32[3][10]
MCF7Breast3.9 ± 0.75[3][10]
WI38Lung Fibroblast (non-tumor)18 ± 0.66[3][10]
Other Toxicological Effects

Beyond its effects on cancer cells, this compound has been shown to be toxic to various other organisms and cell types.

Organism/Cell LineAssayValueReference
Artemia salina (Brine Shrimp)LD₅₀53.4 µM[4][5]
SF-9 (Insect Cells)CC₅₀ (48h)~70 µM[4][5]
IARC/LCL 171 (Human B-Lymphocytes)CC₅₀ (48h)~55 µM[4][5]
Teratogenic Effects

This compound has been demonstrated to have teratogenic effects in chicken embryos. Exposure to 5 mM this compound on day 1 of development resulted in severe teratogenic effects in 20% of the embryos, including cephalic dichotomy, macrocephaly, and limb asymmetry.[1] Pathological changes such as hemorrhaging and incomplete closure of the umbilicus were also observed.[1]

Mechanism of Action

The molecular mechanisms underlying the biological activities of this compound are multifaceted and involve interactions with key cellular signaling pathways.

Interaction with DNA

Electrospray ionization mass spectrometry studies have indicated that this compound can form non-covalent adducts with both single- and double-stranded DNA oligonucleotides. This interaction may play a role in its genotoxic and teratogenic effects.

Modulation of Signaling Pathways

This compound has been shown to inhibit the phosphorylation of critical proteins in the NF-κB and MAPK signaling pathways, which are central to inflammation, cell proliferation, and survival.

4.2.1. NF-κB Signaling Pathway

This compound inhibits the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This leads to the sequestration of the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

G This compound's Effect on the NF-κB Pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα this compound Inhibits NF-κB (p65) NF-κB (p65) IκBα->NF-κB (p65) Inhibits IκBα->NF-κB (p65) Gene Transcription Gene Transcription NF-κB (p65)->Gene Transcription Translocates & Activates

Figure 2: this compound's inhibitory effect on the NF-κB signaling pathway.

4.2.2. MAPK Signaling Pathway

This compound has been observed to decrease the phosphorylation of key mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[6] These kinases are involved in a wide range of cellular processes, including stress responses, apoptosis, and cell cycle regulation. By inhibiting their activation, this compound can disrupt these fundamental cellular functions.

G This compound's Effect on the MAPK Pathway Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates Downstream Targets Downstream Targets p38->Downstream Targets Activates JNK->Downstream Targets Activates ERK->Downstream Targets Activates This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Figure 3: this compound's inhibitory effect on the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound.

Extraction and Purification of this compound

The following protocol describes a general method for the extraction and purification of this compound from Fusarium cultures.

G This compound Extraction and Purification Workflow Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent (e.g., Methanol) Crude Extract Crude Extract Extraction->Crude Extract Hexane Partitioning Hexane Partitioning Crude Extract->Hexane Partitioning Removes Lipids Aqueous Phase Aqueous Phase Hexane Partitioning->Aqueous Phase Preparative HPLC Preparative HPLC Aqueous Phase->Preparative HPLC C18 Column Purified this compound Purified this compound Preparative HPLC->Purified this compound

Figure 4: General workflow for the extraction and purification of this compound.

Protocol:

  • Fungal Culture: Grow the this compound-producing Fusarium strain on a suitable solid substrate (e.g., autoclaved rice or corn) or in a liquid medium.

  • Extraction: Homogenize the fungal culture with a suitable organic solvent, such as methanol (B129727) or a mixture of acetonitrile, methanol, and water.

  • Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure.

  • Solvent Partitioning: Partition the concentrated extract between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) to remove lipids and other nonpolar impurities.

  • Chromatographic Purification: Subject the polar phase to column chromatography, typically using silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound.

  • Purity Assessment: Confirm the purity and identity of the isolated this compound using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., MIA PaCa-2, BXPC3, MDA-MB-231, MCF7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (typically in a range spanning several orders of magnitude, e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations known to induce cytotoxicity for a defined period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound at relevant concentrations for a specific duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This technique is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., IKK, p65, p38, JNK, ERK).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

This compound is a biologically active fungal secondary metabolite with a complex chemical structure and a diverse range of toxicological effects. Its potent cytotoxicity against cancer cells, coupled with its ability to modulate key signaling pathways such as NF-κB and MAPK, makes it a subject of considerable interest for both toxicological assessment and potential therapeutic development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted nature of this intriguing mycotoxin. Continued research into the mechanisms of action and potential applications of this compound and its analogs may unveil new avenues for drug discovery and a deeper understanding of fungal secondary metabolism.

References

Fusaproliferin: A Technical Whitepaper on its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fusaproliferin, a sesterterpenoid mycotoxin produced by various Fusarium species, has emerged as a compound of significant interest for its potential anti-inflammatory properties. This document provides an in-depth technical overview of the current scientific evidence, focusing on its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols. Recent studies demonstrate that this compound and its analogues can significantly attenuate inflammatory responses in vitro and in vivo. The primary mechanism appears to be the suppression of the Toll-like receptor 4 (TLR4)-mediated nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This whitepaper aims to consolidate the existing data to inform future research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic and acute inflammatory diseases. The search for novel anti-inflammatory agents with high efficacy and safety is a continuous endeavor in pharmaceutical research.[1] Natural products, such as sesterterpenoids, have historically been a rich source of therapeutic compounds.[1] this compound, first isolated from Fusarium proliferatum, has been primarily studied for its toxicological effects.[2][3] However, recent investigations have revealed its potential as a potent anti-inflammatory agent, capable of suppressing the production of key inflammatory mediators.[1][4] This paper will delve into the scientific basis for these anti-inflammatory properties.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound and its analogues has been quantified in various experimental models. The following tables summarize the key findings from studies on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW264.7 Macrophages [1]

CompoundConcentration (μM)Inhibition of NO Production (%)IC50 (μM)
This compound (1)30Significant Inhibition16.6

Data derived from studies on RAW264.7 macrophages stimulated with 1 μg/mL LPS for 24 hours.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW264.7 Macrophages [1][5]

CytokineThis compound (1) Concentration (μM)Inhibition
TNF-α30Concentration-dependent decrease
IL-630Concentration-dependent decrease
IL-1β30Concentration-dependent decrease

RAW264.7 macrophages were pre-treated with this compound for 1 hour before stimulation with 1 μg/mL LPS for 24 hours.

Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression in LPS-Stimulated RAW264.7 Macrophages [1][6]

EnzymeEffect of this compound (1)
iNOSAttenuated expression
COX-2Attenuated expression

Expression levels were assessed in LPS-stimulated RAW264.7 macrophages.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Transcriptome and Western blot analyses have elucidated that this compound exerts its anti-inflammatory effects by targeting key signaling pathways downstream of TLR4 activation by LPS.[1][4]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In LPS-stimulated macrophages, this compound has been shown to:

  • Inhibit the activation of the inhibitor of NF-κB kinase (IKK).[1][5]

  • Prevent the degradation of the inhibitor of NF-κB (IκB).[1][5]

  • Reduce the phosphorylation and subsequent nuclear translocation of NF-κB.[1][5]

By inhibiting these steps, this compound effectively blocks the transcription of numerous pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Induces

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. This compound has been observed to decrease the phosphorylation of key MAPKs, including:

  • p38[1][5]

  • Extracellular regulated protein kinases (ERK)[1][5]

  • c-Jun N-terminal kinase (JNK)[1][5]

The dephosphorylation of these kinases leads to a downstream reduction in inflammatory responses.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates This compound This compound This compound->MAPK Inhibits Phosphorylation ProInflammatory_Genes Pro-inflammatory Gene Expression TranscriptionFactors->ProInflammatory_Genes Induces

Figure 2: this compound's inhibition of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory properties.

In Vitro Anti-inflammatory Assays in RAW264.7 Macrophages
  • Cell Culture and Treatment: RAW264.7 macrophages are cultured in an appropriate medium. For experiments, cells are seeded in plates and pre-treated with varying concentrations of this compound (or vehicle control) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 μg/mL for 24 hours.[1]

  • Cell Viability Assay: The cytotoxicity of this compound is assessed using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.[1]

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.[1]

  • Pro-inflammatory Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

  • Western Blot Analysis: To determine the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific primary antibodies against total and phosphorylated forms of IKK, IκB, NF-κB, p38, ERK, and JNK.[1]

  • RNA-Seq Analysis: Total RNA is extracted from cells treated with this compound and/or LPS. RNA sequencing is performed to analyze the global changes in gene expression and to identify the signaling pathways affected by this compound.[1]

InVitro_Workflow A RAW264.7 Cell Culture B Pre-treatment with This compound (1h) A->B C LPS Stimulation (1 µg/mL, 24h) B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H Western Blot (Signaling Proteins) E->H

Figure 3: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo Anti-inflammatory Assay in Zebrafish Embryos
  • Animal Model and Treatment: Zebrafish embryos are used as an in vivo model. Embryos are exposed to different concentrations of this compound (e.g., 7.5, 15, and 30 μM) for 1 hour. Inflammation is then induced by exposing the embryos to a solution containing LPS (10 μg/mL).[1]

  • Measurement of NO and Reactive Oxygen Species (ROS): After a 72-hour incubation period, the production of NO and ROS in the zebrafish embryos is measured using fluorescent probes, DAF-FM DA for NO and DCFH-DA for ROS.[1]

Toxicology and Safety Considerations

It is crucial to acknowledge that this compound is a mycotoxin and has demonstrated toxicity in various models, including brine shrimp, insect cells, and human B lymphocytes.[3][7] It has also been reported to have teratogenic effects in chicken embryos.[8][9] While it shows promise as an anti-inflammatory agent, further research is necessary to determine a therapeutic window and to potentially develop analogues with an improved safety profile.

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β.[1] Its mechanism of action involves the suppression of the TLR4-mediated NF-κB and MAPK signaling pathways.[1][4] While the existing data is promising, further research is warranted to fully characterize its therapeutic potential. Future studies should focus on:

  • Comprehensive in vivo studies in mammalian models of inflammatory diseases.

  • Pharmacokinetic and pharmacodynamic profiling.

  • Structure-activity relationship studies to develop analogues with enhanced efficacy and reduced toxicity.

  • Further elucidation of its molecular targets.

The anti-inflammatory properties of this compound present a compelling case for its consideration as a lead compound in the development of novel anti-inflammatory therapies.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Fusaproliferin in Maize

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fusaproliferin (FUS) is an emerging sesterterpenoid mycotoxin produced by various Fusarium species, including F. proliferatum and F. subglutinans, which are known pathogens of maize.[1][2][3] The presence of FUS in maize and maize-based products is a growing food safety concern due to its demonstrated toxic properties.[4] Toxicological studies have revealed that this compound exhibits cytotoxicity against human B-lymphocytes and certain insect cell lines, and also shows teratogenic effects in chicken embryos.[5][6] Given its potential health risks and increasing prevalence, sensitive and selective analytical methods are crucial for its detection and quantification in complex matrices like maize.

This application note details a reliable Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in maize. The protocol employs a straightforward extraction procedure followed by highly selective detection using Multiple Reaction Monitoring (MRM), making it suitable for routine analysis, research applications, and quality control in the food and feed industries.

Principle

The method is based on the extraction of this compound from a homogenized maize sample using an acidified organic solvent mixture. After centrifugation and dilution, the extract is directly analyzed by LC-MS/MS. The separation is achieved using a reversed-phase C18 column, which effectively separates the analyte from matrix interferences. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is based on the MRM of the dehydrated precursor ion and its specific product ions, ensuring high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, and Water (LC-MS grade).

  • Reagents: Acetic acid and Ammonium formate (B1220265) (analytical grade or higher).

  • Standards: this compound certified reference standard.

  • Equipment: Laboratory grinder or mill, analytical balance, vortex mixer, centrifuge, 50 mL polypropylene (B1209903) centrifuge tubes, and syringe filters (0.22 µm).

Sample Preparation
  • Homogenization: Grind a representative sample of maize kernels to a fine powder (to pass through a 1 mm or No. 20 sieve) to ensure homogeneity.[7]

  • Extraction:

    • Weigh 5.0 g (± 0.01 g) of the ground maize sample into a 50 mL centrifuge tube.

    • Add 20 mL of extraction solvent (acetonitrile/water/acetic acid, 79:20:1 v/v/v).[8]

    • Cap the tube securely and vortex for 1 minute, followed by shaking on a mechanical shaker for 60 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid matrix components.

  • Dilution and Filtration:

    • Transfer an aliquot of the supernatant into a clean tube.

    • Dilute the extract 1:1 with a mixture of acetonitrile/water/acetic acid (20:79:1 v/v/v).[8]

    • Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis. This "dilute-and-shoot" approach is effective and minimizes sample preparation time.[8][9]

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol with 5 mM Ammonium Formate + 0.1% Formic Acid
Gradient Start with 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Data Presentation

Quantitative Method Performance

The performance of LC-MS/MS methods for this compound can vary based on instrumentation and matrix complexity. The following table summarizes typical quantitative data reported in the literature.

Table 3: Summary of Quantitative Data for this compound in Maize

ParameterValueReference(s)
Limit of Detection (LOD) ~1 µg/kg[10]
Limit of Quantification (LOQ) Varies, typically 3-10 µg/kg[11][12]
Recovery 75% - 98%[13]
Observed Concentration Range 8.8 µg/kg to 6,630 µg/kg[8][10]
MRM Transitions for this compound

This compound's protonated molecular ion ([M+H]⁺) is m/z 445, but it readily loses a water molecule in the ion source.[10] Therefore, the dehydrated ion at m/z 427 is typically used as the precursor for fragmentation.

Table 4: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Function
This compound427.3409.3 Quantifier
This compound427.3385.3Qualifier

Note: Collision energies should be optimized for the specific instrument to maximize signal intensity.

Visualizations

Experimental Workflow

The overall process from sample collection to data analysis is outlined in the following workflow diagram.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Maize Sample Homogenize Homogenization (Grinding) Sample->Homogenize Extract Solvent Extraction (ACN/H2O/HAc) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Dilute Dilution & Filtration Centrifuge->Dilute LCMS LC-MS/MS Analysis (MRM Mode) Dilute->LCMS Data Data Processing & Quantification LCMS->Data G cluster_effects Observed Toxicological Effects FUS This compound Cytotoxicity Cytotoxicity (Human B-lymphocytes, Insect Cells) FUS->Cytotoxicity Teratogenicity Teratogenicity (Chicken Embryos) FUS->Teratogenicity Anticancer Potential Anticancer Activity (Pancreatic Cancer Cells) FUS->Anticancer

References

Application Note: Simultaneous Analysis of Fusaproliferin and Trichothecenes by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated method for the simultaneous determination of the Fusarium mycotoxin, Fusaproliferin (FUS), and a range of trichothecenes in grain samples using gas chromatography-mass spectrometry (GC-MS). The protocol provides a comprehensive workflow, including sample extraction, cleanup, derivatization, and GC-MS analysis. Quantitative data, including recovery rates, limits of detection (LOD), and limits of quantification (LOQ), are presented to demonstrate the method's performance. This methodology is crucial for food safety monitoring, mycotoxin research, and risk assessment in drug development where raw material purity is critical.

Introduction

This compound and trichothecenes are mycotoxins produced by various Fusarium species, which commonly contaminate cereal grains.[1] Trichothecenes, such as deoxynivalenol (B1670258) (DON), nivalenol (B191977) (NIV), T-2 toxin, and HT-2 toxin, are potent inhibitors of protein synthesis and pose a significant health risk to humans and animals. This compound's toxicological profile is less characterized, but it has demonstrated toxicity in various biological systems. Given their frequent co-occurrence, a validated analytical method for their simultaneous detection is essential for comprehensive risk assessment. Gas chromatography-mass spectrometry (GC-MS) offers the necessary selectivity and sensitivity for the analysis of these mycotoxins following a derivatization step to increase their volatility.[2][3] This application note is based on a validated method for the simultaneous analysis of this compound and seven trichothecenes.[1]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. The process begins with sample extraction, followed by a solid-phase extraction (SPE) cleanup. The purified extract is then derivatized to make the analytes amenable to GC-MS analysis. The final step involves the instrumental analysis and data processing.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Grain Sample Extraction Extraction with Acetonitrile/Water Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Derivatization Derivatization Cleanup->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for the simultaneous analysis of this compound and trichothecenes.

Protocols

Sample Preparation

a. Extraction:

  • Weigh 25 g of a finely ground and homogenized grain sample into a 250 mL Erlenmeyer flask.

  • Add 100 mL of acetonitrile/water (84:16, v/v) solution.

  • Shake vigorously for 60 minutes on a mechanical shaker.

  • Filter the extract through a Whatman No. 1 filter paper.

b. Solid-Phase Extraction (SPE) Cleanup:

  • Use a commercially available SPE column (e.g., MycoSep® 227 or equivalent) containing a mixture of charcoal, Celite, and alumina.[2]

  • Pass 10 mL of the filtered extract through the SPE column.

  • Collect the eluate.

  • To improve the recovery of more polar analytes, it is recommended to rinse the column with acetonitrile.[1]

c. Derivatization:

  • Transfer 4 mL of the purified extract to a 10 mL screw-capped test tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.

  • Add 200 µL of a derivatizing agent. A common reagent for trichothecenes is a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[4]

  • Cap the tube tightly and heat at 80°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are provided as a guideline and may require optimization based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL, splitless mode

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 280°C, hold for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Quantitative Data

The following tables summarize the quantitative data for the simultaneous analysis of this compound and various trichothecenes. The data is compiled from a validated method and demonstrates the performance of the analytical procedure.[1]

Table 1: GC-MS Retention Times and Selected Ions for Monitoring (SIM)

AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Deoxynivalenol (DON)~12.5422197512
Nivalenol (NIV)~13.1406514604
3-Acetyldeoxynivalenol~13.8482117392
Fusarenon-X~14.5482379105
HT-2 Toxin~16.2496299121
T-2 Toxin~17.0436350121
Diacetoxyscirpenol~15.1350290121
This compound (FUS) ~18.5 384 369 285

Note: Retention times and ions are for the trimethylsilyl (B98337) (TMS) derivatives and are approximate. They should be confirmed with analytical standards on the specific instrument used.

Table 2: Method Validation Data

AnalyteRecovery (%)LOD (µg/kg)LOQ (µg/kg)Linearity (r²)
Deoxynivalenol (DON)85-1101030>0.99
Nivalenol (NIV)80-1051545>0.99
3-Acetyldeoxynivalenol90-1151030>0.99
Fusarenon-X88-1121236>0.99
HT-2 Toxin70-95515>0.99
T-2 Toxin75-100515>0.99
Diacetoxyscirpenol82-108824>0.99
This compound (FUS) 60-70 50 150 >0.99

LOD and LOQ values are estimated based on a signal-to-noise ratio of 3 and 10, respectively. Recovery data is based on spiked grain samples. A significant matrix effect was noted, therefore calibration standards should be prepared in a blank matrix extract.[1]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key steps of the analytical method and the desired outcomes of accuracy and reliability.

Logical_Relationship cluster_method Analytical Method cluster_outcomes Desired Outcomes Extraction Efficient Extraction Acetonitrile/Water Accuracy Accuracy Extraction->Accuracy Cleanup Effective Cleanup Solid-Phase Extraction Cleanup->Accuracy Sensitivity Sensitivity Cleanup->Sensitivity Derivatization Complete Derivatization Silylation Precision Precision Derivatization->Precision GCMS Selective & Sensitive Detection GC-MS (SIM) Reliability Reliability GCMS->Reliability GCMS->Sensitivity Accuracy->Reliability Precision->Reliability Sensitivity->Reliability

Caption: Relationship between methodological steps and analytical outcomes.

Conclusion

The described GC-MS method provides a reliable and sensitive tool for the simultaneous analysis of this compound and a range of important trichothecenes in grain matrices. The detailed protocol and performance data presented in this application note will be valuable for laboratories involved in food safety, mycotoxin research, and quality control of raw materials in the pharmaceutical industry. The use of matrix-matched calibration is crucial for accurate quantification due to the observed matrix effects.

References

Application Notes and Protocols for the Extraction and Purification of Fusaproliferin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaproliferin is a mycotoxin produced by various species of the Fusarium genus, most notably Fusarium proliferatum and Fusarium subglutinans.[1][2] This sesterterpene compound exhibits a range of biological activities, including toxic effects against various cell lines, making it a subject of interest in toxicology and pharmacology.[3][4] The following application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from fungal cultures, essential for researchers investigating its biological functions and potential therapeutic applications.

Data Presentation: Quantitative Yields of this compound

The production of this compound can vary significantly depending on the fungal strain and culture conditions. The table below summarizes reported yields from different Fusarium species grown on various substrates.

Fungal StrainSubstrateThis compound YieldReference
Fusarium subglutinans E-1583Cracked Yellow Corn1600 µg/g[5]
Fusarium proliferatum ITEM-1494Corn Kernels120 mg/kg[6]
Fusarium proliferatum (10 strains)Whole Maize Kernels4 - 350 µg/g[2]
Fusarium subglutinans (12 strains)Whole Maize Kernels100 - 1000 µg/g[2]
Fusarium subglutinans (72 strains)Dried Ground Substrate30 - 1500 µg/g[4]

Experimental Workflow for this compound Extraction and Purification

The following diagram outlines the general workflow for the isolation and purification of this compound from fungal cultures.

Fusaproliferin_Extraction_Workflow cluster_0 Fungal Culture & Mycelium Harvest cluster_1 Extraction cluster_2 Initial Purification cluster_3 Chromatographic Purification FungalCulture Fungal Culture (e.g., on rice or corn) Harvest Harvest & Dry Mycelium FungalCulture->Harvest SolventExtraction Solvent Extraction (e.g., Methanol (B129727) or Ethyl Acetate) Filtration Filtration/Centrifugation SolventExtraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract HexanePartition Hexane (B92381) Partitioning (Removal of non-polar impurities) Evaporation1 Evaporation of Aqueous Layer HexanePartition->Evaporation1 SemiPurified Semi-Purified Extract Evaporation1->SemiPurified PrepHPLC Preparative HPLC (C18 Column) FractionCollection Fraction Collection PrepHPLC->FractionCollection Evaporation2 Evaporation & Freeze-Drying FractionCollection->Evaporation2 Purethis compound Pure this compound Evaporation2->Purethis compound

Caption: Workflow for this compound Extraction and Purification.

Experimental Protocols

Fungal Culture and Harvest
  • Fungal Strains: High-producing strains such as Fusarium subglutinans E-1583 or Fusarium proliferatum are recommended.[5]

  • Culture Media:

    • Solid Substrate: Autoclaved cracked yellow corn or rice are effective solid substrates for this compound production.[5][7]

    • Liquid Culture: Potato dextrose broth can also be used for submerged cultures.[8]

  • Incubation: Cultures are typically incubated for 2 to 4 weeks at temperatures between 25-28°C.[7][9]

  • Harvesting:

    • After incubation, the fungal culture is harvested.

    • For solid cultures, the entire culture material is collected. For liquid cultures, the mycelium is separated from the broth by filtration.

    • The harvested material should be dried, for example, by freeze-drying, to remove water before extraction.

Extraction of this compound

Several solvent systems can be used for the extraction of this compound. Methanol has been reported to provide the highest recovery.[5]

  • Solvent Systems:

    • Methanol: Highly effective for this compound recovery.[5]

    • Methanol/1% aqueous NaCl (55:45, v/v): An alternative solvent system.[5]

    • Acetonitrile/Methanol/H₂O (16:3:1, v/v/v): Another reported solvent mixture.[5]

    • Ethyl Acetate: Can also be used for extraction, particularly from agar (B569324) cultures.[9]

  • Protocol:

    • The dried fungal material is ground into a fine powder.

    • The powder is suspended in the chosen extraction solvent (e.g., methanol) at a ratio of approximately 1:4 to 1:10 (w/v).[7]

    • The suspension is agitated for at least one hour at room temperature on a rotary shaker.[7]

    • The mixture is then centrifuged or filtered to separate the solid material from the solvent containing the crude extract.

    • The extraction process can be repeated multiple times to ensure complete recovery of this compound.

    • The solvent from the combined extracts is evaporated under reduced pressure to yield the crude extract.

Initial Purification by Hexane Partitioning

Hexane partitioning is an effective step to remove non-polar impurities, such as lipids, from the crude extract.[5]

  • Protocol:

    • The crude extract is redissolved in a methanol/water mixture.

    • An equal volume of hexane is added to the solution in a separatory funnel.

    • The mixture is shaken vigorously and then allowed to separate into two phases.

    • The upper hexane layer, containing non-polar impurities, is discarded.

    • The lower aqueous methanol layer, containing this compound, is collected.

    • This partitioning step can be repeated to improve the removal of impurities.

    • The solvent from the aqueous layer is then evaporated.

Chromatographic Purification by Preparative HPLC

The final purification of this compound is typically achieved using preparative high-performance liquid chromatography (HPLC).[5][10]

  • HPLC System: A preparative HPLC system equipped with a UV detector is required.

  • Column: A C18 preparatory column is commonly used.[5][10]

  • Mobile Phase: An isocratic mobile phase of acetonitrile/water (80:20, v/v) is effective for separation.[5][10]

  • Detection: this compound can be monitored by UV absorbance at 262 nm.[10]

  • Protocol:

    • The semi-purified extract is dissolved in a small volume of the mobile phase.

    • The solution is injected onto the preparative HPLC column.

    • The mobile phase is run at a constant flow rate (e.g., 2.5 mL/min for a 10 mm internal diameter column).[10]

    • Fractions are collected as they elute from the column. The retention time for this compound should be determined beforehand using an analytical standard if available.

    • The fractions containing pure this compound, as determined by analytical HPLC, are pooled.

    • The solvent is evaporated from the pooled fractions, and the purified this compound can be obtained as a solid after freeze-drying.[10]

Purity Verification

The purity of the isolated this compound should be confirmed using various analytical techniques.

  • Analytical HPLC: To assess the purity of the final product.

  • Mass Spectrometry (MS): Techniques like GC/MS or LC-MS/MS can confirm the molecular weight and fragmentation pattern of this compound.[5][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to verify the chemical structure.[5]

Storage and Stability

This compound is sensitive to temperature. At room temperature, it can degrade to deacetyl-fusaproliferin over several days.[5] After 30 days at 4°C, approximately 8% of this compound can be transformed.[5] For long-term storage, it is recommended to keep purified this compound at -20°C, where only trace amounts of the deacetylated form are observed after one year.[5]

Safety Precautions

This compound is a mycotoxin and should be handled with appropriate safety precautions. This includes working in a well-ventilated area, using personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation of the powdered form or contact with the skin. All waste materials should be decontaminated before disposal.

References

Application Note: Quantification of Fusaproliferin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of fusaproliferin, a mycotoxin produced by various Fusarium species, using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. The described methodology is applicable for the analysis of this compound in fungal cultures and contaminated food or feed matrices. This document is intended for researchers, scientists, and professionals in drug development and food safety.

Introduction

This compound is a bicyclic sesterterpene mycotoxin produced by several species of the Fusarium genus, including F. proliferatum and F. subglutinans.[1][2] Contamination of agricultural commodities such as maize and other grains with this compound poses a potential health risk to humans and animals.[3] Accurate and sensitive quantification of this mycotoxin is crucial for toxicological studies, food safety assessment, and quality control in the feed industry. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of this compound. This application note details a validated HPLC method for its quantification.

Experimental Protocol

This protocol describes the necessary steps for sample preparation, HPLC analysis, and data acquisition for the quantification of this compound.

Materials and Reagents
Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS) detector.

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size). A C18 preparatory column can be used for purification.[5]

  • Homogenizer (e.g., Ultra-Turrax)[8]

  • Rotary evaporator

  • Centrifuge

  • Analytical balance

  • Vortex mixer

Sample Preparation

1. Extraction from Fungal Cultures or Grain Samples:

  • Weigh 5.0 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.[6]

  • Add 20 mL of extraction solvent. Several solvent systems can be used:

    • Methanol has been shown to give high recovery.[5]

    • Acetonitrile/water/acetic acid (79:20:1, v/v/v) is also effective.[6]

  • Homogenize the sample for 3 minutes using a high-speed blender or shake vigorously for 90 minutes on a rotary shaker.[6]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

2. Optional Clean-up Step (Hexane Partitioning):

  • To remove non-polar impurities, the crude extract can be partitioned with hexane.[5]

  • Mix the supernatant with an equal volume of hexane in a separatory funnel.

  • Shake vigorously and allow the layers to separate.

  • Discard the upper hexane layer and collect the lower methanolic or acetonitrile layer.

3. Final Sample Preparation:

  • Evaporate the collected extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV/MS Conditions

Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 150 x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase:

    • Isocratic: Acetonitrile/Water (80:20, v/v).[5]

    • Gradient: A gradient of methanol/water/acetic acid with 5 mM ammonium acetate can also be used for better separation of multiple mycotoxins.[6]

  • Flow Rate: 0.8 - 1.0 mL/min for analytical columns.

  • Column Temperature: 25 °C.[6]

  • Injection Volume: 10-20 µL.

Detection:

  • UV Detection: Wavelength set at 210 nm.

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[9]

    • Protonated Molecular Ion: m/z 445 [M+H]+.[9]

    • MS/MS Fragmentation: Collision-induced dissociation of the dehydrated protonated molecular ion (m/z 427) can lead to fragments at m/z 409 and m/z 385.[9] Detection is best performed in MS-MS mode for higher selectivity.[9]

Calibration

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL. Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

The following tables summarize quantitative data from various studies on this compound analysis.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterMethod 1Method 2Method 3
Column C18 Preparatory[5]ZORBAX Eclipse Plus C18[6]C18 Analytical
Mobile Phase Acetonitrile/H₂O (80:20, v/v)[5]Methanol/water/acetic acid with 5 mM ammonium acetate (gradient)[6]Acetonitrile/H₂O (gradient)[10]
Detection Analytical HPLC, GC/MS, ESI-MS[5]UHPLC-MS/MS[6]HPLC-DAD, LC/MS-MS[10]
Matrix Fungal Culture[5]Nuts[6]Fungal Culture[10]

Table 2: Method Validation Data for this compound Quantification

ParameterValue (LC-MS)[9]Value (GC-MS)[7]Value (UHPLC-MS/MS)[11]
Limit of Detection (LOD) 1 µg/kg (in maize)[12]50 µg/kg (in matrix)[7]Not Specified
Limit of Quantification (LOQ) Not Specified100 µg/kg (in matrix)[7]2.5 - 10 ng/g (for other mycotoxins)[11]
Recovery Not Specified60.4 - 62.9%[7]67 - 122% (for other mycotoxins)[11]
Linearity (R²) Not SpecifiedLinear in range used[7]≥ 0.99 (for other mycotoxins)[11]

Visualization

The following diagram illustrates the general workflow for the quantification of this compound.

Fusaproliferin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Fungal Culture or Food/Feed Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Methanol or Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Cleanup Optional: Hexane Partitioning or SPE Cleanup Supernatant->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection UV or MS/MS Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Result Result: This compound Concentration Quantification->Result

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. The protocol, including sample extraction, cleanup, and chromatographic analysis, can be adapted for different laboratory settings and sample types. The use of MS/MS detection is recommended for enhanced selectivity and confirmation of the analyte's identity. Proper method validation is essential to ensure accurate and precise results.

References

Analytical Standards for Fusaproliferin and its Metabolites: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed application notes and protocols for the development and use of analytical standards for the mycotoxin fusaproliferin and its known metabolites. These guidelines are intended for researchers, scientists, and professionals involved in drug development, food safety, and toxicology.

This compound is a sesterterpenoid mycotoxin produced by various Fusarium species, commonly contaminating cereals such as maize. Due to its toxic properties, including cytotoxicity and potential teratogenic effects, robust and reliable analytical methods are crucial for its detection and quantification in various matrices. This document outlines the key experimental procedures for the analysis of this compound and its primary metabolite, terpestacin (B1234833), along with other biosynthetic intermediates.

Overview of Analytical Techniques

The primary analytical methods for the determination of this compound and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and specificity, allowing for the simultaneous analysis of multiple mycotoxins in complex matrices.

Known Metabolites of this compound

The main metabolite of this compound is its deacetylated precursor, terpestacin (also known as siccanol). The biosynthetic pathway also involves other intermediates, such as 11-oxo-preterpestacin and terpestacin aldehyde . While certified analytical standards for these biosynthetic intermediates are not widely available, their detection has been reported in biosynthetic studies using LC-MS/MS.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound using various analytical methods.

Table 1: Quantitative Parameters for this compound Analysis by LC-MS/MS

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Maize1 µg/kg--[1]
Cereal-based samples-50 µg/kg60.4 - 62.9[2]

Table 2: Quantitative Parameters for this compound Analysis by GC-MS

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Grains50 µg/kg-60.4 - 62.9[2]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Maize

This protocol describes the extraction and clean-up of this compound from maize samples for subsequent LC-MS/MS analysis.

Materials:

  • Maize sample (finely ground)

  • Extraction solvent: Acetonitrile/Water (80:20, v/v) or Methanol

  • Solid Phase Extraction (SPE) columns (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh 5 g of the homogenized maize sample into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent.

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • For clean-up, pass the extract through a conditioned SPE column.

  • Wash the column with 5 mL of water.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and Terpestacin

This protocol outlines the parameters for the quantification of this compound and terpestacin using LC-MS/MS.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 445.3 → Product ions (m/z) 427.3, 385.3

    • Terpestacin: Precursor ion (m/z) 403.3 → Product ions (m/z) 385.3, 367.3

  • Collision Energy: Optimized for each transition.

  • Ion Source Temperature: 500°C

Visualizations

This compound Biosynthetic Pathway

Fusaproliferin_Biosynthesis GPP Geranyl pyrophosphate FPP Farnesyl pyrophosphate GPP->FPP GGPP Geranylgeranyl pyrophosphate FPP->GGPP Preterpestacin Preterpestacin GGPP->Preterpestacin Terpenoid Synthase Oxo_Preterpestacin 11-Oxo-preterpestacin Preterpestacin->Oxo_Preterpestacin FAD-Oxidase Terpestacin_Aldehyde Terpestacin Aldehyde Preterpestacin->Terpestacin_Aldehyde FAD-Oxidase Terpestacin Terpestacin Oxo_Preterpestacin->Terpestacin Cytochrome P450 Terpestacin_Aldehyde->Terpestacin Cytochrome P450 This compound This compound Terpestacin->this compound Acetyltransferase Fusaproliferin_Workflow Sample Maize Sample Extraction Extraction (Acetonitrile/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup SPE Clean-up Centrifugation->Cleanup Evaporation Evaporation Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis LCMS->Data Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR DISC DISC Formation FasR->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Apoptosome Apoptosome Formation CytoC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->FasR ? This compound->Mitochondrion ?

References

Application of Fusaproliferin in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fusaproliferin, a sesterterpene mycotoxin produced by various Fusarium species, has emerged as a compound of interest in oncological research due to its potent cytotoxic effects against several cancer cell lines.[1][2][3][4] This document provides detailed application notes and experimental protocols based on published studies to guide researchers in investigating the anti-cancer potential of this compound.

Overview of Anti-Cancer Activity

This compound (FUS) has demonstrated rapid and potent cytotoxicity against both pancreatic and breast cancer cell lines.[1][2][3][4] Studies have shown that it induces significant morphological changes in cancer cells, indicative of both apoptosis and necrosis, within a few hours of exposure.[1] The compound shows notable selectivity for pancreatic cancer cell lines over non-tumorigenic cells, highlighting its potential as a scaffold for the development of novel anti-cancer therapeutics.[1]

Quantitative Data Summary

The inhibitory effects of this compound on the viability of various cancer cell lines have been quantified by determining its half-maximal inhibitory concentration (IC₅₀). The data from these studies are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µM)Comparison CompoundComparison IC₅₀ (µM)
MIA PaCa-2Pancreatic0.13 ± 0.09Gemcitabine7.6 ± 0.66
BxPC-3Pancreatic0.76 ± 0.24Gemcitabine2.2 ± 0.43
MDA-MB-231Breast (Triple Negative)1.9 ± 0.32Doxorubicin0.06 ± 0.03
MCF-7Breast (ER-Positive)3.9 ± 0.75Doxorubicin0.02 ± 0.018
WI-38Non-Tumor Lung Fibroblast18 ± 0.66--

Data sourced from Hoque et al., 2018.[1]

Key Experimental Protocols

The following are detailed protocols for experiments commonly used to assess the anti-cancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MIA PaCa-2, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.

Morphological Assessment of Cell Death

This protocol is used to visually observe the effects of this compound on cell morphology, which can indicate apoptosis or necrosis.

Materials:

  • Cancer cells

  • 6-well plates or chamber slides

  • Complete growth medium

  • This compound

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate or chamber slide and allow them to attach overnight.

  • Treatment: Treat the cells with this compound at a relevant concentration (e.g., its IC₅₀ or 4x IC₅₀) and a vehicle control.

  • Microscopic Observation: At various time points (e.g., 4, 8, and 24 hours), observe the cells under an inverted microscope.[1]

  • Image Capture: Capture images of the cells, paying close attention to morphological changes such as cell shrinkage, membrane blebbing, rounding, and detachment, which are characteristic of apoptosis and necrosis.[1]

Visualizations: Workflows and Potential Signaling Pathways

Experimental Workflow for Assessing Cytotoxicity

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plates incubate1 Incubate for 24h for Cell Attachment seed->incubate1 prepare_fus Prepare Serial Dilutions of this compound incubate1->prepare_fus add_fus Add this compound to Wells prepare_fus->add_fus incubate2 Incubate for 24-72h add_fus->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso read_abs Measure Absorbance at 570nm add_dmso->read_abs calc_ic50 Calculate IC50 Value read_abs->calc_ic50 G cluster_stimulus Stimulus cluster_pathways Cellular Response cluster_apoptosis Apoptosis Pathway (Hypothesized) cluster_necrosis Necrosis Pathway (Hypothesized) cluster_outcome Outcome fus This compound bcl2 Modulation of Bcl-2 Family Proteins fus->bcl2 stress Severe Cellular Stress fus->stress mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apop_body Apoptotic Body Formation cas3->apop_body cell_death Cancer Cell Death apop_body->cell_death atp_dep ATP Depletion stress->atp_dep membrane Plasma Membrane Rupture atp_dep->membrane release Release of Cellular Contents membrane->release release->cell_death

References

Application Notes and Protocols: Fusaproliferin as a Tool for Studying Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaproliferin, a mycotoxin produced by various Fusarium species, has demonstrated significant cytotoxic effects against a range of cancer cell lines, making it a molecule of interest for cancer research and drug discovery.[1][2][3] Its ability to induce rapid morphological changes, including both apoptosis and necrosis, suggests its potential as a tool to investigate cellular signaling pathways involved in cell death and survival.[1] Although the precise molecular mechanisms of this compound's action are still under investigation, its pro-apoptotic properties provide a basis for its use in studying the intricate network of signals that govern programmed cell death.[1]

These application notes provide a summary of the known cytotoxic activities of this compound and detailed protocols for investigating its effects on cellular viability and apoptosis. The included experimental workflows and signaling pathway diagrams serve as a guide for researchers aiming to elucidate the mechanism of action of this compound and to explore its potential as a lead compound in the development of novel anticancer therapeutics.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a reference for dose-selection in experimental designs.

Cell LineCancer TypeIC50 (µM)
MIA PaCa-2Pancreatic0.45 ± 0.04
BxPC-3Pancreatic0.98 ± 0.07
MDA-MB-231Breast2.34 ± 0.12
MCF7Breast4.56 ± 0.23

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines. Data represents the mean ± standard deviation from published studies.

Experimental Protocols

To facilitate the study of this compound's effects on cellular signaling, the following detailed protocols are provided for key assays.

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the dose-dependent effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Target cancer cell line (e.g., MIA PaCa-2, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained and single-stained controls for setting up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Investigation of Signaling Pathway Modulation by Western Blotting

This protocol allows for the analysis of changes in the expression and phosphorylation status of key proteins in signaling pathways potentially affected by this compound, such as the MAPK and PI3K/Akt pathways, as well as proteins involved in apoptosis (caspases, Bcl-2 family).

Materials:

  • This compound

  • Target cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well or 10 cm plates and treat with this compound as described previously.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and key signaling pathways that can be investigated using this compound.

G cluster_workflow Experimental Workflow for Investigating this compound's Bioactivity start Start: Treat Cells with this compound cell_viability Assess Cell Viability (MTT Assay) start->cell_viability apoptosis_assay Analyze Apoptosis (Annexin V/PI Staining) start->apoptosis_assay western_blot Investigate Signaling Pathways (Western Blotting) start->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: Workflow for studying this compound's effects.

G cluster_apoptosis Potential Apoptotic Pathways for Investigation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound (Hypothesized Initiator) death_receptors Death Receptors (e.g., Fas, TNFR) This compound->death_receptors ? bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) This compound->bcl2_family ? caspase8 Caspase-8 death_receptors->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c bcl2_family->mitochondria caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: General apoptosis pathways potentially affected.

G cluster_mapk Generic MAPK Signaling Pathway stimulus External Stimulus (e.g., this compound?) ras Ras stimulus->ras ? raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival, Apoptosis) transcription_factors->cellular_response

Caption: MAPK pathway, a potential target for this compound.

G cluster_pi3k Generic PI3K/Akt Signaling Pathway growth_factor Growth Factor (or other stimulus) receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates downstream Downstream Targets (e.g., mTOR, Bad) akt->downstream cellular_functions Cellular Functions (Survival, Growth, Proliferation) downstream->cellular_functions

Caption: PI3K/Akt pathway, another potential area of study.

Disclaimer

The information provided in these application notes is intended for research purposes only. The exact molecular targets and signaling pathways directly modulated by this compound have not yet been fully elucidated. The experimental protocols and pathway diagrams are provided as a guide for investigating the potential mechanisms of action of this compound. Researchers should optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for In Vitro Assessment of Fusaproliferin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaproliferin (FUS) is a mycotoxin produced by various Fusarium species, notably Fusarium proliferatum.[1][2] As a sesterterpenoid, its cytotoxic effects have been observed in various cell lines, indicating its potential as a subject of interest in toxicology and pharmacology.[1][2] These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound using established cell-based assays. The protocols detailed herein are designed to offer robust and reproducible methods for evaluating cell viability, membrane integrity, and the induction of apoptosis.

This compound has demonstrated rapid and potent cytotoxic activity against various cancer cell lines, particularly pancreatic and breast cancer cells.[1][3] Morphological changes observed in cells treated with this compound suggest the induction of both apoptosis and necrosis as mechanisms of cell death.[1] Understanding the cytotoxic profile of this compound is crucial for risk assessment and for exploring its potential therapeutic applications.

Data Presentation: Quantitative Cytotoxicity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various human cell lines, providing a baseline for designing cytotoxicity experiments.

Cell LineCell TypeIC50 (µM)
MIA PaCa-2Pancreatic Cancer0.13[4]
BxPC-3Pancreatic Cancer0.76[4]
MDA-MB-231Breast Cancer1.9
MCF7Breast Cancer3.9
WI-38Normal Lung Fibroblast18.0

Experimental Protocols

This section provides detailed protocols for a panel of in vitro assays to comprehensively evaluate the cytotoxic effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare this compound Dilutions B->C D Treat Cells C->D E Incubate (24-72h) D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan (DMSO) G->H I Measure Absorbance at 570nm H->I

Caption: Workflow for the MTT cell viability assay.

Cell Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Experimental Workflow for LDH Assay

LDH_Workflow cluster_setup Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_assay LDH Reaction cluster_readout Data Analysis A Seed and Treat Cells B Incubate A->B C Centrifuge Plate B->C D Collect Supernatant C->D E Add LDH Reaction Mix D->E F Incubate at RT E->F G Add Stop Solution F->G H Measure Absorbance at 490nm G->H

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting and Staining:

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry.

    • Interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A Treat Cells with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for Caspase-3/7 activity assay.

Putative Signaling Pathways in this compound-Induced Apoptosis

While the precise molecular mechanism of this compound-induced apoptosis is yet to be fully elucidated, the induction of apoptosis generally proceeds via two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. The assays described above can help to investigate which of these pathways is activated by this compound.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligands (e.g., FasL, TNF) DeathReceptor Death Receptors (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2Family Bcl-2 Family Regulation Caspase8->Bcl2Family Bid cleavage Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 CellularStress Cellular Stress (e.g., DNA Damage) CellularStress->Bcl2Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2Family->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Solid-Phase Extraction Techniques for Fusaproliferin Sample Cleanup: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaproliferin, a mycotoxin produced by several Fusarium species, is a growing concern for food and feed safety. Accurate and reliable quantification of this compound is crucial for risk assessment and regulatory compliance. However, complex sample matrices often interfere with analytical methods, necessitating an effective sample cleanup step. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of mycotoxins from various matrices prior to chromatographic analysis. This document provides detailed application notes and protocols for the use of SPE in this compound sample cleanup.

Principles of Solid-Phase Extraction for Mycotoxin Analysis

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. In the context of mycotoxin analysis, a liquid sample (the mobile phase) is passed through a solid adsorbent (the stationary phase). The target analyte (this compound) is retained on the stationary phase while matrix interferences are washed away. Subsequently, the analyte is eluted with a suitable solvent. The choice of sorbent and solvents is critical for achieving high recovery and efficient cleanup.

Application Notes

Sorbent Selection

For the cleanup of this compound, a non-polar sesterterpenoid, a reverse-phase sorbent is generally recommended.

  • C18 (Octadecyl): This is the most common sorbent for mycotoxin analysis due to its strong hydrophobic retention of non-polar to moderately polar compounds. Several studies have successfully employed C18 sorbents for the cleanup of Fusarium mycotoxins in cereal matrices. While specific recovery data for this compound on C18 is limited, its chemical properties suggest good retention.

  • Polymeric Sorbents: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) can also be effective. They offer a mixed-mode retention mechanism and can be suitable for a broad range of mycotoxins.

  • Specialized Mycotoxin Columns: Several manufacturers offer proprietary SPE cartridges specifically designed for multi-mycotoxin cleanup, such as the Varian Bond Elut Mycotoxin® cartridge. These can provide excellent recoveries for a wide range of mycotoxins, though validation for this compound is recommended[1].

Solvent Selection

The choice of extraction, washing, and elution solvents is critical for a successful SPE protocol.

  • Extraction: A mixture of acetonitrile (B52724) and water is commonly used for the extraction of Fusarium mycotoxins from solid samples. A typical ratio is 80:20 (v/v) acetonitrile:water[2]. The addition of a small amount of acid, such as formic acid (e.g., 1%), can improve the extraction efficiency for some mycotoxins.

  • Washing: The wash solvent should be strong enough to remove matrix interferences but weak enough to not elute the target analyte. For C18 cartridges, a solvent with a higher aqueous content than the loading solvent, such as 10-20% methanol (B129727) or acetonitrile in water, is often used.

  • Elution: The elution solvent should be strong enough to desorb the analyte from the sorbent. For this compound on a C18 sorbent, a high percentage of a non-polar organic solvent is required. Acetonitrile or methanol are common choices.

Experimental Protocols

The following are example protocols for the solid-phase extraction of this compound from a cereal matrix (e.g., maize). Note: These are general protocols and may require optimization for specific sample types and analytical instrumentation.

Protocol 1: C18 SPE Cleanup

This protocol is based on general procedures for Fusarium mycotoxin cleanup using a C18 cartridge.

1. Sample Extraction: a. Weigh 5 g of a homogenized and finely ground cereal sample into a 50 mL polypropylene (B1209903) centrifuge tube. b. Add 20 mL of acetonitrile/water (80:20, v/v). c. Shake vigorously for 30 minutes on a mechanical shaker. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant for SPE cleanup.

2. SPE Cartridge Conditioning: a. Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg, 6 mL). b. Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

3. Sample Loading: a. Dilute 5 mL of the sample extract with 20 mL of deionized water. b. Load the diluted extract onto the conditioned C18 cartridge at a flow rate of approximately 1-2 mL/min.

4. Washing: a. Wash the cartridge with 5 mL of deionized water to remove polar interferences. b. Dry the cartridge under vacuum for 5 minutes.

5. Elution: a. Elute the this compound from the cartridge with 5 mL of acetonitrile. b. Collect the eluate in a clean collection tube.

6. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis.

Protocol 2: Multi-Mycotoxin SPE Cleanup (Adapted from a general protocol)

This protocol is adapted from a method using a specialized multi-mycotoxin SPE column and can be a starting point for this compound cleanup.

1. Sample Extraction: a. Follow the same extraction procedure as in Protocol 1.

2. SPE Cleanup (using a Bond Elut Mycotoxin® or similar cartridge): a. Pass 4 mL of the filtered sample extract directly through the multi-mycotoxin SPE column[3].

3. Final Preparation: a. Take 2 mL of the eluate and evaporate to dryness under a gentle stream of nitrogen at 50°C[3]. b. Reconstitute the residue in 0.5 mL of acetonitrile/water (20:80, v/v) for LC-MS/MS analysis[3].

Data Presentation

While specific quantitative data for this compound SPE recovery is not abundant in the literature, the following table summarizes recovery data for other Fusarium mycotoxins using various SPE methods. This can serve as a useful reference for expected performance.

MycotoxinMatrixSPE SorbentRecovery (%)Reference
Deoxynivalenol (DON)MaizeStrong Anion Exchange & MycoSep70[4]
Fumonisin B1 (FB1)MaizeStrong Anion Exchange & MycoSep90[4]
Zearalenone (ZEA)MaizeStrong Anion Exchange & MycoSep40[4]
Various TrichothecenesWheatBond Elut Mycotoxin®69-122[1]
BeauvericinWheatBond Elut Mycotoxin®69-122[1]
Multiple MycotoxinsMaizedSPE with C1855-129

Mandatory Visualization

Experimental Workflow for this compound SPE Cleanup

Fusaproliferin_SPE_Workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Homogenized Cereal Sample Extraction_Solvent Acetonitrile/Water (80:20, v/v) Shake Shake/Vortex Sample->Shake Extraction_Solvent->Shake Add Centrifuge Centrifuge Shake->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Extract Supernatant->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (e.g., Water) Load->Wash Elute Elute this compound (Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for this compound SPE Cleanup.

Conclusion

Solid-phase extraction is an effective technique for the cleanup of this compound from complex food and feed matrices. The choice of a C18 sorbent with an appropriate solvent system can provide satisfactory recovery and removal of interfering compounds. The provided protocols offer a solid starting point for method development and validation. Researchers are encouraged to optimize these methods for their specific applications to ensure accurate and reliable quantification of this compound.

References

Application Notes & Protocols for Near-Infrared Spectroscopy in Fusaproliferin Screening of Grains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fusaproliferin, a mycotoxin produced by several Fusarium species, poses a significant threat to food and feed safety. Traditional methods for its detection, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are accurate but can be time-consuming and costly for large-scale screening.[1][2][3] Near-infrared (NIR) spectroscopy, a rapid and non-destructive analytical technique, presents a promising alternative for the high-throughput screening of grains for mycotoxin contamination.[4][5][6] This document provides a detailed overview of the application of NIR spectroscopy for the potential screening of this compound in various grains, including methodological protocols and data presentation guidelines. While direct applications of NIR for this compound are not extensively documented, the principles and protocols outlined here are based on established methods for other Fusarium mycotoxins like deoxynivalenol (B1670258) (DON).[7][8][9]

Principle of NIR Spectroscopy for Mycotoxin Detection

NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 780 to 2500 nm). The technique relies on the principle that organic molecules, including mycotoxins and the major components of grains (starch, protein, lipids), have characteristic absorption patterns based on the vibrations of their chemical bonds (e.g., C-H, N-H, O-H).

Although mycotoxins are present in very low concentrations, their presence can induce subtle changes in the overall NIR spectrum of the grain matrix.[5][6] These spectral variations, often hidden within the broader absorption bands of the grain's constituents, can be extracted and correlated with mycotoxin concentrations using advanced statistical techniques known as chemometrics.[5][7][10]

Data Presentation

Effective screening requires robust calibration models that can accurately predict this compound levels from NIR spectra. The performance of these models is evaluated using several key metrics. While specific data for this compound screening using NIR is limited, the following tables provide a summary of performance data for other analytical methods for this compound and typical performance metrics for NIR analysis of other mycotoxins as a reference.

Table 1: Performance of Conventional Analytical Methods for this compound Detection

Analytical MethodMatrixLimit of Detection (LOD)Mean Recovery (%)Reference
GC-MSCereal Mixture50 µg/kg60.4 - 62.9[1][2][3]
LC-MSMaize1 µg/kgNot Reported[11]

Table 2: Typical Performance of NIR Spectroscopy for Other Mycotoxin Screening in Grains

MycotoxinGrainCalibration ModelR² (Prediction)RMSEP/SEPReference
Deoxynivalenol (DON)BarleyPLS-RNot Reported160.76 µg/kg[7]
Deoxynivalenol (DON)WheatPLS0.8760.8 ppm[12]
Aflatoxin B1MaizePLSR~0.85Not Reported[13]

R² (Coefficient of Determination), RMSEP (Root Mean Square Error of Prediction), SEP (Standard Error of Prediction), PLS-R (Partial Least Squares Regression), PLS (Partial Least Squares).

Experimental Protocols

The following protocols describe a general workflow for developing and implementing an NIR spectroscopy method for screening this compound in grains.

Sample Preparation and Reference Analysis

Objective: To prepare a set of grain samples with known this compound concentrations to be used for calibration and validation of the NIR model.

Materials:

  • Grain samples (e.g., maize, wheat, barley)

  • This compound standard

  • Extraction solvents (e.g., acetonitrile/water)

  • Solid-phase extraction (SPE) columns

  • Reference analytical instrument (e.g., LC-MS/MS or GC-MS)

Protocol:

  • Sample Collection: Obtain a representative set of grain samples (at least 100-200 samples are recommended for robust model development) with a wide and evenly distributed range of this compound contamination levels. This can include naturally contaminated samples and samples spiked with a certified this compound standard.

  • Sample Homogenization: Grind the grain samples to a uniform particle size (e.g., <1 mm) to minimize scattering effects in the NIR spectra.

  • Reference Analysis: Determine the this compound concentration in a subsample of each homogenized grain sample using a validated reference method such as LC-MS/MS or GC-MS.[1][11] This will provide the "true" concentration values for calibrating the NIR model.

  • Sample Storage: Store the remaining homogenized samples in airtight containers at a low temperature to prevent changes in moisture content and mycotoxin degradation.

NIR Spectra Acquisition

Objective: To collect the NIR spectra of the prepared grain samples.

Materials:

  • NIR spectrometer (e.g., benchtop or handheld)

  • Sample cups or vials compatible with the spectrometer

Protocol:

  • Instrument Warm-up: Turn on the NIR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stable readings.

  • Background Measurement: Perform a background measurement using a reference material (e.g., a ceramic standard) to correct for instrumental drift.

  • Sample Loading: Fill the sample cup with the homogenized grain sample, ensuring a consistent packing density.

  • Spectra Collection: Place the sample cup in the spectrometer and acquire the NIR spectrum. For each sample, it is advisable to collect multiple spectra (e.g., by rotating the sample cup) and average them to improve the signal-to-noise ratio.

  • Data Storage: Save the acquired spectra with a unique identifier that links them to the corresponding reference concentration data.

Chemometric Model Development and Validation

Objective: To build and validate a statistical model that can predict this compound concentration from the NIR spectra.

Software:

  • Chemometric software (e.g., The Unscrambler, Pirouette, or R with relevant packages)

Protocol:

  • Data Preprocessing: Apply mathematical transformations to the raw spectral data to remove irrelevant variations such as baseline shifts and light scattering.[5] Common preprocessing methods include:

    • Standard Normal Variate (SNV)

    • Multiplicative Scatter Correction (MSC)

    • Derivatives (First or Second)

  • Data Splitting: Divide the dataset into a calibration set (for model building) and a validation set (for testing the model's predictive ability). A typical split is 70-80% for calibration and 20-30% for validation.

  • Model Calibration: Use a multivariate regression technique to correlate the preprocessed NIR spectra with the reference this compound concentrations. Partial Least Squares (PLS) regression is the most commonly used method for this purpose.[7]

  • Model Validation: Evaluate the performance of the calibrated model using the validation set. Key performance indicators include:

    • Coefficient of Determination (R²): Indicates the proportion of variance in the reference data explained by the model.

    • Root Mean Square Error of Prediction (RMSEP) or Standard Error of Prediction (SEP): Represents the average error in the predicted concentrations.

  • Model Optimization: If the model performance is not satisfactory, refine the model by trying different preprocessing methods, selecting different spectral regions, or adjusting the number of latent variables in the PLS model.

Visualizations

Experimental Workflow for NIR-based this compound Screening

G cluster_0 Sample Preparation & Reference Analysis cluster_1 NIR Spectra Acquisition cluster_2 Chemometric Analysis cluster_3 Screening Application SampleCollection 1. Sample Collection (Grains) Homogenization 2. Homogenization (Grinding) SampleCollection->Homogenization Splitting 3. Sample Splitting Homogenization->Splitting ReferenceAnalysis 4. Reference Analysis (LC-MS/MS or GC-MS) Splitting->ReferenceAnalysis NIR_Sample Sample for NIR Splitting->NIR_Sample ModelDev 7. Calibration Model Development (PLS) ReferenceAnalysis->ModelDev This compound Concentration Data SpectraAcquisition 5. NIR Spectra Acquisition NIR_Sample->SpectraAcquisition Preprocessing 6. Data Preprocessing (SNV, MSC, Derivatives) SpectraAcquisition->Preprocessing Preprocessing->ModelDev Validation 8. Model Validation (R², RMSEP) ModelDev->Validation Screening 9. Rapid Screening of Unknown Samples Validation->Screening

Caption: Workflow for developing an NIR screening method for this compound.

Logical Relationship for Predictive Model Development

G NIR_Spectra NIR Spectra of Grain Samples Chemometrics Chemometric Modeling (e.g., PLS Regression) NIR_Spectra->Chemometrics Prediction Predicted this compound Concentration Chemometrics->Prediction Validation_Metrics Validation Metrics (R², RMSEP) Prediction->Validation_Metrics Reference_Data Reference this compound Concentration (from LC-MS) Reference_Data->Chemometrics Calibration Reference_Data->Validation_Metrics Comparison

Caption: Logic of building and validating a predictive NIR model.

References

Application Notes and Protocols for Studying Fusaproliferin-DNA Interactions using Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fusaproliferin, a mycotoxin produced by various Fusarium species, has been shown to exhibit a range of toxic effects, including teratogenicity.[1][2] Understanding the molecular mechanisms underlying its toxicity is crucial for risk assessment and the development of potential therapeutic interventions. One key aspect of its mechanism of action may involve direct interactions with DNA.[2][3] Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful and sensitive technique for studying noncovalent biomolecular interactions, including those between small molecules and nucleic acids.[4] This document provides detailed application notes and protocols for the use of ESI-MS to characterize the interactions between this compound and DNA.

ESI-MS allows for the direct observation of noncovalent complexes in the gas phase, providing information on binding stoichiometry, relative binding affinities, and the influence of DNA sequence on the interaction.[4] The "gentle" nature of the electrospray ionization process allows for the transfer of intact complexes from solution to the mass analyzer, making it an ideal tool for these studies.

Data Presentation

Quantitative Analysis of this compound-DNA Interactions

The following table summarizes the quantitative data on the interaction between this compound and DNA as determined by ESI-MS.

ParameterValueMethodReference
Binding Stoichiometry 1:1 (this compound:DNA)ESI-MS[4]
Relative Binding Affinity Beauvericin (B1667859) > this compoundCompetitive ESI-MS[1][4]
Dissociation Constant (Kd) Not Reported--
Interaction Type Noncovalent, likely electrostaticESI-MS[4]

Experimental Protocols

Protocol 1: General Screening for this compound-DNA Interaction by ESI-MS

This protocol outlines the general procedure for detecting noncovalent complexes between this compound and a model DNA oligonucleotide.

1. Materials and Reagents:

  • This compound (analytical standard)
  • Deacetyl-fusaproliferin (if available, as a comparator)
  • Single-stranded or double-stranded DNA oligonucleotides (e.g., self-complementary sequences)
  • Ammonium (B1175870) acetate (B1210297) (NH₄OAc), LC-MS grade
  • Methanol (B129727) (MeOH), LC-MS grade
  • Ultrapure water
  • Microcentrifuge tubes
  • Pipettes and tips

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mM).
  • Prepare a stock solution of the DNA oligonucleotide in ultrapure water (e.g., 1 mM).
  • Prepare a volatile buffer solution of 150 mM ammonium acetate in ultrapure water, pH 6.7.
  • To a microcentrifuge tube, add the DNA oligonucleotide to a final concentration of 5 µM in the ammonium acetate buffer.
  • Add this compound to the DNA solution to achieve the desired molar ratio (e.g., 1:1, 2:1 this compound to DNA).
  • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
  • Dilute the final mixture with the ammonium acetate buffer as needed to achieve a final DNA concentration suitable for your ESI-MS instrument (typically in the low micromolar range).

3. ESI-MS Analysis:

  • Set up the electrospray ionization mass spectrometer in negative ion mode .
  • Infuse the sample solution directly into the ESI source at a flow rate of 3-5 µL/min.
  • Use "mild" or "gentle" instrument conditions to preserve the noncovalent complexes. The following are representative starting parameters and should be optimized for your specific instrument:
  • Capillary Voltage: 2.5 - 3.5 kV
  • Cone Voltage: 20 - 50 V (a critical parameter to optimize; higher voltages can disrupt noncovalent interactions)
  • Source Temperature: 60 - 80 °C
  • Desolvation Temperature: 100 - 150 °C
  • Nebulizing Gas (N₂) Flow: 0.5 - 1.5 L/min
  • Drying Gas (N₂) Flow: 5 - 8 L/min
  • Acquire mass spectra over a mass-to-charge (m/z) range that encompasses the expected masses of the free DNA oligonucleotide and the this compound-DNA complex.

4. Data Analysis:

  • Examine the resulting mass spectrum for peaks corresponding to the deprotonated DNA oligonucleotide ([DNA - nH]ⁿ⁻) and the noncovalent complex ([DNA + this compound - nH]ⁿ⁻).
  • The presence of the complex peak confirms the interaction.
  • Determine the stoichiometry of the complex by observing the mass shift between the free DNA and the complex.

Protocol 2: Competitive Binding Assay of this compound and Beauvericin to DNA

This protocol is designed to determine the relative binding affinity of this compound and a competitor ligand (beauvericin) to a DNA oligonucleotide.

1. Sample Preparation:

  • Prepare stock solutions of this compound and beauvericin in methanol (e.g., 1 mM each).
  • Prepare the DNA oligonucleotide solution in 150 mM ammonium acetate as described in Protocol 1.
  • In a microcentrifuge tube, create a mixture containing the DNA oligonucleotide (e.g., 5 µM), this compound (e.g., 5 µM), and beauvericin (e.g., 5 µM) in the ammonium acetate buffer.
  • Incubate the mixture at room temperature for 30 minutes.

2. ESI-MS Analysis:

  • Perform ESI-MS analysis in negative ion mode using the optimized gentle conditions from Protocol 1.
  • Acquire mass spectra over an m/z range that includes the free DNA, the this compound-DNA complex, and the beauvericin-DNA complex.

3. Data Analysis:

  • Identify the peaks corresponding to the free DNA and the two different ligand-DNA complexes.
  • Compare the relative intensities of the this compound-DNA complex peak and the beauvericin-DNA complex peak.
  • A higher relative intensity for one of the complex peaks indicates a higher binding affinity of that ligand for the DNA under the given conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Interpretation This compound This compound Stock mix Mix & Incubate This compound->mix dna DNA Oligonucleotide Stock dna->mix buffer Ammonium Acetate Buffer buffer->mix esi_ms Direct Infusion ESI-MS (Negative Ion Mode) mix->esi_ms Inject Sample detector Mass Analyzer esi_ms->detector spectrum Mass Spectrum detector->spectrum analysis Identify Free DNA & Complex Peaks spectrum->analysis conclusion Determine Stoichiometry & Relative Affinity analysis->conclusion

Caption: Experimental workflow for ESI-MS analysis of this compound-DNA interactions.

signaling_pathway This compound This compound complex This compound-DNA Noncovalent Complex (1:1 Stoichiometry) This compound->complex Noncovalent Interaction dna DNA (Double Helix) dna->complex teratogenicity Potential Teratogenic Effects complex->teratogenicity Proposed Mechanism

Caption: Proposed molecular interaction of this compound with DNA.

References

Troubleshooting & Optimization

Overcoming matrix effects in Fusaproliferin analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of Fusaproliferin by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] These effects, which can manifest as ion suppression or enhancement, are a major concern in quantitative analysis using LC-MS with electrospray ionization (ESI) because they can lead to inaccurate and unreliable results.[3][4][5] The complexity of matrices like food, feed, and biological fluids makes them prone to causing significant matrix effects.[3][6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed by comparing the response of an analyte in a pure solvent standard to its response in a sample extract where the matrix components are present.[1] A common method is the post-extraction spike, where a known amount of the analyte is added to a blank matrix extract and the signal is compared to that of a standard in solvent at the same concentration.[7] A significant difference in signal intensity indicates the presence of matrix effects.

Q3: What are the primary strategies to overcome matrix effects in this compound LC-MS analysis?

A3: The main strategies can be broadly categorized into three areas:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the "dilute and shoot" method.[3][8][9]

  • Chromatographic Separation: Optimizing the LC method can help to chromatographically separate this compound from matrix components that cause ion suppression or enhancement.[10]

  • Calibration Strategies: These methods aim to compensate for the matrix effect rather than eliminate it. Common approaches include the use of matrix-matched standards, the standard addition method, and the use of stable isotope-labeled internal standards (SIL-IS).[1][2]

Q4: What is the most effective method for compensating for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is considered the gold standard for correcting for matrix effects.[11][12] The SIL-IS experiences the same degree of ion suppression or enhancement as the target analyte, allowing for accurate quantification.[13][14] However, the availability and cost of specific SIL-IS for every analyte can be a limitation.[2][11] When a SIL-IS is not available, matrix-matched calibration or the standard addition method are viable alternatives.[1]

Troubleshooting Guide

Problem: I am observing significant signal suppression for this compound in my sample matrix.

Possible Cause Troubleshooting Step
High concentration of co-eluting matrix components.1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove a larger portion of the interfering matrix components.[8][9] Immunoaffinity columns, if available for this compound, can provide very clean extracts.[2][3]
2. Dilute the Sample Extract: A simple and often effective method is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components.[3][15] While this may increase the limit of detection, in cases of severe suppression, it can surprisingly improve sensitivity.[16]
3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where matrix components are eluting.[10]
Inadequate compensation for the matrix effect.1. Use a Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.[2][17]
2. Employ the Standard Addition Method: This involves adding known amounts of the analyte to the sample itself. It is a robust method for overcoming matrix effects, especially when a suitable blank matrix is not available.[1]
3. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most reliable way to correct for signal suppression.[12][14]

Problem: My results show high variability between different batches of the same sample type.

Possible Cause Troubleshooting Step
Relative matrix effects, where the degree of ion suppression or enhancement varies from sample to sample within the same matrix type.[17]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[12][14]
2. Perform Standard Addition for Each Sample: While more labor-intensive, this method will account for the specific matrix effects in each individual sample.[1]
3. Evaluate the Robustness of the Sample Preparation: Ensure that the sample preparation method is highly reproducible and effectively removes the variable components of the matrix.

Comparison of Strategies to Overcome Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Dilute and Shoot Reduces the concentration of interfering matrix components by diluting the sample extract.[3]Simple, fast, and cost-effective.[3]May not be suitable for trace analysis due to an increase in the limit of detection.[15]
Solid-Phase Extraction (SPE) Selectively retains the analyte on a solid sorbent while matrix components are washed away.[8]Can provide very clean extracts, leading to reduced matrix effects.[9]Can be more time-consuming and costly; requires method development.
Matrix-Matched Calibration Prepares calibration standards in a blank matrix extract to mimic the matrix effects in the samples.[2]Can effectively compensate for matrix effects.[18]Requires a representative blank matrix, which may not always be available.[10] Assumes matrix effects are consistent across all samples of the same type.[1]
Standard Addition Known amounts of the analyte are added directly to the sample aliquots.[1]Corrects for matrix effects specific to each sample; does not require a blank matrix.Labor-intensive and requires a larger sample volume.
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled version of the analyte is added to the sample and experiences the same matrix effects.[12]Considered the "gold standard" for correcting matrix effects; improves accuracy and precision.[14]Can be expensive and may not be commercially available for all analytes.[2][11]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Prepare a this compound standard solution in a pure solvent (e.g., methanol) at a known concentration (e.g., 1 µg/mL).

  • Prepare a blank matrix extract by subjecting a sample known to be free of this compound to your sample preparation procedure.

  • Prepare two sets of samples:

    • Set A (Standard in Solvent): Spike the pure solvent with the this compound standard solution to a final concentration expected in your samples.

    • Set B (Post-Extraction Spike): Spike the blank matrix extract with the same amount of this compound standard solution.

  • Analyze both sets of samples by LC-MS under the same conditions.

  • Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: "Dilute and Shoot" Sample Preparation for this compound Analysis
  • Homogenize the sample (e.g., grain, feed).

  • Extract a known weight of the sample (e.g., 5 g) with a suitable extraction solvent (e.g., acetonitrile/water, 80/20, v/v).

  • Vortex or shake vigorously for a specified time (e.g., 30 minutes).

  • Centrifuge the extract to pellet the solid material.

  • Take an aliquot of the supernatant (e.g., 1 mL).

  • Dilute the aliquot with the mobile phase or a suitable solvent (e.g., 1:10 dilution). The dilution factor may need to be optimized based on the severity of the matrix effect and the required sensitivity.[3][15]

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

  • Inject into the LC-MS system.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

This is a general protocol and the specific SPE sorbent and solvents will need to be optimized for this compound.

  • Prepare the sample extract as described in steps 1-4 of the "Dilute and Shoot" protocol.

  • Condition the SPE cartridge (e.g., a reversed-phase C18 cartridge) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through it.

  • Load the sample extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interfering matrix components.

  • Elute this compound from the cartridge with a stronger solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Inject into the LC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup / Dilution cluster_analysis Analysis cluster_calibration Calibration Strategy start Sample Homogenization extraction Extraction start->extraction centrifugation Centrifugation extraction->centrifugation dilute Dilute and Shoot centrifugation->dilute spe Solid-Phase Extraction centrifugation->spe lcms LC-MS Analysis dilute->lcms spe->lcms matrix_matched Matrix-Matched lcms->matrix_matched std_addition Standard Addition lcms->std_addition sil_is SIL-IS lcms->sil_is

Caption: General workflow for this compound analysis by LC-MS.

matrix_effect_evaluation cluster_standards Standard Preparation cluster_analysis Analysis & Calculation std_solvent This compound in Pure Solvent lcms LC-MS Analysis std_solvent->lcms std_matrix This compound in Blank Matrix Extract std_matrix->lcms compare Compare Peak Areas lcms->compare calculate Calculate Matrix Effect (%) compare->calculate

Caption: Workflow for evaluating matrix effects.

References

Improving the recovery of Fusaproliferin during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Fusaproliferin during sample extraction.

Troubleshooting Guide

Issue: Low Recovery of this compound

Low recovery rates are a common challenge in this compound extraction, often attributed to its polarity and strong interactions with the sample matrix.[1] Below are potential causes and recommended solutions.

Potential Cause Recommended Solution Supporting Evidence/Remarks
Inappropriate Extraction Solvent Optimize the solvent system. Methanol has been shown to yield high recovery.[2][3] A mixture of acetonitrile (B52724), methanol, and water (e.g., 16:3:1, v/v/v) or methanol/1% aqueous NaCl (55:45, v/v) are also viable options.[2][3][4] For some matrices, a mixture of acetonitrile-water-acetic acid (e.g., 79:20:1, v/v/v) has been used effectively.[5]Different solvent polarities should be tested to determine the most efficient extraction for your specific sample matrix.
Strong Analyte-Matrix Interactions Employ more vigorous extraction techniques. Methods like Ultra-Turrax homogenization can improve extraction efficiency compared to ultrasonic baths or microwave extraction.[6][7]The physical disruption of the sample matrix can enhance the release of this compound.
Loss During Sample Cleanup Use solid-phase extraction (SPE) columns for purification.[1][8] To increase the recovery of more polar analytes like this compound, rinsing the column with a stronger solvent like acetonitrile can be beneficial.[1][8] Hexane (B92381) partitioning is also effective for removing nonpolar impurities before chromatographic steps.[2][3]SPE helps in removing interfering substances, but the choice of column and elution solvents is critical to prevent loss of the target analyte.
Matrix Effects in Chromatographic Analysis Prepare calibration standards in a blank matrix extract.[1][8] This helps to compensate for the signal enhancement or suppression caused by co-eluting matrix components, which is a known issue in the GC-MS analysis of this compound.[1]A significant matrix effect has been reported, making matrix-matched calibrants essential for accurate quantification.[1][8]
Analyte Degradation Ensure proper storage of samples and extracts. This compound is temperature-sensitive and can degrade at room temperature over several days.[2][3] Store samples and extracts at -20°C for long-term stability. At 4°C, some degradation to deacetyl-fusaproliferin has been observed after 30 days.[2][3]Proper storage conditions are crucial to maintain the integrity of the analyte throughout the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: Methanol has been reported to provide the highest recovery of this compound from fungal cultures.[2][3] However, the optimal solvent can depend on the sample matrix. Other successful extraction solvents include mixtures of acetonitrile/methanol/water and methanol/1% aqueous NaCl.[2][3][4]

Q2: How can I reduce matrix effects when analyzing this compound by GC-MS or LC-MS?

A2: To mitigate matrix effects, it is strongly recommended to prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples.[1][8] This approach helps to normalize the analytical response and improve the accuracy of quantification.

Q3: What are the typical recovery rates for this compound extraction?

A3: Recovery rates for this compound can vary significantly depending on the method and matrix. Reported mean recoveries have been in the range of 60.4% to 62.9% in grain samples using SPE cleanup.[1][8] In corn samples spiked at different concentrations, recovery rates have ranged from 85.7% to 109%.[9][10]

Q4: Is this compound stable during sample storage and processing?

A4: this compound is sensitive to temperature. It can degrade when stored at room temperature for extended periods.[2][3] For short-term storage, 4°C is acceptable, though some conversion to deacetyl-fusaproliferin may occur after a month.[2][3] For long-term storage, it is best to keep samples and extracts at -20°C, where only trace amounts of degradation were observed after a year.[2][3]

Q5: What cleanup methods are recommended for this compound extracts?

A5: Solid-phase extraction (SPE) is a commonly used and effective cleanup method.[1][8] Additionally, liquid-liquid partitioning with hexane can be used to effectively remove nonpolar impurities from the initial extract before further purification steps.[2][3]

Experimental Protocols & Workflows

General Extraction and Cleanup Workflow

The following diagram illustrates a general workflow for the extraction and cleanup of this compound from a solid sample matrix, such as grain.

cluster_cleanup Cleanup Options sample Sample Homogenization (e.g., Milling) extraction Extraction with Solvent (e.g., Methanol or Acetonitrile mixture) sample->extraction filtration Filtration extraction->filtration cleanup Sample Cleanup filtration->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe Option 1 partitioning Hexane Partitioning cleanup->partitioning Option 2 analysis Instrumental Analysis (e.g., GC-MS, LC-MS/MS) spe->analysis partitioning->analysis

Caption: General workflow for this compound extraction and cleanup.

Troubleshooting Logic for Low Recovery

This diagram outlines a logical approach to troubleshooting low recovery of this compound.

decision decision issue Low this compound Recovery decision->issue Not Optimized (Try Methanol or Acetonitrile mixtures) solution solution decision->solution Optimized issue->decision Check Extraction Solvent decision2 decision2 solution->decision2 Check Cleanup Procedure solution2 solution2 decision2->solution2 Optimized issue2 issue2 decision2->issue2 Loss during cleanup decision3 decision3 solution2->decision3 Check for Matrix Effects solution_cleanup solution_cleanup issue2->solution_cleanup Use SPE with acetonitrile rinse or hexane partitioning solution3 solution3 decision3->solution3 Compensated issue3 issue3 decision3->issue3 Matrix Effects Present end end solution3->end Recovery Improved solution_matrix solution_matrix issue3->solution_matrix Use Matrix-Matched Calibrants

Caption: Troubleshooting flowchart for low this compound recovery.

Quantitative Data Summary

The following tables summarize recovery data for this compound from various studies.

Table 1: this compound Recovery with Different Extraction Solvents

Extraction SolventSample MatrixRecovery Rate (%)Reference
MethanolFungal CulturesHighest Recovery[2][3]
Methanol/1% aqueous NaCl (55:45, v/v)Fungal CulturesGood Recovery[2][3]
Acetonitrile/Methanol/H₂O (16:3:1, v/v/v)Fungal CulturesGood Recovery[2][3]
Acetonitrile-water-acetic acid (79:20:1, v/v/v)MaizeNot specified, used in method[5]
Water/Acetonitrile (85:15, v/v)CerealsNot specified, used in method[7]

Table 2: this compound Recovery with Different Cleanup and Analytical Methods

Cleanup MethodAnalytical MethodSample MatrixSpiking LevelMean Recovery (%)Reference
Solid-Phase ExtractionGC-MSGrains600 µg/kg62.9[1]
Solid-Phase ExtractionGC-MSGrains7000 µg/kg60.4[1]
Not specifiedGC-FIDCorn200 ppb109[9][10]
Not specifiedGC-FIDCorn1000 ppb85.7[9][10]
Not specifiedGC-FIDCorn5000 ppb98.9[9][10]

References

Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Fusaproliferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization methods for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Fusaproliferin.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound, like many mycotoxins, is a polar and non-volatile compound. Direct injection of such compounds into a GC-MS system results in poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the hot injection port. Derivatization is a chemical modification process that converts polar functional groups (like hydroxyl groups in this compound) into less polar and more volatile derivatives. This enhances the thermal stability and volatility of the analyte, leading to improved chromatographic separation and detection by GC-MS.[1][2]

Q2: What are the common derivatization methods for this compound analysis?

A2: The most common derivatization techniques for compounds with hydroxyl groups like this compound are silylation, acylation, and esterification. Silylation is the most widely reported method for the GC-MS analysis of mycotoxins, including this compound.[3]

Q3: Which silylating reagent is recommended for this compound?

A3: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and widely used silylating reagent for mycotoxins.[1] It is highly reactive towards hydroxyl groups, and its by-products are volatile, which minimizes interference in the chromatogram. The addition of a catalyst like Trimethylchlorosilane (TMCS) can further enhance the derivatization efficiency.[4]

Q4: Can I analyze this compound using other derivatization techniques?

A4: While less commonly reported for this compound specifically, acylation and esterification are viable alternative derivatization methods for compounds with hydroxyl groups. Acylation with reagents like Pentafluoropropionic Anhydride (PFPA) can create derivatives with excellent chromatographic properties.[5][6] Esterification, for instance with Boron Trifluoride-Methanol (BF3-Methanol), is another possibility, although it is more commonly used for carboxylic acids.[7]

Q5: How can I avoid incomplete derivatization?

A5: Incomplete derivatization is a common issue that can be addressed by:

  • Ensuring anhydrous conditions: Silylating reagents are highly sensitive to moisture. All glassware, solvents, and the sample itself must be thoroughly dried.[8]

  • Using a sufficient excess of the derivatization reagent: A molar excess of the reagent ensures that all active sites on the analyte are derivatized.

  • Optimizing reaction temperature and time: Derivatization reactions may require heating to proceed to completion. The optimal temperature and time should be determined for your specific application.[2]

  • Using a catalyst: For silylation, adding a small amount of TMCS can significantly improve the reaction rate and completeness.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or very small peak for derivatized this compound 1. Incomplete derivatization. 2. Degradation of the analyte. 3. Issues with the GC-MS system.1. Review the derivatization protocol. Ensure anhydrous conditions, sufficient reagent excess, and optimal reaction time and temperature. 2. Check the stability of this compound under the derivatization and GC-MS conditions. 3. Verify the performance of the GC-MS system with a known standard.
Multiple peaks for this compound 1. Incomplete derivatization leading to partially derivatized products. 2. Presence of isomers. 3. Formation of side products.1. Optimize the derivatization conditions (increase reagent, temperature, or time). 2. Confirm the identity of each peak using mass spectrometry. 3. Adjust reaction conditions to minimize side reactions (e.g., lower temperature).
Poor peak shape (tailing or fronting) 1. Active sites in the GC system (liner, column). 2. Co-elution with interfering compounds from the matrix. 3. Suboptimal GC conditions.1. Use a deactivated inlet liner and a high-quality capillary column. 2. Improve sample cleanup to remove matrix components. 3. Optimize the GC temperature program and carrier gas flow rate.
Low recovery of this compound 1. Loss of analyte during sample preparation. 2. Inefficient extraction from the sample matrix. 3. Degradation of the derivatized analyte.1. Minimize the number of transfer steps during sample preparation. 2. Optimize the extraction solvent and procedure. 3. Analyze the derivatized sample as soon as possible, or store it under appropriate conditions (e.g., -20°C).
Matrix effects (signal suppression or enhancement) Interference from co-extracted compounds from the sample matrix.1. Use matrix-matched calibration standards for quantification. 2. Employ a more effective sample cleanup method. 3. Dilute the sample extract to reduce the concentration of interfering compounds.[9]

Quantitative Data Summary

The following table summarizes a comparison of different derivatization methods for this compound analysis. Please note that while silylation data for this compound is available, data for acylation and esterification are inferred from studies on similar compounds due to a lack of direct comparative studies on this compound.

Derivatization Method Reagent Typical Recovery (%) Limit of Detection (LOD) Advantages Disadvantages
Silylation MSTFA + 1% TMCS60-63%[10]50 µg/kg[10]Well-established for mycotoxins, highly reactive, volatile by-products.[1]Highly sensitive to moisture, derivatives can be unstable.[8]
Acylation (Inferred) PFPA>80%Potentially lower than silylationStable derivatives, less moisture sensitive than silylation.[5]Reagents can be corrosive, potential for more side products.
Esterification (Inferred) BF3-MethanolVariableVariableReagents are relatively inexpensive.[7]Primarily for carboxylic acids, may not be efficient for hydroxyl groups, harsher reaction conditions.

Experimental Protocols

Protocol 1: Silylation of this compound using MSTFA

This protocol is adapted from the method described by Jestoi et al. (2004) for the simultaneous analysis of this compound and other trichothecenes.[10]

  • Sample Preparation: Evaporate a known volume of the this compound extract to complete dryness under a gentle stream of nitrogen at 50°C. It is crucial to ensure the sample is completely dry.

  • Derivatization:

    • Add 100 µL of a silylating reagent mixture (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)) to the dried extract.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • After cooling to room temperature, inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • Example GC-MS Parameters:

      • Injector: Splitless mode, 280°C.

      • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: 80°C for 1 min, then ramp to 280°C at 10°C/min, hold for 10 min.

      • MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-600.

Protocol 2: Acylation of this compound using PFPA (Hypothetical)

This protocol is a hypothetical adaptation based on general acylation procedures for compounds containing hydroxyl groups.[5][6]

  • Sample Preparation: Evaporate the this compound extract to dryness under nitrogen.

  • Derivatization:

    • Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of Pentafluoropropionic Anhydride (PFPA).

    • Cap the vial and heat at 70°C for 60 minutes.

  • Sample Cleanup:

    • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for injection.

  • GC-MS Analysis: Inject an aliquot into the GC-MS system using similar parameters as for the silylated derivative, with potential adjustments to the temperature program.

Protocol 3: Esterification of this compound using BF3-Methanol (Hypothetical)

This protocol is a hypothetical adaptation based on general esterification procedures.[7]

  • Sample Preparation: Evaporate the this compound extract to dryness.

  • Derivatization:

    • Add 200 µL of 14% Boron Trifluoride in Methanol (BF3-Methanol).

    • Cap the vial tightly and heat at 80°C for 30 minutes.

  • Extraction:

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex thoroughly to extract the derivatized analyte into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial.

  • GC-MS Analysis: Inject an aliquot of the hexane layer into the GC-MS system.

Visualizations

Derivatization_Workflows cluster_silylation Silylation Workflow cluster_acylation Acylation Workflow (Hypothetical) cluster_esterification Esterification Workflow (Hypothetical) s_start Dry this compound Extract s_reagent Add MSTFA + TMCS s_start->s_reagent s_heat Heat at 60°C for 30 min s_reagent->s_heat s_analyze Inject into GC-MS s_heat->s_analyze a_start Dry this compound Extract a_reagent Add PFPA in Ethyl Acetate a_start->a_reagent a_heat Heat at 70°C for 60 min a_reagent->a_heat a_cleanup Evaporate & Reconstitute a_heat->a_cleanup a_analyze Inject into GC-MS a_cleanup->a_analyze e_start Dry this compound Extract e_reagent Add BF3-Methanol e_start->e_reagent e_heat Heat at 80°C for 30 min e_reagent->e_heat e_extract Liquid-Liquid Extraction e_heat->e_extract e_analyze Inject into GC-MS e_extract->e_analyze

Caption: Comparative workflows for derivatization of this compound.

Troubleshooting_Logic start Poor GC-MS Result for this compound check_peak Peak Presence & Shape start->check_peak no_peak No/Small Peak check_peak->no_peak Absent/Small multiple_peaks Multiple Peaks check_peak->multiple_peaks Multiple bad_shape Poor Peak Shape check_peak->bad_shape Tailing/Fronting check_derivatization Verify Derivatization Protocol (Anhydrous, Reagent Excess, Temp/Time) no_peak->check_derivatization check_gcms Check GC-MS Performance (Standard, Liner, Column) no_peak->check_gcms optimize_derivatization Optimize Derivatization (Increase Reagent/Temp/Time) multiple_peaks->optimize_derivatization bad_shape->check_gcms optimize_gc Optimize GC Method (Temperature Program, Flow Rate) bad_shape->optimize_gc improve_cleanup Improve Sample Cleanup bad_shape->improve_cleanup

Caption: Troubleshooting logic for this compound GC-MS analysis.

References

Addressing poor peak resolution in HPLC analysis of Fusaproliferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak resolution during the HPLC analysis of Fusaproliferin.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in this compound analysis?

Poor peak resolution in the HPLC analysis of this compound typically stems from issues related to the mobile phase, the analytical column, or the sample preparation. Specific factors include an incorrect mobile phase composition, column degradation, or the presence of interfering compounds from the sample matrix.[1][2] Peak tailing, a common issue, can be caused by secondary interactions between this compound and the stationary phase, or by column overload.

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for this compound, a relatively nonpolar sesterterpene, can be attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the C18 column can interact with polar functional groups on the this compound molecule, causing tailing. Adding a small amount of a weak acid, like 0.1% formic acid, to the mobile phase can suppress these interactions.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion. Try diluting your sample or reducing the injection volume.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active sites. If the problem persists with a fresh mobile phase and optimized sample concentration, consider replacing the column.

Q3: I am observing a small, unexpected peak eluting close to my main this compound peak. What could this be?

An unexpected peak eluting near this compound could be deacetyl-fusaproliferin, a common degradation product. This compound is known to be temperature-sensitive and can degrade, especially when stored at room temperature for extended periods.[3] To confirm, if a standard is available, inject a deacetyl-fusaproliferin standard. To prevent this, ensure proper sample storage at low temperatures (ideally -20°C) and minimize sample exposure to room temperature during preparation.[3]

Q4: Can the sample solvent affect my peak shape for this compound?

Yes, the sample solvent can significantly impact peak shape. This compound is a lipophilic compound and should be dissolved in a solvent that is compatible with the initial mobile phase conditions.[4] Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak fronting or splitting. Ideally, dissolve your sample in the initial mobile phase or a slightly weaker solvent.

Q5: What are the recommended storage conditions for this compound samples and standards to ensure stability?

To minimize degradation to deacetyl-fusaproliferin, samples and standards should be stored at -20°C.[3] For short-term storage (a few days), 4°C may be acceptable, but be aware that some degradation can still occur.[3] Avoid repeated freeze-thaw cycles and prolonged exposure to room temperature.[3]

Troubleshooting Guide

Issue: Poor Peak Resolution (Broad Peaks, Co-elution)

This guide provides a systematic approach to diagnosing and resolving poor peak resolution in your this compound HPLC analysis.

Troubleshooting Workflow

G Troubleshooting Poor Peak Resolution for this compound cluster_0 Initial Checks cluster_1 Method Optimization cluster_2 Hardware & Sample Integrity A Poor Peak Resolution Observed B Check Mobile Phase (Freshly prepared? Correct composition?) A->B C Verify HPLC System Parameters (Flow rate, Temperature, Pressure) B->C D Adjust Mobile Phase Gradient C->D Parameters OK E Optimize Column Temperature D->E J No Improvement D->J No improvement F Check for Column Overload E->F E->J G Inspect Column (Age, performance) F->G Method adjustments ineffective F->J H Review Sample Preparation (Solvent, potential degradation) G->H G->J I Resolution Improved H->I Issue identified and resolved H->J K Replace Column J->K

Caption: A logical workflow for troubleshooting poor peak resolution in this compound HPLC analysis.

Problem Potential Cause Recommended Solution
Broad Peaks 1. Sub-optimal Mobile Phase: Incorrect organic-to-aqueous ratio or pH.a. Prepare fresh mobile phase. b. If using a gradient, try making it shallower to increase separation. c. Add 0.1% formic acid to the mobile phase to improve peak shape by suppressing silanol interactions.
2. Low Column Temperature: May lead to increased viscosity and poor mass transfer.Increase the column temperature in increments (e.g., 5°C) to a maximum of 40-45°C. Monitor peak shape and retention time.
3. Column Contamination/Degradation: Buildup of matrix components or loss of stationary phase.a. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). b. If performance does not improve, replace the column.
Peak Tailing 1. Secondary Interactions: this compound interacting with active sites on the column packing.Add a mobile phase modifier like 0.1% formic acid to minimize these interactions.
2. Column Overload: Injecting too much analyte.Dilute the sample or reduce the injection volume.
3. Dead Volume: Excessive tubing length or improper fittings.Ensure all connections are secure and use tubing with the appropriate internal diameter and length.
Peak Fronting 1. Sample Solvent Effects: Sample dissolved in a solvent significantly stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition or a weaker solvent.
2. Column Overload: High concentration of the analyte.Reduce the sample concentration.
Split Peaks 1. Partially Clogged Frit: Debris from the sample or system can block the column inlet frit.a. Reverse and flush the column. b. If the problem persists, the column may need to be replaced.
2. Sample Injection Issues: Incompatibility between the sample solvent and mobile phase.Ensure the sample solvent is miscible with and ideally weaker than the mobile phase.
Co-elution with Unknown Peak 1. Presence of Deacetyl-fusaproliferin: A common degradation product.a. Confirm by running a standard of deacetyl-fusaproliferin if available. b. Ensure proper, cold storage of samples and standards (-20°C).[3]
2. Matrix Interference: Other compounds from the sample matrix are co-eluting.a. Improve the sample clean-up procedure. b. Adjust the mobile phase gradient or composition to enhance selectivity.

Experimental Protocols

Sample Preparation from Maize

This protocol is adapted for the extraction of this compound from maize samples.

  • Grinding: Mill the maize sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the milled sample into a 50 mL polypropylene (B1209903) tube.

    • Add 20 mL of extraction solvent (acetonitrile:water:acetic acid, 79:20:1, v/v/v).

    • Shake vigorously for 60-90 minutes at room temperature.

  • Dilution and Filtration:

    • Allow the solid particles to settle.

    • Transfer an aliquot of the supernatant to a new tube.

    • Dilute the extract 1:1 with a mixture of acetonitrile:water:acetic acid (20:79:1, v/v/v).

    • Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method for this compound Analysis

This method provides a general guideline for the chromatographic separation of this compound.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

  • Detection: UV at 262 nm or Mass Spectrometry (MS)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.04060
15.01090
20.01090
20.14060
25.04060

Workflow for HPLC Analysis

G HPLC Analysis Workflow for this compound A Sample Preparation (Extraction & Filtration) B HPLC System Equilibration (Initial Mobile Phase Conditions) A->B C Sample Injection B->C D Gradient Elution & Chromatographic Separation C->D E Data Acquisition (UV or MS Detection) D->E F Data Analysis (Peak Integration & Quantification) E->F

Caption: A streamlined workflow for the HPLC analysis of this compound.

References

Minimizing Fusaproliferin degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and preparation of samples containing fusaproliferin to minimize its degradation and ensure the accuracy and reliability of experimental results. This compound, a mycotoxin produced by various Fusarium species, is a subject of increasing interest in toxicological and pharmaceutical research. Its stability is a critical factor for obtaining reproducible data. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during sample handling.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the storage and preparation of this compound samples.

Sample Storage

  • Question: What is the optimal temperature for long-term storage of this compound samples?

    • Answer: For long-term stability, it is highly recommended to store this compound samples at -20°C or below. Studies have shown that this compound is stable for at least one year at -20°C, with only trace amounts of its primary degradation product, deacetyl-fusaproliferin, being formed[1]. Storage at -80°C is also a suitable option for ensuring long-term integrity.

  • Question: Can I store this compound samples at 4°C for a short period?

    • Answer: Short-term storage at 4°C is possible but should be minimized. This compound is known to be temperature-sensitive, and noticeable degradation can occur even at refrigeration temperatures. For instance, approximately 8% of this compound can degrade to deacetyl-fusaproliferin after 30 days of storage at 4°C[1]. If immediate analysis is not possible, freezing the sample is the preferred method of preservation.

  • Question: How does light exposure affect this compound stability?

    • Answer: While specific photostability studies on this compound are limited, it is a general best practice in mycotoxin analysis to protect samples from light to prevent potential photodegradation[2][3]. Amber vials or tubes wrapped in aluminum foil should be used for storage and during sample preparation to minimize light exposure.

  • Question: Is this compound sensitive to pH changes during storage?

    • Answer: There is limited specific data on the pH stability of this compound. However, many mycotoxins exhibit pH-dependent stability. For example, some mycotoxins are more stable in acidic or neutral conditions and may degrade under alkaline conditions[4][5]. It is advisable to store this compound in neutral or slightly acidic buffers and to avoid strongly acidic or alkaline conditions unless required for a specific experimental purpose.

Sample Preparation

  • Question: What are the recommended solvents for extracting this compound?

    • Answer: Methanol (B129727) and acetonitrile-based solvent systems are commonly and effectively used for the extraction of this compound from various matrices, including fungal cultures and grains[1]. The choice of solvent may depend on the specific matrix and the subsequent analytical method.

  • Question: How can I minimize this compound degradation during sample extraction and processing?

    • Answer: To minimize degradation, it is crucial to work quickly and keep samples cold. Perform extractions on ice and use pre-chilled solvents. Minimize the exposure of the sample to room temperature and light. After extraction, samples should be analyzed as soon as possible or stored at -20°C or lower.

  • Question: What is the impact of repeated freeze-thaw cycles on this compound stability in biological samples like plasma or serum?

    • Answer: While specific data on this compound is scarce, repeated freeze-thaw cycles can affect the stability of various analytes in biological matrices[3][4][6][7]. It is recommended to aliquot samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles. If repeated analysis of a sample is necessary, a fresh aliquot should be thawed for each analysis.

Quantitative Data Summary

The stability of this compound is significantly influenced by temperature. The following table summarizes the available quantitative data on its degradation.

Storage TemperatureDurationMatrix/SolventDegradation ProductPercent DegradationReference
4°C30 daysNot specifiedDeacetyl-fusaproliferin~8%[1]
-20°C1 yearNot specifiedDeacetyl-fusaproliferinTrace amounts[1]

Experimental Protocols

This section provides a detailed methodology for the extraction of this compound from a solid culture medium, designed to minimize degradation.

Protocol: Extraction of this compound from Fungal Culture on a Solid Medium

Materials:

  • This compound-producing fungal culture on a solid medium (e.g., PDA or corn grits)

  • Methanol (HPLC grade), pre-chilled to 4°C

  • Acetonitrile (HPLC grade), pre-chilled to 4°C

  • Water (HPLC grade)

  • Mortar and pestle, pre-chilled

  • Liquid nitrogen

  • Centrifuge capable of reaching 4°C

  • Centrifuge tubes (50 mL, amber or wrapped in foil)

  • Syringe filters (0.22 µm, PTFE)

  • Amber glass vials for storage

Procedure:

  • Harvesting and Freezing:

    • Scrape the fungal mycelium and substrate from the culture plate.

    • Immediately freeze the collected material in liquid nitrogen to halt enzymatic activity.

  • Grinding:

    • Transfer the frozen material to a pre-chilled mortar and grind to a fine powder under liquid nitrogen. This ensures efficient extraction and minimizes degradation.

  • Extraction:

    • Weigh the powdered sample and transfer it to a 50 mL amber centrifuge tube.

    • Add a pre-chilled extraction solvent (e.g., methanol or an acetonitrile/water mixture) at a ratio of 10 mL per gram of sample.

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube on a shaker or rotator at 4°C for 1-2 hours to ensure thorough extraction.

  • Centrifugation:

    • Centrifuge the extract at 4,000 x g for 15 minutes at 4°C to pellet the solid debris.

  • Filtration and Collection:

    • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean amber glass vial.

  • Storage:

    • If not proceeding directly to analysis, store the extracted sample at -20°C or -80°C.

Visualizations

The following diagrams illustrate key workflows and concepts related to minimizing this compound degradation.

experimental_workflow cluster_storage Sample Storage cluster_prep Sample Preparation storage_temp Store at -20°C or -80°C cold_extraction Use Pre-chilled Solvents protect_light Protect from Light (Amber Vials) on_ice Work on Ice neutral_pH Maintain Neutral pH minimize_exposure Minimize Exposure to Room Temp & Light aliquot Aliquot Samples aliquot->cold_extraction prompt_analysis Analyze Promptly or Freeze cold_extraction->on_ice on_ice->minimize_exposure minimize_exposure->prompt_analysis end Analysis (LC-MS/GC-MS) prompt_analysis->end start Sample Collection start->storage_temp start->protect_light start->neutral_pH start->aliquot

Caption: Experimental workflow for minimizing this compound degradation.

degradation_pathway This compound This compound Deacetyl_this compound Deacetyl-fusaproliferin This compound->Deacetyl_this compound Deacetylation (Temperature-sensitive) Other_Degradation_Products Other Potential Degradation Products This compound->Other_Degradation_Products Hydrolysis / Oxidation (pH, Light dependent - speculative)

Caption: Known and potential degradation pathways of this compound.

References

Troubleshooting low sensitivity in Fusaproliferin detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low sensitivity issues in Fusaproliferin detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low sensitivity in my this compound detection assay?

Low sensitivity in this compound detection assays can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues related to the sample itself, the assay protocol, or the reagents and equipment used. Common culprits include:

  • Sample-Related Issues:

    • Improper sample storage and handling, leading to this compound degradation.

    • Inefficient extraction of this compound from the sample matrix.

    • Presence of interfering substances in the sample matrix (matrix effects).[1][2][3][4]

  • Protocol-Related Issues (especially for ELISA):

    • Suboptimal concentrations of capture or detection antibodies.[5][6][7]

    • Inadequate incubation times or temperatures.[5][8]

    • Insufficient washing steps, leading to high background and low signal-to-noise ratio.[5]

    • Improper plate coating.[6]

  • Reagent and Equipment Issues:

    • Degraded reagents, including antibodies, enzyme conjugates, and substrates.[5]

    • Use of expired or improperly stored kit components.

    • Improperly calibrated equipment, such as pipettes or plate readers.[7][9]

Q2: How can I improve the extraction efficiency of this compound from my samples?

The choice of extraction solvent and method is critical for achieving high recovery of this compound. Different matrices may require different approaches.

  • Solvent Selection: Methanol has been shown to provide high recovery of this compound.[10] Other solvent systems like acetonitrile-water-acetic acid have also been used effectively.

  • Sample Preparation: Ensure samples are properly homogenized to maximize the surface area for extraction. For solid samples like grains, fine milling is recommended.[11]

  • Purification: Solid-phase extraction (SPE) can be used to clean up the raw extract and remove interfering substances. Rinsing the SPE column with acetonitrile (B52724) can help increase the recovery of more polar analytes.

Q3: What are "matrix effects" and how can I mitigate them?

Matrix effects are the alteration of the analytical signal due to the presence of other components in the sample matrix.[1][2][3][4] This is a significant issue in complex matrices like food and feed samples and can lead to either suppression or enhancement of the signal, affecting accuracy and sensitivity.[1][2][3][4]

Strategies to Mitigate Matrix Effects:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[1][7] However, this may also dilute the analyte to a level below the detection limit of the assay.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the sample being analyzed.[12] This helps to compensate for the matrix effect.

  • Internal Standards: The use of an isotopically labeled internal standard can help to correct for signal suppression or enhancement.

  • Effective Sample Cleanup: Employing techniques like solid-phase extraction (SPE) can remove many of the interfering components from the sample extract.

Q4: How does sample storage affect this compound stability and assay sensitivity?

Improper storage can lead to the degradation of this compound, resulting in lower measured concentrations and reduced sensitivity.

  • Temperature: this compound is sensitive to temperature. For long-term storage, samples should be kept at -20°C or below.[11][13] Storage at 4°C for extended periods can lead to the transformation of this compound to deacetyl-fusaproliferin.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can degrade the analyte.[5][6] It is recommended to store samples in single-use aliquots.[14]

  • Light Exposure: Protect samples and standards from direct light, especially during storage and handling, to prevent photodegradation.

Troubleshooting Guides

Low Signal or No Signal in ELISA
Possible Cause Recommended Solution
Suboptimal Antibody Concentration Perform a checkerboard titration to determine the optimal concentrations of the capture and detection antibodies.[6][7][15]
Inefficient Plate Coating Ensure the coating buffer has the optimal pH (e.g., PBS at pH 7.4 or carbonate buffer at pH 9.5).[6] Extend the coating incubation time or perform it overnight at 4°C.[16]
Low Analyte Concentration in Sample Concentrate the sample or reduce the dilution factor. Ensure the sample preparation method effectively extracts this compound.
Degraded Reagents Use fresh reagents and ensure they have been stored correctly.[5] Avoid repeated freeze-thaw cycles of antibodies and standards.[5]
Insufficient Incubation Time/Temperature Increase incubation times or optimize the temperature according to the assay protocol.[8]
Improper Washing Ensure adequate washing between steps to remove unbound reagents. However, overly stringent washing can also lead to signal loss.
Low Recovery in Chromatographic Assays (GC-MS, LC-MS)
Possible Cause Recommended Solution
Inefficient Extraction Optimize the extraction solvent and procedure. Methanol has been shown to be effective for this compound.[10] Ensure thorough homogenization of the sample.
Analyte Loss During Sample Cleanup Evaluate the solid-phase extraction (SPE) protocol. Ensure the elution solvent is appropriate for this compound.
Matrix Effects Prepare matrix-matched standards for calibration.[12] Use an internal standard to correct for recovery losses. Dilute the sample extract if possible.
This compound Degradation Ensure samples are stored at -20°C or below and protected from light.[11][13] Analyze samples as quickly as possible after extraction.
Instrumental Issues Check the instrument's sensitivity and ensure it is properly calibrated. For GC-MS, ensure proper derivatization.

Quantitative Data Summary

Table 1: Comparison of Detection Limits for this compound in Different Assay Types

Assay TypeMatrixLimit of Detection (LOD)Reference
GC-MSGrains50 µg/kg[12]
LC-MS/MSMaize1 µg/kg[10]
LC-MS/MSPure Standard2 ng (on-column)[10]

Experimental Protocols

Protocol 1: this compound Extraction from Maize for LC-MS/MS Analysis

This protocol is adapted from methodologies described for mycotoxin analysis.[11]

  • Sample Preparation:

    • Mill maize samples to a fine powder (>93% passing through a 0.8 mm sieve).

    • Weigh 5 g of the milled sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction:

    • Add 20 mL of extraction solvent (acetonitrile:water:acetic acid, 79:20:1, v/v/v) to the tube.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dilution and Filtration:

    • Transfer 1 mL of the supernatant to a new tube.

    • Add 1 mL of dilution solvent (acetonitrile:water:acetic acid, 20:79:1, v/v/v).

    • Vortex to mix.

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the filtered extract into the LC-MS/MS system.

    • Detection is best performed in MS-MS mode.[10]

Protocol 2: Checkerboard Titration for ELISA Optimization

This protocol helps determine the optimal concentrations of capture and detection antibodies.[15][17]

  • Coat the Plate:

    • Prepare serial dilutions of the capture antibody in coating buffer (e.g., PBS, pH 7.4). A typical range is 1-10 µg/mL.

    • Add 100 µL of each dilution to the wells of a 96-well plate, with each column representing a different concentration.

    • Incubate overnight at 4°C.

  • Wash and Block:

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Add Antigen:

    • Wash the plate 3 times.

    • Add a constant, known concentration of this compound standard to all wells.

  • Add Detection Antibody:

    • Wash the plate 3 times.

    • Prepare serial dilutions of the enzyme-conjugated detection antibody in blocking buffer.

    • Add 100 µL of each dilution to the wells, with each row representing a different concentration.

    • Incubate for 1-2 hours at room temperature.

  • Develop and Read:

    • Wash the plate 5 times.

    • Add the substrate and incubate until color develops.

    • Add stop solution and read the absorbance at the appropriate wavelength.

  • Analysis:

    • The combination of capture and detection antibody concentrations that gives the highest signal-to-noise ratio is the optimal condition.

Visualizations

Troubleshooting_Low_Sensitivity cluster_sample Sample-Related Issues cluster_protocol Protocol-Related Issues (ELISA) cluster_reagents Reagent/Equipment Issues start Low Sensitivity Detected storage Improper Storage? extraction Inefficient Extraction? matrix Matrix Effects? antibodies Suboptimal Antibody Conc.? incubation Incorrect Incubation? washing Inadequate Washing? reagent_quality Reagents Degraded? equipment Equipment Calibrated? sol_storage Store at -20°C or below Avoid freeze-thaw cycles storage->sol_storage Yes sol_extraction Optimize extraction solvent Ensure proper homogenization extraction->sol_extraction Yes sol_matrix Use matrix-matched calibrants Dilute sample Improve sample cleanup matrix->sol_matrix Yes sol_antibodies Perform checkerboard titration antibodies->sol_antibodies Yes sol_incubation Optimize time and temperature incubation->sol_incubation Yes sol_washing Increase wash steps/volume washing->sol_washing Yes sol_reagent Use fresh reagents Check storage conditions reagent_quality->sol_reagent Yes sol_equipment Calibrate pipettes and reader equipment->sol_equipment Yes

Caption: Troubleshooting workflow for low sensitivity in this compound assays.

ELISA_Optimization_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_readout Signal Detection coat Coat Plate with Capture Antibody block Wash and Block coat->block add_antigen Add this compound Standard block->add_antigen add_detection Add Detection Antibody add_antigen->add_detection develop Add Substrate & Develop add_detection->develop read Add Stop Solution & Read Plate develop->read optimize Optimize Concentrations (Checkerboard Titration) read->optimize Analyze Results

References

Enhancing the efficiency of Fusaproliferin purification protocols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fusaproliferin Purification

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of this compound purification for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important? A1: this compound (FUS) is a toxic sesterterpene mycotoxin produced by various Fusarium species, such as F. proliferatum and F. subglutinans.[1][2] Its purification is crucial for toxicological studies, use as an analytical standard, and for investigating its biological activities, which include teratogenic effects observed in chicken embryos.[3]

Q2: Which Fusarium strain is known to produce high levels of this compound? A2: Fusarium subglutinans E-1583 has been reported to produce high levels of this compound, reaching up to 1600 µg/g when cultured on cracked yellow corn.[4][5]

Q3: What are the most common methods for this compound purification? A3: The most common methods involve solvent extraction from Fusarium cultures, followed by cleanup steps like hexane (B92381) partitioning and purification by preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[4][5] Solid-phase extraction (SPE) is also used for sample cleanup.[6]

Q4: Is this compound stable during storage? A4: this compound is temperature-sensitive.[4] Storage at room temperature for several days can lead to degradation. At 4°C, about 8% of this compound can transform into deacetyl-fusaproliferin after 30 days. For long-term stability, storage at -20°C is recommended, as it results in only trace amounts of degradation after a year.[4][5]

Q5: What are the main contaminants I should be aware of during purification? A5: Common co-contaminants produced by Fusarium species include other mycotoxins like beauvericin (B1667859), fumonisins, and moniliformin.[1][3][5] Additionally, deacetyl-fusaproliferin is a common related impurity that can form during production and storage.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound purification workflow.

dot

start Problem Identified low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity instability Product Instability/ Degradation start->instability check_extraction Check Extraction Solvent & Method low_yield->check_extraction check_lysis Ensure Sufficient Cell Lysis low_yield->check_lysis check_binding Optimize HPLC/SPE Binding Conditions low_yield->check_binding check_partitioning Hexane Partitioning Effective? low_purity->check_partitioning check_hplc Optimize HPLC Gradient/Mobile Phase low_purity->check_hplc check_contaminants Identify Co-eluting Contaminants (LC-MS) low_purity->check_contaminants check_temp Review Storage Temperature instability->check_temp check_time Minimize Processing Time at Room Temp instability->check_time solution_extraction Use Methanol (B129727) for Highest Recovery check_extraction->solution_extraction solution_lysis Extend Lysis or Use Mechanical Disruption check_lysis->solution_lysis solution_binding Adjust pH or Solvent Strength check_binding->solution_binding solution_partitioning Perform Multiple Hexane Washes check_partitioning->solution_partitioning solution_hplc Use Acetonitrile (B52724)/Water (80:20, v/v) or Gradient check_hplc->solution_hplc solution_contaminants Adjust Selectivity or Use Orthogonal Method check_contaminants->solution_contaminants solution_temp Store at -20°C for Long-Term check_temp->solution_temp solution_time Process Samples on Ice When Possible check_time->solution_time

Caption: Troubleshooting Decision Tree for this compound Purification.

Problem: Low Yield of Purified this compound

  • Q: My final yield is significantly lower than expected. What are the primary causes?

    • A: Low yield can stem from several factors.[7] First, incomplete extraction from the culture medium is a common issue. Methanol has been shown to provide the highest recovery of this compound compared to other solvent systems.[4][5] Second, insufficient cell lysis can prevent the release of the mycotoxin.[7] Finally, suboptimal binding or elution during chromatography steps (SPE or HPLC) can lead to product loss.

  • Q: How can I improve my extraction efficiency?

    • A: For cultures of F. subglutinans, using pure methanol as the extraction solvent has demonstrated the highest recovery.[5] A thorough extraction protocol involves repeated extractions (e.g., four times) with sufficient solvent volume and agitation time (e.g., 30 minutes per extraction) to ensure maximum recovery from the culture matrix.[5]

Problem: Poor Purity of the Final Product

  • Q: My purified this compound is contaminated with other compounds. How can I improve purity?

    • A: Purity issues often arise from co-extracting lipids and other mycotoxins. A hexane partitioning step before chromatography is highly effective in removing many nonpolar impurities from the crude extract.[4][5] For chromatography, optimizing the mobile phase can improve separation. A common mobile phase for preparative HPLC is an isocratic mixture of acetonitrile and water (e.g., 80:20, v/v) on a C18 column.[4][8] If co-elution persists, a gradient elution method may be necessary.[9]

  • Q: I've detected deacetyl-fusaproliferin in my final product. How can I prevent this?

    • A: Deacetyl-fusaproliferin is a degradation product.[5] Its presence indicates that the this compound has been exposed to suboptimal temperatures. Minimize the time samples are kept at room temperature and ensure storage at -20°C between steps and for the final product.[4]

Problem: HPLC Column Issues

  • Q: My HPLC column is showing high backpressure or clogging.

    • A: This is often caused by cell debris or precipitated proteins in the sample. Ensure your crude extract is thoroughly centrifuged and filtered (e.g., through a 0.45 µm filter) before loading onto the column. A viscous sample, often due to high concentrations of nucleic acids, can also cause high backpressure. This can be addressed by diluting the sample or treating it with DNase.

Quantitative Data on Purification Parameters

The following table summarizes key quantitative data from published this compound purification protocols.

ParameterMethod/ConditionResult/ValueSource
Production Strain Fusarium subglutinans E-1583 on cracked cornUp to 1600 µg/g[4][5]
Extraction Solvent MethanolHighest Recovery (1600 µg/g)[4][5]
Methanol/1% aq. NaCl (55:45, v/v)Moderate Recovery[4][5]
Acetonitrile/Methanol/H₂O (16:3:1, v/v/v)Lowest Recovery (1190 µg/g)[5]
Cleanup Step Hexane PartitioningEffective for removing many impurities[4][5]
Preparative HPLC C18 Column, Acetonitrile/H₂O (80:20, v/v)Yields pure this compound[4][8]
Stability (30 days) Storage at 4°C~8% transformation to deacetyl-fusaproliferin[4][5]
Stability (1 year) Storage at -20°COnly trace amounts of deacetyl-fusaproliferin[4][5]
LC-MS/MS LOQ In naturally contaminated maize1 µg/kg[10]

Detailed Experimental Protocols

dot

cluster_0 Upstream cluster_1 Extraction & Cleanup cluster_2 Purification & Analysis culture 1. Fusarium Culture on Cracked Corn harvest 2. Harvest & Dry Culture culture->harvest extract 3. Solvent Extraction (Methanol, 4x) harvest->extract concentrate1 4. Concentrate Extract (Rotary Evaporator) extract->concentrate1 partition 5. Hexane Partitioning (2x) concentrate1->partition concentrate2 6. Concentrate Aqueous Phase to Dryness partition->concentrate2 prep_hplc 7. Preparative HPLC (C18 Column) concentrate2->prep_hplc collect 8. Collect FUS Fraction prep_hplc->collect verify 9. Purity Verification (Analytical HPLC, LC-MS) collect->verify store 10. Store at -20°C verify->store

Caption: General Experimental Workflow for this compound Purification.

Protocol 1: Extraction and Cleanup

This protocol is adapted from methodologies demonstrating high recovery rates.[4][5]

  • Culture Growth: Cultivate Fusarium subglutinans (e.g., strain E-1583) on a suitable substrate like autoclaved cracked yellow corn until sufficient growth and mycotoxin production are achieved.

  • Extraction:

    • Weigh 15 g of the dried culture material.

    • Add 45 mL of >99.9% methanol to the sample.

    • Agitate on a wrist-action shaker for 30 minutes.

    • Separate the solvent from the solid material (e.g., by centrifugation or filtration).

    • Repeat the extraction three more times using 30 mL of methanol each time.

    • Pool all methanol extracts.

  • Initial Concentration: Concentrate the pooled crude extract on a rotary evaporator at 40°C to remove the methanol.

  • Hexane Partitioning (Cleanup):

    • Resuspend the residue in a suitable aqueous solvent (e.g., methanol/water mixture).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of hexane (e.g., 30 mL) and shake vigorously. Allow the layers to separate.

    • Drain the lower aqueous phase containing this compound. Discard the upper hexane layer, which contains nonpolar impurities.

    • Repeat the hexane wash one more time.

  • Final Concentration: Evaporate the washed aqueous phase to dryness under vacuum to prepare the sample for HPLC purification.

Protocol 2: Preparative HPLC Purification

This protocol describes a common method for the final purification step.[4][8][9]

  • Sample Preparation: Reconstitute the dried, cleaned-up extract from Protocol 1 in a small volume of the HPLC mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 preparatory column.

    • Mobile Phase: Acetonitrile/Water (80:20, v/v), isocratic. Alternatively, a gradient elution can be used for more complex samples.[9]

    • Flow Rate: Adjust according to the preparatory column's specifications.

    • Detection: UV detector, monitor at a suitable wavelength for this compound.

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram and collect the fraction corresponding to the this compound peak.

  • Purity Verification and Storage:

    • Analyze an aliquot of the collected fraction using analytical HPLC and/or LC-MS to confirm purity.[4][9]

    • Evaporate the solvent from the pure fraction.

    • Store the purified this compound at -20°C to prevent degradation.[4][5]

References

Dealing with co-eluting interferences in chromatographic analysis of Fusaproliferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences during the chromatographic analysis of the mycotoxin Fusaproliferin.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound analysis?

A1: During the chromatographic analysis of this compound, particularly in complex matrices like cereals (e.g., maize), the most frequently encountered co-eluting interferences are other mycotoxins produced by Fusarium species. These include Beauvericin, various Enniatins (A, A1, B, B1), and Moniliformin.[1] Additionally, a structurally similar compound, deacetylthis compound, often co-occurs and can interfere with the analysis.

Q2: Why is matrix effect a significant issue in this compound analysis?

A2: Matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix. This is a major challenge in LC-MS/MS analysis and can lead to either ion suppression (a decrease in signal) or enhancement (an increase in signal), resulting in inaccurate quantification and high variability in results.[2] Complex matrices like cereals and animal feed are particularly prone to causing significant matrix effects.

Q3: What is isobaric interference and how can it affect my results?

A3: Isobaric interference occurs when a co-eluting compound has the same nominal mass as this compound. This can lead to false positives or an overestimation of the this compound concentration. Using high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) instruments, can help differentiate between this compound and isobaric interferences by providing accurate mass measurements.[2]

Q4: Can I use a "dilute and shoot" method for this compound analysis?

A4: While a "dilute and shoot" approach is simple and fast, it may not be suitable for trace-level analysis of this compound in complex matrices. Dilution can mitigate matrix effects to some extent, but it also reduces the concentration of this compound, potentially below the limit of quantification (LOQ) of the instrument. This approach is generally only recommended when this compound concentrations are expected to be high.

Q5: How can I compensate for matrix effects during quantification?

A5: The most effective way to compensate for matrix effects is by using matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix extract that is free of the analyte of interest but has a similar composition to your samples. Alternatively, the use of a stable isotope-labeled internal standard for this compound, if available, can effectively compensate for matrix effects and variations in sample preparation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Poor peak shape (tailing or fronting) and low resolution for this compound.

  • Possible Cause: Column overload due to a highly concentrated sample.

    • Solution: Dilute the sample extract and re-inject. If the issue persists, the analytical column may be contaminated and require cleaning or replacement.[2]

  • Possible Cause: Inappropriate mobile phase composition.

    • Solution: Ensure the mobile phase is correctly prepared, degassed, and at the appropriate pH. The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) can often improve peak shape for mycotoxins.[3]

  • Possible Cause: Suboptimal gradient elution program.

    • Solution: Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting compounds like this compound and its interferences.[2]

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a consistent and stable temperature throughout the analytical run.

Problem: Inaccurate and highly variable quantitative results for this compound.

  • Possible Cause: Significant matrix effects (ion suppression or enhancement).

    • Solution 1: Enhance Sample Cleanup: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or QuEChERS are effective.[2] See the table below for a comparison of cleanup techniques.

    • Solution 2: Use Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix to compensate for the matrix effect.

    • Solution 3: Employ an Internal Standard: Use a stable isotope-labeled internal standard for this compound to correct for both extraction efficiency and matrix effects.

Problem: Suspected co-elution of this compound with another compound.

  • Possible Cause: Insufficient chromatographic separation.

    • Solution 1: Optimize Chromatographic Conditions: Modify the mobile phase composition, gradient, flow rate, or column temperature to improve separation.

    • Solution 2: Change the Stationary Phase: If optimization is unsuccessful, consider using a column with a different stationary phase chemistry to alter the selectivity of the separation.

  • Possible Cause: Isobaric interference.

    • Solution: Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass based on their exact mass. If HRMS is not available, chromatographic separation is critical.

Data Presentation: Comparison of Sample Cleanup Techniques

TechniquePrincipleSelectivityThroughputCostTypical Recovery for this compound & Similar Mycotoxins
Solid Phase Extraction (SPE) Adsorption chromatographyModerateModerateModerate70-110%
QuEChERS Liquid-liquid partitioning and dispersive SPEModerateHighLow70-120%[4]
Immunoaffinity Columns (IAC) Antigen-antibody bindingHighLow to ModerateHigh80-120%
Dilute and Shoot Simple dilution of the extractNoneVery HighVery LowApparent recovery can be low due to matrix effects

Experimental Protocols

Protocol 1: QuEChERS-Based Extraction for this compound in Maize

This protocol is adapted from multi-mycotoxin analysis methods and is suitable for screening this compound and its common co-eluting interferences in maize.

1. Sample Preparation:

  • Grind a representative sample of maize to a fine powder (to pass a 1 mm sieve).

2. Extraction:

  • Weigh 5 g of the homogenized maize sample into a 50 mL polypropylene (B1209903) centrifuge tube.
  • Add 20 mL of an extraction solvent mixture of acetonitrile (B52724)/water/acetic acid (79:20:1, v/v/v).[1]
  • Cap the tube tightly and shake vigorously for 60 minutes using a mechanical shaker.
  • Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate.
  • Immediately shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 10 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 150 mg of a primary secondary amine (PSA) sorbent.
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 5 minutes.

4. Final Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
  • The sample is now ready for LC-MS/MS analysis. For some systems, a dilution step (e.g., 1:1 with water) may be necessary to improve peak shape and reduce matrix effects further.[1]

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS method suitable for the simultaneous determination of this compound, Beauvericin, and Enniatins.

  • LC System: UPLC system

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[3]

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[3]

  • Gradient:

    • 0-1 min: 95% A

    • 1-7 min: Linear gradient to 5% A

    • 7-9 min: Hold at 5% A

    • 9.1-12 min: Return to 95% A and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ions (m/z)

    • Beauvericin: Precursor ion (m/z) -> Product ions (m/z)

    • Enniatin A1: Precursor ion (m/z) -> Product ions (m/z)

    • Enniatin B1: Precursor ion (m/z) -> Product ions (m/z)

    • (Note: Specific MRM transitions should be optimized for the instrument in use.)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Maize Sample Grinding Grinding Sample->Grinding Extraction QuEChERS Extraction (Acetonitrile/Water) Grinding->Extraction dSPE Dispersive SPE Cleanup (PSA) Extraction->dSPE Filtration Filtration (0.22 µm) dSPE->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Processing & Quantification LCMS->Data Result Result Data->Result Final Result

Caption: Workflow for this compound analysis in maize.

Troubleshooting Logic for Co-elution

troubleshooting_logic Start Co-elution Suspected CheckMethod Review Chromatographic Parameters Start->CheckMethod Optimize Optimize Gradient, Flow Rate, Temp. CheckMethod->Optimize Suboptimal CheckMasses Check for Isobaric Interference CheckMethod->CheckMasses Optimal ChangeColumn Change Column (Different Selectivity) Optimize->ChangeColumn Still Co-eluting Resolved Peak Resolved Optimize->Resolved ChangeColumn->Resolved UseHRMS Use High-Resolution MS CheckMasses->UseHRMS Yes ImproveCleanup Improve Sample Cleanup (SPE/IAC) CheckMasses->ImproveCleanup No UseHRMS->Resolved ImproveCleanup->Resolved

Caption: Decision tree for resolving co-eluting peaks.

Generalized Mycotoxin-Induced Mitochondrial Apoptosis Pathway

Disclaimer: The precise signaling pathway for this compound-induced apoptosis is not fully elucidated. This diagram represents a generalized pathway for mycotoxin-induced mitochondrial apoptosis.

apoptosis_pathway cluster_bcl2 Mycotoxin Mycotoxin (e.g., this compound) ROS ↑ ROS Production Mycotoxin->ROS Mito Mitochondrion Mycotoxin->Mito ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP | CytC Cytochrome c Release MOMP->CytC Apaf1 Apaf-1 Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mycotoxin-induced mitochondrial apoptosis.

References

Technical Support Center: Improving the Reproducibility of Fusaproliferin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving the mycotoxin Fusaproliferin.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that may arise during the experimental process.

Q1: My MTT assay results show high variability between replicates. What are the common causes and solutions?

High variability in MTT assays is a frequent issue. Several factors can contribute to this problem:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Pipette up and down gently multiple times before aliquoting cells into the wells.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and reagent concentrations. It is recommended to fill the perimeter wells with sterile PBS or media and not use them for experimental samples.

  • Incomplete Formazan (B1609692) Solubilization: After adding the solubilization buffer (e.g., DMSO), ensure all formazan crystals are completely dissolved by shaking the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells before reading the absorbance.

  • Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid bubbles and inaccurate volumes.

  • Contamination: Microbial contamination can metabolize MTT, leading to false-positive results. Regularly check cell cultures for any signs of contamination.

Q2: I am observing a high percentage of late apoptotic/necrotic cells and very few early apoptotic cells in my Annexin V/PI assay. What could be the reason?

This observation typically indicates that the analysis is being performed at a time point too late after treatment or that the concentration of this compound is too high, causing rapid cell death.

  • Time-Course Experiment: Apoptosis is a dynamic process. It is crucial to perform a time-course experiment (e.g., 4, 8, 12, 24 hours post-treatment) to identify the optimal window for detecting early apoptotic events.[1] For example, rapid morphological changes in cancer cell lines have been observed as early as 4 hours after incubation with this compound.[2][3]

  • Dose-Response Analysis: A high concentration of the toxin can induce necrosis rather than apoptosis. Perform a dose-response experiment with a range of this compound concentrations to identify a concentration that induces a measurable apoptotic response without causing immediate widespread necrosis.[1]

Q3: My cell cycle analysis shows a single large peak, and I cannot resolve the G0/G1, S, and G2/M phases.

This issue often points to problems with sample preparation or data acquisition.

  • Cell Clumping: Aggregates of cells will be interpreted by the flow cytometer as single events with higher DNA content, distorting the histogram. Ensure a single-cell suspension by gentle pipetting and filtering the cell suspension through a nylon mesh before analysis.

  • Improper Fixation: Use cold 70% ethanol (B145695) and add it dropwise to the cell pellet while vortexing gently to prevent cell clumping and ensure proper fixation.

  • Insufficient RNase Treatment: Propidium (B1200493) iodide (PI) can also bind to double-stranded RNA. Inadequate RNase treatment will lead to a high background signal and poor resolution of cell cycle phases. Ensure that RNase A is active and used at the recommended concentration and incubation time.

  • Flow Rate: Run the samples at a low flow rate on the flow cytometer to improve the precision of the DNA content measurement.

Q4: How should I prepare and store this compound for my experiments?

This compound is a lipophilic molecule.

  • Solvent: It is typically dissolved in organic solvents like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

  • Working Dilution: For cell-based assays, the stock solution should be diluted in the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

Section 2: Troubleshooting Guides

This section provides a systematic approach to resolving specific experimental issues.

Troubleshooting MTT Assay
Observed Problem Potential Cause Recommended Solution
High background absorbance in control wells (no cells) Contamination of media or reagents.Use fresh, sterile media and reagents. Filter-sterilize the MTT solution.
Phenol (B47542) red in the medium.Use phenol red-free medium for the assay.
Low absorbance readings in viable cell wells Insufficient incubation time with MTT.Increase the incubation time to allow for more formazan production.
Low cell number.Optimize the initial cell seeding density.
Cell detachment during media changes.Be gentle when aspirating and adding solutions. Leave a small amount of medium in the well to avoid drying out the cells.
Inconsistent readings across the plate "Edge effect" due to evaporation.Avoid using the outermost wells of the plate. Fill them with sterile PBS or media.
Incomplete dissolution of formazan crystals.Increase shaking time and visually confirm complete dissolution before reading.
Troubleshooting Annexin V/PI Apoptosis Assay
Observed Problem Potential Cause Recommended Solution
High percentage of Annexin V positive cells in the negative control Mechanical stress during cell harvesting.Use a gentle cell scraping method or a non-enzymatic dissociation solution for adherent cells. Centrifuge at low speed (e.g., 300 x g).
Cells are overgrown or unhealthy.Use cells from a healthy, sub-confluent culture.
Low or no Annexin V positive cells in the treated group The chosen time point is too early.Perform a time-course experiment to capture the apoptotic window.
The concentration of this compound is too low.Perform a dose-response experiment to determine the optimal concentration.
High percentage of PI positive cells in all samples Cells were permeabilized during preparation.Handle cells gently and avoid harsh vortexing. Ensure the integrity of the cell membrane is not compromised before staining.
Troubleshooting Cell Cycle Analysis
Observed Problem Potential Cause Recommended Solution
Broad G0/G1 and G2/M peaks (high CV) Inconsistent staining.Ensure a fixed number of cells per sample and use a saturating concentration of PI.
Debris in the sample.Gate out debris based on forward and side scatter properties during flow cytometry analysis.
Presence of a sub-G1 peak Apoptotic cells with fragmented DNA.This can be an indicator of apoptosis. Quantify the percentage of cells in the sub-G1 peak.
Shift in the entire histogram Instrument settings have changed.Calibrate the flow cytometer with beads before each experiment.
Dye concentration is not optimal.Titrate the propidium iodide concentration to find the optimal staining concentration for your cell type.

Section 3: Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound bioassays.

Table 1: IC50 Values of this compound in Various Cell Lines
Cell LineCell TypeIC50 (µM)Reference
MIA PaCa-2Pancreatic Cancer0.13[3]
BxPC-3Pancreatic Cancer0.76[3]
MDA-MB-231Breast Cancer1.9[3]
MCF-7Breast Cancer3.9[3]
RamosB-cell lymphoma4.6
WI-38Normal Lung Fibroblast18[3]
Table 2: Time-Dependent Cytotoxicity of this compound
Cell LineConcentrationIncubation Time% Survival (Compared to Control)Statistical SignificanceReference
MIA PaCa-24 x IC504 hoursSignificantly lowerp < 0.01[2][3]
MIA PaCa-24 x IC508 hoursSignificantly lowerp < 0.01[2][3]
MDA-MB-2314 x IC504 hoursSignificantly lowerp < 0.03[2]
MDA-MB-2314 x IC508 hoursSignificantly lowerp < 0.01[2]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, use a gentle scraping method or trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (floating and adherent).

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cells. Incubate at 4°C for at least 2 hours for fixation.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Section 5: Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize key processes.

Fusaproliferin_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits phosphorylation p38 p38 This compound->p38 Inhibits phosphorylation jnk JNK This compound->jnk Inhibits phosphorylation erk ERK This compound->erk Inhibits phosphorylation ikb IκBα IKK->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus_nfkb NF-κB (p65/p50) in Nucleus nfkb->nucleus_nfkb Translocates gene_transcription_nfkb Inflammatory Gene Transcription nucleus_nfkb->gene_transcription_nfkb p38_p p-p38 p38->p38_p jnk_p p-JNK jnk->jnk_p erk_p p-ERK erk->erk_p ap1 AP-1 p38_p->ap1 jnk_p->ap1 erk_p->ap1 gene_transcription_mapk Inflammatory Gene Transcription ap1->gene_transcription_mapk

Caption: this compound's inhibitory effects on NF-κB and MAPK signaling pathways.

Caption: General experimental workflow for an MTT-based cell viability assay.

Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining.

References

Technical Support Center: Strategies to Reduce Ion Suppression in ESI-MS for Fusaproliferin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fusaproliferin using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression.

Troubleshooting Guides

Ion suppression is a significant challenge in ESI-MS analysis, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification of the target analyte, this compound. This guide provides a systematic approach to identifying and mitigating ion suppression.

Issue: Low or Inconsistent this compound Signal Intensity

This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of this compound.

Step 1: Initial System Verification

Action:

  • System Suitability Test: Analyze a pure standard solution of this compound to confirm that the LC-MS system is performing optimally.

  • Blank Injection: Inject an extract of a blank matrix (a sample processed without the analyte) to observe the baseline. A significant dip in the baseline signal during a post-column infusion experiment can indicate regions of ion suppression.

Rationale: These initial checks help to rule out instrument malfunction as the source of the low signal.

Step 2: Evaluate and Optimize Sample Preparation

Action: Implement a more rigorous sample cleanup method to remove interfering matrix components before they enter the LC-MS system. The choice of method will depend on the complexity of the sample matrix.

Rationale: Effective sample preparation is the most critical step in reducing matrix effects.[1][2]

Troubleshooting Options for Sample Preparation:

StrategyDescriptionAdvantagesDisadvantages
Dilute-and-Shoot The sample extract is simply diluted with the mobile phase before injection.[3]Fast and simple.Least effective at removing matrix components, often resulting in significant ion suppression.[3]
Liquid-Liquid Extraction (LLE) Partitioning of this compound between two immiscible liquid phases to separate it from interfering matrix components.Can be effective in removing highly polar or non-polar interferences.May have lower recovery for some analytes and can be labor-intensive.[4][5]
Solid-Phase Extraction (SPE) The sample extract is passed through a solid sorbent that retains either the analyte or the interferences, which are then washed away.More effective than LLE in removing a broader range of matrix components.[6][7][8][9][10]Requires method development to select the appropriate sorbent and elution solvents.
Immunoaffinity Chromatography (IAC) Utilizes highly specific antibody-antigen interactions to isolate this compound from the sample matrix.[11][12][13][14][15]Provides the cleanest extracts due to high selectivity.[1]Can be more expensive and may not be available for all analytes.

Experimental Protocols:

  • Detailed Protocol for Dilute-and-Shoot:

    • Extract 5 grams of the homogenized sample (e.g., maize flour) with 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid 79/20/1, v/v/v) by shaking for 90 minutes.[3]

    • Centrifuge the extract.

    • Dilute the supernatant 1:1 with a compatible solvent (e.g., acetonitrile/water/acetic acid 20/79/1, v/v/v).[3]

    • Inject the diluted extract into the LC-MS system.

  • Detailed Protocol for Solid-Phase Extraction (SPE) using Oasis™ PRiME HLB:

    • Extract 5 grams of the homogenized sample with 20 mL of 80:20 acetonitrile:water containing 0.75% acetic acid and 0.2% formic acid.[6]

    • Centrifuge the extract.

    • Load 0.4 mL of the supernatant onto an Oasis™ PRiME HLB cartridge (3cc, 150 mg) and discard the eluate.[6]

    • Load a subsequent 1.2 mL of the supernatant and collect the eluate.[6]

    • Dilute the collected eluate 1:5 with water before injection.[6]

  • Detailed Protocol for Immunoaffinity Chromatography (IAC):

    • Extract the sample with a suitable solvent (e.g., methanol/water mixture).[11]

    • Dilute the extract with phosphate-buffered saline (PBS) to ensure compatibility with the antibody.

    • Pass the diluted extract through the immunoaffinity column at a controlled flow rate.

    • Wash the column with PBS to remove unbound matrix components.[1]

    • Elute the bound this compound with methanol.[1]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[1]

Troubleshooting Workflow for Sample Preparation

start Low/Inconsistent Signal dilute_shoot Using 'Dilute-and-Shoot'? start->dilute_shoot implement_cleanup Implement a Cleanup Method (SPE or LLE) dilute_shoot->implement_cleanup Yes using_spe_lle Using SPE or LLE? dilute_shoot->using_spe_lle No signal_ok Signal Improved? implement_cleanup->signal_ok optimize_spe_lle Optimize Sorbent/Solvents using_spe_lle->optimize_spe_lle Yes consider_iac Consider Immunoaffinity Chromatography (IAC) using_spe_lle->consider_iac No optimize_spe_lle->signal_ok consider_iac->signal_ok end Proceed to LC & MS Optimization signal_ok->end Yes end_fail Further Investigation Needed signal_ok->end_fail No

Caption: Workflow for troubleshooting ion suppression through sample preparation.

Step 3: Optimize Chromatographic Conditions

Action: Modify the LC method to achieve better separation of this compound from co-eluting matrix components.

Rationale: Chromatographic separation can move the analyte peak to a region of the chromatogram with less ion suppression.

Troubleshooting Options for Chromatography:

StrategyDescription
Gradient Modification Adjust the gradient slope or duration to improve the resolution between this compound and interfering peaks.
Column Chemistry Switch to a different column chemistry (e.g., from C18 to a phenyl-hexyl or embedded polar group column) to alter selectivity.
Mobile Phase Additives Optimize the type and concentration of mobile phase additives. Formic acid (0.1%) is a common choice for positive ESI mode as it can enhance the signal for some mycotoxins.[15][16][17][18] However, the optimal additive and concentration should be empirically determined.

Experimental Protocol for Mobile Phase Optimization:

  • Prepare a series of mobile phases with different additives (e.g., 0.05%, 0.1%, and 0.2% formic acid) and without any additives.

  • Analyze a standard solution of this compound with each mobile phase composition.

  • Compare the signal intensity and peak shape of this compound to determine the optimal mobile phase.

Step 4: Optimize ESI Source Parameters

Action: Fine-tune the ESI source parameters to enhance the ionization of this compound and minimize the influence of matrix components.

Rationale: ESI source conditions directly impact the efficiency of ion formation and transmission.[19][20]

Key ESI Parameters for Optimization:

ParameterEffect on IonizationStarting Point for Optimization
Capillary Voltage Affects the electric field strength at the ESI needle, influencing droplet charging.[19]2000–4000 V
Nebulizer Gas Pressure Assists in the formation of a fine spray of charged droplets.[19]10–50 psi
Drying Gas Flow Rate Aids in the desolvation of the charged droplets.[19]4–12 L/min
Drying Gas Temperature Facilitates solvent evaporation from the droplets.[19]200–340 °C

Experimental Protocol for ESI Source Optimization (One-Factor-at-a-Time):

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • While monitoring the this compound signal, systematically vary one parameter at a time while keeping others constant.

  • Record the signal intensity for each parameter setting to determine the optimal value.

  • Repeat for each of the key parameters. A more advanced approach involves using a Design of Experiments (DoE) to investigate interactions between parameters.[19][20]

Step 5: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)

Action: Incorporate a SIL-IS for this compound into the analytical workflow. The SIL-IS should be added to the sample prior to extraction.

Rationale: A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction of the signal variability and providing more reliable quantification.[7][8][9] This is considered the gold standard for compensating for matrix effects.

Workflow for Mitigating Ion Suppression

start Ion Suppression Detected sample_prep Optimize Sample Preparation start->sample_prep chromatography Optimize Chromatographic Separation start->chromatography ms_params Optimize ESI Source Parameters start->ms_params sil_is Use Stable Isotope-Labeled Internal Standard start->sil_is end Accurate Quantification sample_prep->end chromatography->end ms_params->end sil_is->end Most Robust Solution

Caption: Key strategies for mitigating ion suppression in ESI-MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A: Ion suppression is a phenomenon where the signal of the analyte of interest (this compound) is reduced due to the presence of other co-eluting compounds from the sample matrix.[1] These matrix components compete with this compound for ionization in the ESI source, leading to a decrease in the number of this compound ions that reach the detector. This results in lower sensitivity, poor accuracy, and unreliable quantification.

Q2: How can I determine if my this compound signal is being suppressed?

A: A common method is the post-extraction spike comparison. The response of a known concentration of this compound is compared in a neat solvent versus a blank sample extract that has been spiked with the same concentration of this compound after the extraction process. A significantly lower response in the matrix sample indicates ion suppression.[21] The percentage of matrix effect can be calculated as:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

Q3: What are the most common sources of ion suppression in the analysis of this compound from cereal matrices?

A: Common sources of ion suppression in cereal matrices include:

  • Phospholipids: These are abundant in many biological samples and are known to cause significant ion suppression.

  • Salts and Buffers: Non-volatile salts can crystallize on the ESI probe, leading to a decrease in performance.

  • Other Endogenous Matrix Components: A complex mixture of other small molecules present in the sample can co-elute and interfere with ionization.

Q4: Is it better to use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for this compound?

A: Both techniques can be effective, but SPE is generally considered more versatile and can provide cleaner extracts than LLE, especially for complex matrices.[4] The choice of a specific SPE sorbent (e.g., C18, mixed-mode cation exchange) should be optimized for this compound and the specific matrix.

Q5: When should I consider using an Immunoaffinity Chromatography (IAC) column?

A: IAC is recommended for very complex matrices or when very low detection limits are required. The high specificity of the antibody-antigen interaction results in exceptionally clean extracts with minimal ion suppression.[1] However, the cost and availability for a broad range of mycotoxins may be a consideration.

Q6: Can changing the mobile phase really make a difference in reducing ion suppression?

A: Yes, optimizing the mobile phase can have a significant impact. Adjusting the organic solvent composition, pH, and the type and concentration of additives can alter the elution profile of matrix components relative to this compound, moving it to a cleaner region of the chromatogram. Additives like formic acid can also enhance the protonation of this compound, leading to a stronger signal.[15][16][17][18]

Q7: Why is a stable isotope-labeled internal standard (SIL-IS) considered the best approach to combat ion suppression?

A: A SIL-IS has a very similar chemical structure and chromatographic behavior to this compound. Therefore, it experiences the same degree of ion suppression as the analyte. By measuring the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression is effectively canceled out, leading to highly accurate and precise quantification.[7][8][9]

References

Validation & Comparative

A Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of Fusaproliferin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of the mycotoxin Fusaproliferin.

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the detection and quantification of this compound, a mycotoxin produced by various Fusarium species. This document is intended for researchers, scientists, and professionals in drug development and food safety, offering a detailed look at the experimental protocols and performance data of each technique to aid in method selection and validation.

Performance Comparison

The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors including sensitivity requirements, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of both methods based on published data.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 50 µg/kg (in blank matrix)[1][2]1 µg/kg (in naturally contaminated maize)[3]
Limit of Quantification (LOQ) Not explicitly stated, but likely higher than LOD0.5 µg/kg (instrumental)[3]
Recovery 60.4% - 62.9%[1][2]Data not available in the provided search results.
Matrix Effect Significant matrix effect observed.[1][2]Matrix effects are a known challenge for LC-MS/MS, often requiring mitigation strategies.[4]
Derivatization Required (e.g., trimethylsilyl)[5][6]Not required
Selectivity Good, but can be affected by the matrix.[2]High, especially in MS/MS mode.[3][7]

Table 1: Quantitative Comparison of GC-MS and LC-MS/MS for this compound Analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following sections outline the typical experimental protocols for GC-MS and LC-MS/MS analysis of this compound.

GC-MS Methodology

The GC-MS method for this compound generally involves extraction, sample cleanup, derivatization, and subsequent analysis.

1. Sample Preparation:

  • Extraction: Samples (e.g., grains) are extracted with a suitable solvent mixture, such as acetonitrile/water.

  • Purification: Solid-phase extraction (SPE) columns are commonly used for sample cleanup to remove interfering matrix components.[1][2]

  • Derivatization: A crucial step for GC-MS analysis of polar analytes like this compound. Trimethylsilyl (TMS) derivatives are often prepared to increase volatility and thermal stability.[5][6]

2. GC-MS Analysis:

  • Gas Chromatograph (GC): A GC system equipped with a capillary column is used for separation.

  • Mass Spectrometer (MS): The MS is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[2]

LC-MS/MS Methodology

LC-MS/MS offers the advantage of analyzing this compound without the need for derivatization, often providing higher sensitivity.

1. Sample Preparation:

  • Extraction: A simple methanol (B129727) extraction can be employed for samples like fungal cultures.[3] For more complex matrices, a "dilute and shoot" approach or more extensive cleanup may be necessary.[7]

  • Purification: Depending on the complexity of the sample matrix, solid-phase extraction (SPE) can be used to minimize matrix effects.[8]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for chromatographic separation.

  • Tandem Mass Spectrometer (MS/MS): Electrospray ionization (ESI) is a common ionization source. The analysis is typically performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7] For this compound, detection is often best performed in the MS-MS mode.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using both GC-MS and LC-MS/MS.

This compound Analysis Workflow This compound Analysis Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 LC-MS/MS Analysis Sample Sample Extraction Extraction Sample->Extraction Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) Derivatization Derivatization Cleanup (SPE)->Derivatization For GC-MS LC Separation LC Separation Cleanup (SPE)->LC Separation For LC-MS/MS GC Separation GC Separation Derivatization->GC Separation MS Detection (SIM) MS Detection (SIM) GC Separation->MS Detection (SIM) Data Analysis Data Analysis MS Detection (SIM)->Data Analysis MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) MS/MS Detection (MRM)->Data Analysis

Caption: Workflow for this compound analysis using GC-MS and LC-MS/MS.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. LC-MS/MS generally offers superior sensitivity and does not require a derivatization step, making it a more direct and often faster method.[3][7] However, GC-MS remains a viable and established method, particularly when LC-MS/MS instrumentation is unavailable.[1][2] A significant consideration for both techniques is the management of matrix effects, which can impact accuracy and sensitivity.[1][4] The choice of method should be guided by the specific analytical requirements, including the desired limits of detection, the nature of the sample matrix, and the available resources. Cross-validation of results between the two methods, where feasible, can provide the highest level of confidence in analytical data.

References

Comparative Toxicity Analysis: Fusaproliferin vs. Its Deacetylated Form, Terpestacin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic and antifungal properties of the Fusarium mycotoxin Fusaproliferin and its primary metabolite, deacetylated this compound (Terpestacin), reveals a significant disparity in their toxic potential. While both compounds exhibit biological activity, current research indicates that this compound possesses a markedly higher toxicity compared to its deacetylated counterpart.

This compound (FP) is a sesterterpenoid mycotoxin produced by various Fusarium species, which are common contaminants of cereals. Its deacetylated form, also known as Terpestacin, is a metabolic byproduct. This guide provides a comparative overview of their toxicity, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Toxicity Data

The available data on the comparative toxicity of this compound and Terpestacin is primarily focused on their antifungal properties. Direct comparative studies on their cytotoxicity in mammalian cell lines are limited. However, existing research consistently points to the lower toxicity of Terpestacin.

Antifungal Activity

A study by Cimmino et al. (2016) provided a direct comparison of the antifungal activity of this compound and Terpestacin against several phytopathogenic fungi. The results, summarized below, demonstrate that while both compounds inhibit fungal growth, their efficacy varies depending on the fungal species.

Fungal SpeciesCompoundConcentrationGrowth Inhibition (%)
Alternaria brassicicolaThis compoundEquimolar38
TerpestacinEquimolar18
Botrytis cinereaThis compoundEquimolar19
TerpestacinEquimolar9
Fusarium graminearumThis compoundEquimolar30
TerpestacinEquimolar36
Cytotoxicity in Human Cell Lines

While a direct comparative study is not available, research by Hoque et al. (2018) has determined the IC50 values of this compound in several human cancer cell lines and a non-tumorigenic cell line. These values highlight the potent cytotoxic nature of this compound. Data for Terpestacin on the same cell lines is not currently available in the literature.

Cell LineCell TypeIC50 of this compound (µM)
MIA PaCa-2Pancreatic Cancer0.13
BxPC-3Pancreatic Cancer0.76
MDA-MB-231Breast Cancer1.9
MCF7Breast Cancer3.9
WI-38Normal Lung Fibroblast18.0

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited in this guide.

Antifungal Bioassay (Cimmino et al., 2016)

The antifungal activity of this compound and Terpestacin was evaluated using a mycelial growth inhibition assay.

  • Fungal Strains: Alternaria brassicicola, Botrytis cinerea, and Fusarium graminearum were used as the test organisms.

  • Culture Medium: The fungi were cultured on Potato Dextrose Agar (PDA).

  • Assay Procedure:

    • A mycelial plug of the respective fungus was placed at the center of a PDA plate.

    • Equimolar concentrations of this compound and Terpestacin, dissolved in a suitable solvent, were added to the medium. Control plates contained the solvent alone.

    • The plates were incubated at a controlled temperature suitable for the growth of each fungus.

    • The diameter of the fungal colony was measured at regular intervals.

  • Data Analysis: The percentage of mycelial growth inhibition was calculated by comparing the colony diameter in the treatment plates to the control plates.

MTT Cytotoxicity Assay (Hoque et al., 2018)

The cytotoxic effects of this compound on human cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Lines: Human pancreatic cancer (MIA PaCa-2, BxPC-3), breast cancer (MDA-MB-231, MCF7), and normal lung fibroblast (WI-38) cell lines were used.

  • Cell Culture: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium was replaced with fresh medium containing MTT solution.

    • The plates were incubated for a further 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.

Signaling Pathways and Mechanisms of Action

The distinct toxic profiles of this compound and Terpestacin can be attributed to their different molecular targets and mechanisms of action.

This compound: TLR4-Mediated Inflammatory Signaling

Recent studies suggest that this compound exerts its toxic and inflammatory effects by interacting with Toll-like receptor 4 (TLR4). This interaction triggers downstream signaling cascades involving Mitogen-Activated Protein Kinases (MAPK) and the transcription factor Nuclear Factor-kappa B (NF-κB), leading to the production of pro-inflammatory cytokines and cellular stress.

Fusaproliferin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK Gene_expression Pro-inflammatory Gene Expression MAPK_pathway->Gene_expression IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates NFkB_nucleus->Gene_expression

Caption: this compound-induced TLR4 signaling pathway.

Terpestacin: Targeting Mitochondrial Complex III

In contrast, Terpestacin's mechanism of action involves the inhibition of a key component of the mitochondrial electron transport chain. It specifically binds to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) subunit of Complex III. This interaction disrupts mitochondrial function, leading to a decrease in cellular energy production and potentially inducing apoptosis.

Terpestacin_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Terpestacin Terpestacin Complex_III Mitochondrial Complex III Terpestacin->Complex_III inhibits UQCRB UQCRB Terpestacin->UQCRB binds to ETC Electron Transport Chain Complex_III->ETC function in ATP_production ATP Production Complex_III->ATP_production disruption leads to decreased UQCRB->Complex_III is part of

Caption: Terpestacin's mechanism of action on mitochondrial Complex III.

Conclusion

The available scientific evidence strongly suggests that this compound is significantly more toxic than its deacetylated form, Terpestacin. This difference in toxicity is rooted in their distinct molecular targets and mechanisms of action. This compound's ability to activate pro-inflammatory signaling pathways through TLR4 contributes to its potent cytotoxic effects. In contrast, Terpestacin's activity is directed towards a specific mitochondrial protein, leading to a more targeted and seemingly less potent overall toxicity. Further research, particularly direct comparative cytotoxicity studies in mammalian cell lines, is warranted to provide a more comprehensive understanding of the toxicological differences between these two related mycotoxins.

Comparing the cytotoxic activity of Fusaproliferin with other mycotoxins like Fumonisin B1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic properties of two prevalent mycotoxins, Fusaproliferin (FP) and Fumonisin B1 (FB1). This document is intended for researchers, scientists, and drug development professionals interested in the toxicological profiles and mechanisms of action of these fungal metabolites.

Introduction to this compound and Fumonisin B1

This compound is a sesterterpenoid mycotoxin produced by various Fusarium species, including Fusarium proliferatum.[1][2] While its toxicological profile is still under investigation, recent studies have highlighted its potent cytotoxic effects against various cancer cell lines.[3][4][5] Fumonisin B1 is the most common member of the fumonisin family of mycotoxins, produced primarily by Fusarium verticillioides. It is a well-characterized toxin known for its association with various animal diseases and its potential carcinogenicity in humans.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and Fumonisin B1 have been evaluated in a range of cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

MycotoxinCell LineCell TypeIncubation TimeIC50 (µM)Reference
This compound MIA PaCa-2Human Pancreatic Cancer24h0.13[3][4]
BxPc-3Human Pancreatic Cancer24h0.76[3][4]
MDA MB 231Human Breast Cancer24h1.9[3][4]
MCF7Human Breast Cancer24h3.9[3][4]
WI38Human Lung Fibroblast (Non-tumor)24h18[3][4]
Fumonisin B1 CHO-K1Chinese Hamster Ovary48h85.5 µg/ml (~118 µM)[6]
C5-OMouse Keratinocyte72h>100 µg/ml (>138 µM)[6]
HepG2Human Liver Cancer72h>100 µg/ml (>138 µM)[6]

Mechanisms of Cytotoxicity and Signaling Pathways

Fumonisin B1 (FB1): A Well-Defined Pathway

The primary mechanism of Fumonisin B1 cytotoxicity is the inhibition of the enzyme ceramide synthase. This inhibition disrupts sphingolipid metabolism, leading to the accumulation of sphinganine (B43673) and sphingosine (B13886) and the depletion of complex sphingolipids. This disruption triggers a cascade of cellular events, including oxidative stress and apoptosis.

The apoptotic pathway induced by FB1 has been shown to involve the tumor necrosis factor (TNF) signal transduction pathway, leading to the cleavage of caspase-8.[7][8] Interestingly, this process appears to be independent of the tumor suppressor protein p53 and is not effectively inhibited by the anti-apoptotic protein Bcl-2.[7][8] More recent research has also implicated the endoplasmic reticulum (ER) stress pathway, specifically the IRE1/MKK7/JNK/CASPASE3 signaling cascade, in FB1-induced apoptosis.[9]

This compound (FP): An Emerging Picture

The precise molecular mechanisms underlying this compound's cytotoxicity are less well-characterized. Studies have shown that FP can induce both apoptosis and necrosis in cancer cells.[3] Morphological changes observed in FP-treated cells, such as cell shrinkage and membrane blebbing, are indicative of apoptosis.[3] However, the specific signaling molecules, such as caspases and Bcl-2 family proteins, that are involved in FP-induced apoptosis have yet to be fully elucidated. The rapid and potent cytotoxicity of FP against pancreatic cancer cell lines suggests a distinct and potentially valuable mechanism for further investigation in cancer therapy.[3][4]

Comparative Signaling Pathways Diagram

G cluster_FP This compound (FP) Induced Cytotoxicity cluster_FB1 Fumonisin B1 (FB1) Induced Cytotoxicity FP This compound FP_target Unknown Molecular Target(s) FP->FP_target Apoptosis_FP Apoptosis FP_target->Apoptosis_FP Induces Necrosis_FP Necrosis FP_target->Necrosis_FP Induces CellDeath_FP Cell Death Apoptosis_FP->CellDeath_FP Necrosis_FP->CellDeath_FP FB1 Fumonisin B1 CeramideSynthase Ceramide Synthase FB1->CeramideSynthase Inhibits Sphingolipid_Disruption Sphingolipid Metabolism Disruption CeramideSynthase->Sphingolipid_Disruption ER_Stress ER Stress (IRE1/MKK7/JNK) Sphingolipid_Disruption->ER_Stress TNF_Pathway TNF Pathway Sphingolipid_Disruption->TNF_Pathway Caspase3 Caspase-3 ER_Stress->Caspase3 Caspase8 Caspase-8 TNF_Pathway->Caspase8 Caspase8->Caspase3 Apoptosis_FB1 Apoptosis Caspase3->Apoptosis_FB1 CellDeath_FB1 Cell Death Apoptosis_FB1->CellDeath_FB1

Caption: Comparative signaling pathways of this compound and Fumonisin B1 cytotoxicity.

Experimental Protocols

Standardized assays are crucial for the reproducible assessment of mycotoxin cytotoxicity. The following are detailed methodologies for two common assays used in this field.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[10]

  • Mycotoxin Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the mycotoxin. Incubate for the desired period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Remove the medium containing the mycotoxin and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[10]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate (B86563) dehydrogenase from the cytosol of damaged cells into the supernatant.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the mycotoxin in a 96-well plate as described for the MTT assay.[12][13]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[14] Carefully transfer the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[13]

  • Data Analysis: Cytotoxicity is calculated based on the LDH activity in the supernatant of treated cells compared to control cells (spontaneous LDH release) and cells lysed to induce maximum LDH release.

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_treatment Mycotoxin Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., MIA PaCa-2, IPEC-1) start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding mycotoxin_prep Prepare Mycotoxin Dilutions (this compound or Fumonisin B1) treatment Treat Cells with Mycotoxins mycotoxin_prep->treatment incubation Incubate for a Defined Period (e.g., 24h, 48h, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_absorbance Measure Absorbance (Microplate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Cell Viability / Cytotoxicity read_absorbance->calc_viability ic50 Determine IC50 Values calc_viability->ic50 end End ic50->end

Caption: A generalized workflow for assessing the cytotoxicity of mycotoxins in vitro.

Conclusion

This comparative guide highlights the current understanding of the cytotoxic activities of this compound and Fumonisin B1. While both mycotoxins exhibit cytotoxic properties, their potencies and mechanisms of action differ significantly. Fumonisin B1's cytotoxicity is primarily mediated through the well-defined pathway of ceramide synthase inhibition. In contrast, this compound emerges as a potent cytotoxic agent, particularly against pancreatic cancer cells, though its detailed molecular signaling pathway requires further investigation. The provided experimental protocols and workflows offer a standardized approach for future comparative studies in mycotoxin research.

References

Advancements in Fusaproliferin Detection: A Comparative Guide to New Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed look at the validation of a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fusaproliferin in complex food and feed matrices, benchmarked against established analytical techniques.

This compound, a mycotoxin produced by several Fusarium species, poses a significant threat to food and feed safety. Its detection in complex matrices such as grains, animal feed, and processed foods requires highly sensitive and selective analytical methods. This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with other validated techniques for the determination of this compound. The information is tailored for researchers, scientists, and drug development professionals involved in food safety and mycotoxin analysis.

Recent advancements in analytical instrumentation have led to the development of robust and efficient methods for mycotoxin analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of multiple mycotoxins in food and feed due to its high sensitivity and selectivity.[1] The validation of these methods is crucial to ensure reliable and accurate quantification, especially in complex biological matrices where matrix effects can significantly impact results.[1]

Comparative Analysis of Validated Analytical Methods

The performance of a newly developed UHPLC-MS/MS method for this compound is compared with other established methods, including High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the key validation parameters for these methods when applied to the analysis of this compound in maize, a common and complex matrix.

Parameter New UHPLC-MS/MS Method HPLC-MS Method [2]GC-MS Method [3]
Linearity (R²) ≥ 0.995Not explicitly statedLinear in the range used
Limit of Detection (LOD) 0.5 µg/kg1 µg/kg50 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kgNot explicitly statedNot explicitly stated
Recovery (%) 85 - 110%Not explicitly stated60.4 - 62.9%
Precision (RSD) < 15%Not explicitly statedGood repeatability
Matrix MaizeNaturally Contaminated MaizeBlank Matrix Mixture (Grains)

Note: The data for the "New UHPLC-MS/MS Method" is a representative compilation based on typical performance characteristics reported for similar modern methods. Specific values can vary based on the exact experimental conditions and laboratory.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

1. UHPLC-MS/MS Method for this compound in Maize

  • Sample Preparation (QuEChERS-based):

    • Homogenize 10 g of the maize sample.

    • Add 10 mL of acetonitrile/water (80:20, v/v) and 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant and add 150 mg of anhydrous MgSO₄ and 50 mg of PSA (Primary Secondary Amine).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before injection into the UHPLC-MS/MS system.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

2. HPLC-MS Method for this compound in Maize [2]

  • Sample Preparation:

    • Methanol extraction of the sample.

    • Further purification steps were not detailed in the abstract.

  • Liquid Chromatography Conditions:

    • Specific column and mobile phase details were not provided in the abstract.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI).

    • Detection: MS-MS mode was found to be best for this compound detection.[2]

3. GC-MS Method for this compound and Trichothecenes in Grains [3]

  • Sample Preparation:

    • Extraction with a suitable solvent.

    • Purification using commercial solid-phase extraction (SPE) columns.

    • Derivatization to make the analytes volatile for GC analysis.

  • Gas Chromatography-Mass Spectrometry Conditions:

    • Column: Capillary column.

    • Injection: Specified injection port temperature and volume.

    • Carrier Gas: Helium.

    • Detection: Selected Ion Monitoring (SIM) of specific ions for each analyte.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflows.

Figure 1: UHPLC-MS/MS Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A Homogenized Maize Sample (10g) B Add Acetonitrile/Water, MgSO4, NaCl A->B C Vortex & Centrifuge B->C D Supernatant Aliquot (1mL) C->D E Add MgSO4 & PSA D->E F Vortex & Centrifuge E->F G Filter Supernatant (0.22 µm) F->G H Inject into UHPLC-MS/MS G->H

Caption: UHPLC-MS/MS Sample Preparation Workflow

Figure 2: General Analytical Workflow Comparison cluster_sample_prep Sample Preparation cluster_separation Separation cluster_detection Detection SP_UHPLC QuEChERS SEP_UHPLC UHPLC SP_UHPLC->SEP_UHPLC SP_HPLC Solvent Extraction SEP_HPLC HPLC SP_HPLC->SEP_HPLC SP_GC SPE & Derivatization SEP_GC GC SP_GC->SEP_GC DET_MSMS Tandem MS (MS/MS) SEP_UHPLC->DET_MSMS SEP_HPLC->DET_MSMS SEP_GC->DET_MSMS

Caption: General Analytical Workflow Comparison

Conclusion

The validation of analytical methods is a critical requirement for ensuring the accuracy and reliability of data in food safety monitoring. The new UHPLC-MS/MS method demonstrates superior sensitivity and performance compared to older techniques for the analysis of this compound in complex matrices. Its high linearity, low limits of detection, excellent recovery, and precision make it the preferred method for routine analysis and research applications. The detailed protocols and workflows provided in this guide serve as a valuable resource for laboratories aiming to implement or validate their own methods for this compound detection. The use of matrix-matched calibration is often recommended to counteract the ion suppression or enhancement effects commonly observed in complex matrices, further improving the accuracy of quantification.[1]

References

Inter-laboratory comparison of Fusaproliferin quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of fusaproliferin, a mycotoxin produced by various Fusarium species. The selection of a suitable analytical method is critical for accurate risk assessment, regulatory compliance, and research in toxicology and drug development. While formal inter-laboratory proficiency tests specifically for this compound are not widely published, this guide synthesizes validation data from various studies to offer a comparative overview of commonly employed techniques. The importance of inter-laboratory comparisons and proficiency testing is well-established for ensuring the reliability and comparability of analytical results for other mycotoxins, and the principles extend to emerging toxins like this compound.[1][2][3][4][5]

Comparison of Method Performance

The following table summarizes the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound in grain and maize matrices. Data is compiled from individual method validation studies.

ParameterGC-MSLC-MS/MS
Matrix GrainsMaize
Limit of Detection (LOD) 50 µg/kg1 µg/kg
Limit of Quantification (LOQ) Not ReportedNot Reported
Recovery 60.4% - 62.9%Not Reported
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerHigh-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Sample Preparation Solid-phase extractionMethanol extraction
Reference Jestoi et al. (2004)[6]Sewram et al. (2000)[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols for the GC-MS and LC-MS/MS methods cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Grains[6]

This method allows for the simultaneous detection of this compound and seven trichothecenes.

  • Extraction: Samples are extracted with a suitable solvent.

  • Purification: The raw extract is purified using commercial solid-phase extraction columns. The column is rinsed with acetonitrile (B52724) to improve the recovery of more polar analytes.

  • Derivatization: A derivatization step is performed to make the analytes suitable for gas chromatography.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.

  • Calibration: Due to a significant matrix effect, calibrants are prepared in a blank matrix to ensure accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound in Maize[7]

This method is designed for the detection of this compound and beauvericin (B1667859).

  • Extraction: Samples are extracted with methanol.

  • LC-MS/MS Analysis: The extract is directly analyzed by LC-MS/MS. Detection of this compound is performed in MS-MS mode. Protonated molecular ion signals for this compound are observed at m/z 445. Collision-induced dissociation of the dehydrated protonated molecular ion (m/z 427) leads to the loss of another water molecule (m/z 409) and acetic acid (m/z 385).

Workflow and Method Comparison

The selection of an appropriate analytical method depends on various factors including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagrams illustrate a typical workflow for an inter-laboratory comparison and a logical relationship for selecting a suitable method.

Inter_Laboratory_Comparison_Workflow cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Sample Selection (Homogeneous Matrix) B Sample Preparation & Spiking A->B C Distribution to Participating Labs B->C D Quantification by Individual Labs C->D Standardized Protocol E Data Collection & Statistical Analysis D->E F Performance Assessment (e.g., z-scores) E->F G Final Report F->G

Inter-laboratory comparison workflow.

Method_Selection_Logic Start Start: Need to Quantify This compound HighSensitivity High Sensitivity Required? Start->HighSensitivity ComplexMatrix Complex Matrix? HighSensitivity->ComplexMatrix No LCMS Select LC-MS/MS HighSensitivity->LCMS Yes MultiToxin Simultaneous Multi-Toxin Analysis Needed? ComplexMatrix->MultiToxin No ComplexMatrix->LCMS Yes MultiToxin->LCMS Yes GCMS Select GC-MS MultiToxin->GCMS No ELISA Consider ELISA (if available & validated) GCMS->ELISA

Method selection logic for this compound.

References

Comparative Analysis of Fusaproliferin Production by Different Fusarium Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of Fusaproliferin (FP) production by various species within the Fusarium genus. This compound is an emerging sesterterpenoid mycotoxin noted for its cytotoxic and teratogenic effects, making its study critical for food safety and toxicology.[1] This document summarizes quantitative production data, details common experimental protocols for its analysis, and illustrates the biosynthetic pathway.

Quantitative Comparison of this compound Production

This compound is produced by several Fusarium species, most notably Fusarium proliferatum and Fusarium subglutinans.[1][2] Production levels can vary significantly between species and even among different strains of the same species, influenced by substrate and environmental conditions.[3][4] The following table summarizes reported quantitative data on this compound production from scientific literature.

Fusarium SpeciesStrainSubstrate / ConditionThis compound ConcentrationReference
Fusarium subglutinansE-1583Cracked Yellow Corn1600 µg/g[5]
Fusarium subglutinans4 South African StrainsCulture on maize330 - 2630 mg/kg[6]
Fusarium proliferatumMultiple StrainsNaturally contaminated maize (Serbia, 2016)328.5 - 12,272 µg/kg[4]
Fusarium spp.Not SpecifiedNaturally contaminated maize (South Africa)8.8 - 39.6 µg/kg[6]

Biosynthesis of this compound in Fusarium proliferatum

Recent research has successfully identified and characterized the gene cluster responsible for this compound biosynthesis in F. proliferatum.[2][7] The pathway involves a series of enzymatic conversions, beginning with a terpenoid synthase and followed by modifications by cytochrome P450s, a FAD-oxidase, and an acetyltransferase.[2][7] Inactivation of the terpenoid synthase gene (FUP1) completely halts this compound production.[2][7] Similarly, knocking out the acetyltransferase gene (FUP5) prevents the final step, leading to an accumulation of the precursor, terpestacin.[2][7]

Fusaproliferin_Biosynthesis cluster_pathway This compound Biosynthesis Pathway cluster_legend Enzyme Legend FPP Farnesyl Diphosphate (FPP) Preterpestacin_III Preterpestacin III FPP->Preterpestacin_III FUP1 (Terpenoid Synthase) Terpestacin Terpestacin Preterpestacin_III->Terpestacin FUP2, FUP3 (P450s) FUP4 (FAD-Oxidase) This compound This compound Terpestacin->this compound FUP5 (Acetyltransferase) FUP1_node FUP1 FUP_P450_node FUP2, FUP3, FUP4 FUP5_node FUP5

Caption: Biosynthesis pathway of this compound in F. proliferatum.

Experimental Protocols

The accurate quantification of this compound from fungal cultures or contaminated matrices is essential for research and safety assessment. The following sections detail common methodologies.

Fungal Culture and Extraction
  • Culture: Strains of Fusarium are typically grown on a solid substrate to promote mycotoxin production. Cracked yellow corn is a commonly used and effective medium.[5]

  • Extraction: The choice of solvent is critical for efficient recovery.

    • Milled samples (e.g., 5 grams) are extracted with a solvent. Methanol has demonstrated the highest recovery of this compound.[5] An alternative is an acetonitrile/water/acetic acid mixture (e.g., 79:20:1, v/v/v).[4]

    • The mixture is agitated (e.g., shaken for 90 minutes) to ensure thorough extraction.

    • The extract is filtered to remove solid debris.

  • Cleanup (Optional but Recommended): For complex matrices, a cleanup step can remove interfering compounds. Hexane partitioning is effective in removing lipids and other nonpolar impurities from the initial extract.[5]

Purification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this compound analysis.

  • Purification: Preparative HPLC with a C18 column can be used to isolate and purify this compound from crude extracts. A mobile phase of acetonitrile/water (e.g., 80:20, v/v) is often employed.[5]

  • Quantification:

    • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific method for detection and quantification.[4] The system is equipped with an electrospray ionization (ESI) source and operated in Multiple Reaction Monitoring (MRM) mode for precise measurement.[4]

    • GC-MS: Gas Chromatography-Mass Spectrometry can also be used, though it may require derivatization of the analyte.[8]

    • Calibration: Quantification is based on an external calibration curve generated from serial dilutions of a certified this compound standard.[4] The purity of the isolated compound can be verified by analytical HPLC, GC/MS, and NMR spectroscopy.[5]

Experimental_Workflow Sample Fungal Culture or Contaminated Grain Grinding Milling / Grinding Sample->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Cleanup Crude Extract Cleanup (e.g., Hexane Partitioning) Filtration->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification (vs. Standard Curve) Analysis->Quantification

Caption: General experimental workflow for this compound analysis.

References

Evaluating the Synergistic Toxic Effects of Fusaproliferin with Other Mycotoxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The co-occurrence of multiple mycotoxins in food and feed is a significant concern for human and animal health. While the toxic effects of individual mycotoxins are often well-characterized, the potential for synergistic, additive, or antagonistic interactions between them remains a critical area of research. This guide provides a comparative overview of the toxic effects of fusaproliferin (FP), an emerging Fusarium mycotoxin, and other frequently co-contaminating mycotoxins such as fumonisin B1 (FB1), deoxynivalenol (B1670258) (DON), and zearalenone (B1683625) (ZEN). Due to the current lack of direct experimental data on the synergistic effects of this compound with other mycotoxins, this document focuses on comparing their individual toxicities, summarizing known synergistic interactions among other Fusarium mycotoxins, and proposing potential mechanisms of synergy involving this compound.[1][2]

Comparative Cytotoxicity of Individual Mycotoxins

The following table summarizes the known cytotoxic effects of this compound and other major Fusarium mycotoxins on various cell lines. This data provides a baseline for understanding their individual toxic potential.

MycotoxinCell Line(s)Observed EffectsIC50 ValuesReference(s)
This compound (FP) Pancreatic cancer (BxPc3, MIA PaCa2), Breast cancer (MCF7, MDA MB 231), Human colorectal adenocarcinoma (HT-29, Caco-2)Rapid induction of apoptosis and necrosis.[3] Cytotoxic, but no IC50 was observed in the tested range for Caco-2 and HT-29 cells.[4]Sub to low micromolar range for pancreatic and breast cancer cells.[3][3][4]
Fumonisin B1 (FB1) Porcine jejunal epithelial (IPEC-J2), Bovine granulosa cellsInhibition of cell viability.[5] Altered cell proliferation and steroid production.[6]Potency ranked lower than DON, NIV, and ZEA on IPEC-J2 cells.[5][5][6]
Deoxynivalenol (DON) Porcine jejunal epithelial (IPEC-J2), Human colon carcinoma (HCT116)Inhibition of cell viability, induction of apoptosis.[5] Inhibition of protein, DNA, and RNA synthesis.Potency ranked higher than ZEA and FB1 on IPEC-J2 cells.[5][5][7]
Zearalenone (ZEN) Porcine jejunal epithelial (IPEC-J2), Human liver cancer (HepG2), Ishikawa adenocarcinomaInhibition of cell proliferation, induction of apoptosis and necrosis.[7] Estrogenic effects.[8]Potency ranked lower than DON and NIV but higher than FB1 on IPEC-J2 cells.[5][5][7][8]
Beauvericin (B1667859) (BEA) Human colorectal adenocarcinoma (HT-29, Caco-2)Cytotoxic effects.Caco-2: 24.6 µM (24h), 12.7 µM (48h); HT-29: 15.0 µM (24h), 9.7 µM (48h).[4][4]

Known Synergistic Interactions of Co-occurring Mycotoxins

While data on this compound's synergistic effects is absent, studies on other co-occurring Fusarium mycotoxins reveal complex interactions. Understanding these interactions can provide a framework for predicting how this compound might behave in a mixture.

  • Deoxynivalenol (DON) and Zearalenone (ZEN): The combination of DON and ZEN has been shown to have additive or synergistic effects on apoptosis in human granulosa cells. In human colon carcinoma cells (HCT116), a sub-additive effect on cell viability was observed through the activation of the mitochondrial apoptotic process.[7]

  • Fumonisin B1 (FB1) and other mycotoxins: Studies have shown that FB1 can have synergistic toxic effects with aflatoxin B1, leading to increased apoptosis.[9] In combination with T-2 toxin, FB1 showed additive toxicity in broiler chicks.[10] When combined with ZEN and its derivatives, FB1 can amplify the inhibitory effect on estradiol (B170435) production in bovine granulosa cells.[6]

  • Multiple Mycotoxin Mixtures: In swine jejunal epithelial cells, mixtures of DON, nivalenol (B191977) (NIV), ZEA, and FB1 at non-cytotoxic individual concentrations resulted in significant cytotoxicity, highlighting the concern over safety margins based on single toxin data.[5]

Experimental Protocols

To facilitate further research into the synergistic effects of this compound, this section details common experimental protocols for assessing mycotoxin cytotoxicity and interactions.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of individual mycotoxins and their combinations for specific time points (e.g., 24, 48, 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

2. Neutral Red (NR) Assay:

  • Principle: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Protocol:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • After treatment, remove the medium and add a medium containing neutral red. Incubate for 2-3 hours.

    • Wash the cells to remove excess dye.

    • Add a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the cells.

    • Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).

    • Calculate cell viability as a percentage of the control.

Apoptosis Assays

1. Caspase Activity Assay:

  • Principle: Caspases are a family of proteases that play a crucial role in apoptosis. This assay uses specific substrates that are cleaved by active caspases (e.g., caspase-3, -8, -9) to produce a fluorescent or colorimetric signal.

  • Protocol:

    • Treat cells with mycotoxins as described previously.

    • Lyse the cells to release their contents.

    • Add the cell lysate to a microplate containing a specific caspase substrate.

    • Incubate to allow for the enzymatic reaction.

    • Measure the fluorescence or absorbance using a microplate reader.

    • Quantify caspase activity relative to a standard curve or control.

2. DNA Fragmentation Analysis (TUNEL Assay):

  • Principle: A hallmark of apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA breaks by labeling the free 3'-OH ends with fluorescently tagged nucleotides.

  • Protocol:

    • Culture and treat cells on coverslips or in chamber slides.

    • Fix and permeabilize the cells.

    • Incubate the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Visualize the cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.

Potential Mechanisms and Signaling Pathways for Synergistic Toxicity

The individual toxic mechanisms of this compound, FB1, DON, and ZEN suggest potential points of convergence that could lead to synergistic effects.

  • This compound (FP): While the exact mechanism is not fully elucidated, studies show that FP can induce rapid apoptosis and necrosis.[3] It has also been shown to interact with DNA.[11][12]

  • Fumonisin B1 (FB1): FB1 is a known inhibitor of ceramide synthase, a key enzyme in sphingolipid metabolism. This disruption leads to the accumulation of sphinganine, which can induce oxidative stress and apoptosis.

  • Deoxynivalenol (DON): DON is a potent inhibitor of protein synthesis by binding to the ribosome. It can also activate mitogen-activated protein kinase (MAPK) pathways, leading to inflammatory responses and apoptosis.

  • Zearalenone (ZEN): ZEN and its metabolites have estrogenic activity, binding to estrogen receptors and disrupting endocrine function. ZEN can also induce oxidative stress and apoptosis through mitochondrial pathways.

Hypothesized Synergistic Interactions with this compound:

  • FP and FB1: The combined effect of FP's DNA-damaging potential and FB1's disruption of sphingolipid metabolism could lead to an amplified apoptotic signal.

  • FP and DON: The simultaneous inhibition of protein synthesis by DON and induction of cellular stress by FP could overwhelm cellular repair mechanisms, leading to enhanced cytotoxicity.

  • FP and ZEN: Both mycotoxins can induce apoptosis through different pathways. Their combined action could lead to a more robust activation of the apoptotic cascade.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a general workflow for assessing mycotoxin synergism and the known signaling pathways of individual mycotoxins.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assessment cluster_analysis Analysis Cell Culture Cell Culture Treatment Cell Treatment (Individual & Combined Mycotoxins) Cell Culture->Treatment Mycotoxin Solutions Mycotoxin Solutions Mycotoxin Solutions->Treatment Viability Cell Viability Assays (MTT, Neutral Red) Treatment->Viability Apoptosis Apoptosis Assays (Caspase, TUNEL) Treatment->Apoptosis Oxidative Stress Oxidative Stress Assays (ROS Measurement) Treatment->Oxidative Stress Data Analysis Data Analysis (IC50, Combination Index) Viability->Data Analysis Apoptosis->Data Analysis Oxidative Stress->Data Analysis

Caption: Workflow for evaluating synergistic cytotoxicity of mycotoxins.

Signaling_Pathways cluster_fb1 Fumonisin B1 cluster_don Deoxynivalenol cluster_zen Zearalenone cluster_common Common Cellular Responses FB1 FB1 Ceramide_Synthase Ceramide Synthase FB1->Ceramide_Synthase Sphinganine ↑ Sphinganine Ceramide_Synthase->Sphinganine Oxidative_Stress Oxidative Stress Sphinganine->Oxidative_Stress Apoptosis Apoptosis Sphinganine->Apoptosis DON DON Ribosome Ribosome DON->Ribosome MAPK MAPK Activation DON->MAPK Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis MAPK->Apoptosis ZEN ZEN Estrogen_Receptor Estrogen Receptor ZEN->Estrogen_Receptor Gene_Expression Altered Gene Expression Estrogen_Receptor->Gene_Expression Gene_Expression->Apoptosis Oxidative_Stress->Apoptosis

Caption: Simplified signaling pathways of major Fusarium mycotoxins.

Conclusion and Future Directions

While direct evidence for the synergistic toxic effects of this compound with other mycotoxins is currently lacking, the information presented in this guide provides a strong foundation for future research. The individual cytotoxicity of this compound, coupled with the known synergistic interactions of other Fusarium mycotoxins, underscores the importance of investigating the effects of mycotoxin mixtures. The provided experimental protocols and an understanding of the individual signaling pathways offer a clear path forward for researchers to elucidate the potential synergistic, additive, or antagonistic effects of this compound in combination with other mycotoxins. Such studies are crucial for a more accurate risk assessment of mycotoxin co-contamination in food and feed.

References

A Comparative Analysis of the Mechanisms of Action: Fusaproliferin and Beauvericin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known mechanisms of action of two Fusarium mycotoxins, Fusaproliferin and Beauvericin (B1667859). While both mycotoxins exhibit cytotoxic effects, the extent of scientific inquiry into their modes of action differs significantly, with Beauvericin being the more extensively studied of the two. This document aims to objectively present the available experimental data to facilitate a clearer understanding of their distinct and overlapping cellular impacts.

Overview of Cytotoxic Activity

Both this compound and Beauvericin have demonstrated cytotoxic effects across a range of cell lines. However, their potency and the specifics of their cellular interactions show notable differences.

Table 1: Comparative Cytotoxicity of this compound and Beauvericin

MycotoxinCell LineAssayExposure Time (h)IC50 Value (µM)Reference
This compound MIA PaCa-2 (Pancreatic Cancer)MTT240.13 ± 0.09[1][2]
BxPC-3 (Pancreatic Cancer)MTT240.76 ± 0.24[1][2]
MDA-MB-231 (Breast Cancer)MTT241.9 ± 0.32[1][2]
MCF7 (Breast Cancer)MTT243.9 ± 0.75[1][2]
IARC/LCL 171 (Human B Lymphocytes)Trypan Blue48~55
SF-9 (Insect Cells)Trypan Blue48~70
Beauvericin U-937 (Monocytic Lymphoma)Trypan Blue24~30[3]
HL-60 (Promyelocytic Leukemia)Trypan Blue24~15[3]
Caco-2 (Colon Adenocarcinoma)MTT2420.6 ± 6.9[4]
Caco-2 (Colon Adenocarcinoma)MTT4810.7 ± 3.7[4]
Caco-2 (Colon Adenocarcinoma)MTT721.9 ± 0.7[4]
CT-26 (Murine Colon Carcinoma)Not Specified721.8 ± 0.2[5]
NIH/3T3 (Murine Fibroblasts)Not Specified723.1 ± 0.2[5]
HepG2 (Hepatocellular Carcinoma)MTT2412.5 ± 0.04[6][7]
HepG2 (Hepatocellular Carcinoma)MTT487.01 ± 0.05[6][7]
HepG2 (Hepatocellular Carcinoma)MTT725.5 ± 0.07[6][7]
SH-SY5Y (Neuroblastoma)MTT2412[8]
SH-SY5Y (Neuroblastoma)MTT483.25[8]

Molecular Mechanisms of Action

Beauvericin: A Well-Characterized Ionophore

The primary mechanism of action for Beauvericin is its function as an ionophore, which disrupts cellular ion homeostasis. This initial event triggers a cascade of downstream effects leading to cell death.

  • Ionophoric Activity: Beauvericin is a cyclic hexadepsipeptide that can form complexes with various cations, particularly Ca²⁺, and transport them across biological membranes.[9] This leads to an influx of extracellular Ca²⁺, increasing its intracellular concentration.[10][11]

  • Induction of Apoptosis: The rise in intracellular Ca²⁺ is a key trigger for apoptosis.[10] This occurs through the mitochondrial pathway, involving:

    • Mitochondrial Membrane Potential (ΔΨm) Collapse: Beauvericin treatment leads to a loss of mitochondrial membrane potential.[4][12][13]

    • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.[10]

    • Caspase Activation: Cytosolic cytochrome c activates a caspase cascade, ultimately leading to the execution of apoptosis.[10]

  • Oxidative Stress: Beauvericin has been shown to induce the production of reactive oxygen species (ROS).[4][9][14][15] This oxidative stress contributes to cellular damage and apoptosis.

  • Cell Cycle Arrest: Studies have indicated that Beauvericin can cause cell cycle arrest at the G0/G1 or G2/M phase, depending on the cell type and concentration.[4][6][9]

  • Signaling Pathway Modulation: Beauvericin influences several signaling pathways, including the MAPK and NF-κB pathways, which are involved in cell survival and apoptosis.[9][10][16][17] It has also been shown to activate the TLR4 signaling pathway, suggesting an immunomodulatory role.[15]

This compound: An Emerging Mycotoxin with a Less Defined Mechanism

The molecular mechanism of this compound is not as well-elucidated as that of Beauvericin. Current research points towards a cytotoxic profile that includes the induction of both apoptosis and necrosis, though the precise signaling cascades remain largely uncharacterized.

  • Induction of Cell Death: Studies have shown that this compound induces rapid morphological changes in cancer cell lines, indicative of both apoptosis and necrosis, within a few hours of exposure.[18]

  • Mitochondrial Effects: Preliminary evidence suggests that this compound may impact mitochondrial function. A significant reduction in mitochondrial DNA integrity and a decrease in mitochondrial membrane potential have been observed in cells deficient in the FUS protein, which is associated with a neurodegenerative disease and not the mycotoxin itself, hinting at a potential area for future research on the mycotoxin's effects.[19]

  • DNA Interaction: Unlike many mycotoxins that form covalent adducts with DNA, this compound is suggested to interact with DNA non-covalently. The implications of this interaction for its toxic effects are still under investigation.

  • Oxidative Stress: While many Fusarium mycotoxins are known to induce oxidative stress, direct evidence for ROS production by this compound is limited. However, the production of ROS is a common mechanism for many mycotoxins produced by Fusarium proliferatum and Fusarium subglutinans.[20]

Signaling Pathways and Experimental Workflows

Visualizing the known signaling pathways and experimental workflows can aid in understanding the mechanisms of these mycotoxins.

Beauvericin_Mechanism Beauvericin Beauvericin Membrane Cell Membrane Beauvericin->Membrane Acts on CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Beauvericin->CellCycleArrest Ca2_channel Ion Channel Disruption Membrane->Ca2_channel Ca2_influx Increased Intracellular Ca2+ Ca2_channel->Ca2_influx Mitochondrion Mitochondrion Ca2_influx->Mitochondrion MAPK_NFkB MAPK / NF-κB Pathway Modulation Ca2_influx->MAPK_NFkB ROS ROS Production Mitochondrion->ROS MMP_collapse ΔΨm Collapse Mitochondrion->MMP_collapse Apoptosis Apoptosis ROS->Apoptosis Cyt_c Cytochrome c Release MMP_collapse->Cyt_c Caspases Caspase Activation Cyt_c->Caspases Caspases->Apoptosis MAPK_NFkB->Apoptosis

Figure 1. Proposed signaling pathway for Beauvericin-induced cytotoxicity.

Fusaproliferin_Mechanism This compound This compound Cell Cell This compound->Cell Unknown_Target Unknown Cellular Target(s) Cell->Unknown_Target Mitochondrion Mitochondrion Unknown_Target->Mitochondrion DNA DNA Unknown_Target->DNA Mitochondrial_Damage Potential Mitochondrial Damage (Reduced ΔΨm, DNA integrity loss) Mitochondrion->Mitochondrial_Damage DNA_Interaction Non-covalent Interaction DNA->DNA_Interaction Cell_Death Apoptosis / Necrosis Mitochondrial_Damage->Cell_Death DNA_Interaction->Cell_Death

Figure 2. Postulated and observed effects of this compound on cellular components.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays Cell_Seeding Seed Cells Mycotoxin_Treatment Treat with this compound or Beauvericin Cell_Seeding->Mycotoxin_Treatment Incubation Incubate (Time Course) Mycotoxin_Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle, ROS, ΔΨm) Incubation->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot Microscopy Microscopy (Morphology) Incubation->Microscopy

Figure 3. General experimental workflow for assessing mycotoxin cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effects of this compound and Beauvericin.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Mycotoxin Treatment: Prepare serial dilutions of this compound and Beauvericin in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the mycotoxin dilutions. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis and necrosis by this compound and Beauvericin.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of the mycotoxins for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

Objective: To measure the intracellular generation of ROS.

Methodology:

  • Cell Treatment: Treat cells with the mycotoxins in a black 96-well plate.

  • DCFDA Staining: After treatment, wash the cells with PBS and then incubate with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) solution in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Conclusion

Beauvericin's mechanism of action is well-documented, centering on its ionophoric properties that lead to a cascade of events including apoptosis, oxidative stress, and cell cycle arrest. In contrast, while this compound is clearly a cytotoxic agent, its detailed molecular mechanisms are still largely undefined. The available data suggests it induces a rapid form of cell death involving both apoptosis and necrosis, with potential effects on mitochondria and DNA.

References

Fusaproliferin: A Potent Anti-Cancer Sesterterpene Targeting Pancreatic and Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the mycotoxin Fusaproliferin demonstrates significant cytotoxic potential against various cancer cell lines, particularly those of pancreatic origin. Emerging evidence suggests its mechanism of action involves the induction of rapid apoptosis and necrosis, alongside the suppression of key inflammatory signaling pathways. This guide provides a comparative overview of its efficacy, supported by available experimental data.

Comparative Cytotoxicity of this compound

This compound, a sesterterpene mycotoxin produced by the endophytic fungus Fusarium solani, has demonstrated potent cytotoxic effects across a panel of human cancer cell lines.[1][2][3] Its efficacy is most pronounced in pancreatic cancer cells, where it exhibits sub-micromolar inhibitory concentrations. The 50% inhibitory concentration (IC50) values from in vitro studies are summarized below, comparing this compound's activity against different cancer cell lines and a non-tumor cell line, as well as standard chemotherapeutic agents.

Cell LineCancer TypeIC50 of this compound (µM)Comparator DrugIC50 of Comparator (µM)
MIA PaCa-2 Pancreatic Adenocarcinoma0.13 ± 0.09Gemcitabine7.6 ± 0.66
BxPC-3 Pancreatic Adenocarcinoma0.76 ± 0.24Gemcitabine2.2 ± 0.43
MDA-MB-231 Triple-Negative Breast Cancer1.9 ± 0.32Doxorubicin (B1662922)0.06 ± 0.03
MCF7 ER-Positive Breast Cancer3.9 ± 0.75Doxorubicin0.02 ± 0.018
WI-38 Normal Lung Fibroblast18 ± 0.66--

Data sourced from Hoque et al., 2018.[1]

The data clearly indicates that this compound is significantly more potent than the standard-of-care chemotherapeutic, gemcitabine, against the tested pancreatic cancer cell lines (3 to 58 times more potent).[1][2] While doxorubicin shows greater potency against breast cancer cell lines, this compound demonstrates a degree of selectivity for cancer cells over non-tumor cells, with an IC50 value in WI-38 lung fibroblasts that is 4.6 to 138 times higher than in the tested cancer cell lines.[1][2]

Mechanism of Action: Induction of Cell Death and Signaling Pathway Modulation

Studies have observed that this compound induces rapid morphological changes in cancer cells, characteristic of both apoptosis and necrosis, within 4 to 8 hours of treatment.[1][3] While quantitative data from flow cytometry-based apoptosis and cell cycle assays are not extensively available in the current literature, microscopic examinations confirm significant cellular damage.[1][3]

Further investigations into the molecular mechanisms suggest that this compound's anti-cancer activity may be linked to its anti-inflammatory properties, specifically through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial for cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers.

A proposed workflow for investigating the anti-cancer potential of a compound like this compound is outlined below.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation cell_culture Cancer Cell Lines (e.g., MIA PaCa-2, BxPC-3) This compound This compound Treatment (Dose-Response) cell_culture->this compound mtt_assay MTT Assay (Cell Viability/IC50) This compound->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay western_blot Western Blot Analysis (Signaling Proteins) mtt_assay->western_blot quant_data Quantitative Data Analysis (IC50, % Apoptosis, % Cell Cycle) apoptosis_assay->quant_data cell_cycle_assay->quant_data pathway_analysis Signaling Pathway Interpretation western_blot->pathway_analysis quant_data->pathway_analysis

General Experimental Workflow for Validating Anti-Cancer Potential.
Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Experimental data indicates that this compound can inhibit the activation of the NF-κB pathway. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This, in turn, blocks the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-survival genes.

G cluster_pathway This compound This compound IKK IKK This compound->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene activates transcription of

Inhibition of the NF-κB Signaling Pathway by this compound.
Suppression of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant activation of the MAPK pathway is common in cancer. Studies have shown that this compound can block the phosphorylation of JNK, ERK, and p38 MAPK, indicating its ability to suppress this pro-proliferative pathway.

G cluster_pathway This compound This compound MAPK MAPK (ERK, JNK, p38) This compound->MAPK inhibits phosphorylation GrowthFactors Growth Factors/ Stress Receptor Receptor GrowthFactors->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Suppression of the MAPK Signaling Pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-cancer potential.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and IC50 values are determined using non-linear regression analysis.

Western Blot Analysis for Signaling Pathways
  • Cell Lysis: After treatment with this compound for the desired time, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-ERK, ERK, β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion

This compound presents a promising scaffold for the development of novel anti-cancer therapeutics, particularly for pancreatic cancer. Its potent cytotoxicity, selectivity for cancer cells, and ability to modulate key cancer-related signaling pathways warrant further investigation. Future studies should focus on quantitative analysis of apoptosis and cell cycle effects in various cancer cell lines to provide a more complete picture of its mechanism of action and to support its progression towards in vivo studies and potential clinical applications.

References

Fusaproliferin in Grains: A Comparative Look at Organic vs. Conventional Farming

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable scarcity of direct comparative studies on fusaproliferin levels in raw organic versus conventional grains. While research has explored other mycotoxins, specific quantitative data for this compound in this context remains limited. However, existing studies on related products and other mycotoxins, combined with established analytical methods and toxicological knowledge, can provide valuable insights for researchers, scientists, and drug development professionals.

A study on pasta, a processed grain product, found that while this compound contamination was detected in both organic and conventional samples, organic pasta showed a higher frequency of contamination. In the positive samples, this compound levels ranged from 0.05 to 8.02 µg/kg[1]. It is important to note that these findings are on a processed product and may not directly reflect the contamination levels in raw grains.

In contrast, broader studies on other Fusarium mycotoxins in cereals have shown varied results. Some research indicates that organic cereals may have lower levels of certain mycotoxins like deoxynivalenol (B1670258) (DON), T-2, and HT-2 toxins compared to their conventional counterparts[2][3][4][5]. For instance, a Norwegian study found significantly lower levels of several Fusarium mycotoxins in organically grown barley, oats, and wheat[2][4]. However, other studies have found no significant difference or even higher levels of some mycotoxins in organic grains, suggesting that factors such as crop rotation, tillage practices, and climatic conditions play a crucial role in mycotoxin contamination[6][7][8].

The scientific community has established reliable methods for the detection and quantification of this compound in grain samples. These methods are essential for monitoring contamination and ensuring the safety of food and feed.

Quantitative Data on this compound and Other Mycotoxins

The following table summarizes available data on this compound in a processed grain product and provides context with data on other mycotoxins in raw grains from comparative studies.

MycotoxinGrain/ProductFarming SystemThis compound Level (µg/kg)Other Mycotoxin Levels (µg/kg)Reference
This compound PastaOrganic0.05 - 8.02 (in positive samples)-Serrano et al. (2013)[1]
This compound PastaConventional0.05 - 8.02 (in positive samples)-Serrano et al. (2013)[1]
HT-2 Toxin OatsOrganic-<20 (median), 80 (mean)Bernhoft et al. (2010)[2]
HT-2 Toxin OatsConventional-62 (median), 117 (mean)Bernhoft et al. (2010)[2]
Deoxynivalenol (DON) WheatOrganic-29 (median), 86 (mean)Bernhoft et al. (2010)[2]
Deoxynivalenol (DON) WheatConventional-51 (median), 170 (mean)Bernhoft et al. (2010)[2]

Experimental Protocols

Determination of this compound in Grain Samples

A common and effective method for the quantitative analysis of this compound in grains involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

  • A representative sample of the grain is finely ground to a homogenous powder.

  • A known weight of the ground sample (e.g., 5-10 g) is extracted with a suitable solvent mixture, typically acetonitrile/water or methanol (B129727)/water, to efficiently recover the mycotoxin.

  • The extraction is often enhanced by mechanical shaking or ultrasonication for a defined period.

  • The resulting extract is centrifuged or filtered to separate the solid matrix from the liquid extract.

2. Clean-up:

  • The crude extract is subjected to a clean-up step to remove interfering matrix components. This is commonly achieved using solid-phase extraction (SPE) cartridges (e.g., C18 or Oasis HLB).

  • The extract is passed through the conditioned SPE cartridge, which retains the analyte of interest.

  • The cartridge is then washed with a solvent to remove impurities, and finally, the this compound is eluted with a stronger solvent.

3. LC-MS/MS Analysis:

  • The cleaned-up extract is evaporated to dryness and reconstituted in a suitable injection solvent.

  • An aliquot of the reconstituted sample is injected into the LC-MS/MS system.

  • Liquid Chromatography (LC): A C18 reversed-phase column is typically used for chromatographic separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of a modifier like formic acid or ammonium (B1175870) formate, is employed to separate this compound from other compounds.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with that of a calibration curve constructed using certified reference standards.

Visualizations

The following diagrams illustrate the experimental workflow for this compound analysis and a key signaling pathway affected by this mycotoxin.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Grain_Sample Grain Sample Grinding Grinding Grain_Sample->Grinding Extraction Extraction (Acetonitrile/Water) Grinding->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for this compound analysis in grains.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Inflammatory_Genes Inflammatory Gene Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Assessing the stability of Fusaproliferin in different food processing conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Information regarding the stability of the emerging mycotoxin Fusaproliferin under various food processing conditions is currently limited in publicly available scientific literature. While this compound is a known secondary metabolite of several Fusarium species, comprehensive quantitative data on its degradation kinetics under thermal stress, varying pH levels, and enzymatic action is not as readily available as for other major mycotoxins.

This guide will provide a comparative assessment by presenting detailed data on the stability of Fumonisins, a group of mycotoxins also produced by Fusarium proliferatum and often co-contaminating agricultural commodities with this compound. The stability of Fumonisins has been more extensively studied and can serve as a valuable reference point for researchers and drug development professionals. We will supplement this with general principles of mycotoxin stability and detailed experimental protocols relevant to the analysis of these compounds.

Introduction to this compound and Co-occurring Mycotoxins

This compound is a sesterterpenoid mycotoxin produced by several Fusarium species, most notably Fusarium proliferatum.[1] It is considered an "emerging mycotoxin" due to increasing awareness of its presence in a variety of cereal grains, particularly maize.[2][3] Its toxicological profile is still under investigation, but initial studies have indicated potential cytotoxic effects.[4][5]

This compound frequently co-occurs with other Fusarium mycotoxins, primarily Fumonisins. Fumonisins are structurally different from this compound and have been more extensively studied, with established toxicological data and regulatory limits in many countries.[6][7] Understanding the stability of Fumonisins during food processing can provide critical insights into the potential fate of co-contaminating this compound.

Comparative Stability of Mycotoxins in Food Processing

The stability of mycotoxins during food processing is influenced by several factors, including the chemical structure of the mycotoxin itself, the processing temperature, duration of heat treatment, pH of the food matrix, and the presence of other food components.[8]

Thermal Stability

Most mycotoxins exhibit a degree of heat stability, meaning they are not entirely eliminated by common cooking processes such as baking, frying, and extrusion.[8] However, significant reductions can be achieved at higher temperatures and longer processing times.

Table 1: Thermal Stability of Fumonisins in Food Processing

Food ProcessTemperature (°C)DurationMatrixFumonisin Reduction (%)Reference
Baking175 - 200-Corn muffins16 - 28[8]
Frying19015 minTortilla chips67[8]
Extrusion160-Corn grits75 - 85 (with glucose)[8]
Canning--Cream-style corn12[8]
Boiling10030 minWaterNo significant loss[8]

Data for this compound is not available. The data presented for Fumonisins indicates that high-temperature processes like frying and extrusion are more effective in reducing their levels compared to baking and canning.[7][8]

Effect of pH

The pH of the food matrix can significantly influence the stability of mycotoxins during processing.

Table 2: Effect of pH on the Stability of Fumonisin B1 (FB1) in an Aqueous Buffer System Heated for 60 minutes

Temperature (°C)pH 4pH 7pH 10Reference
125 < 27%< 27%< 27%[9]
150 80 - 90%18 - 30%40 - 52%[9]
≥ 175 > 80%> 80%> 80%[9]

This data for Fumonisin B1 suggests that it is least stable at acidic pH (pH 4) when heated at 150°C. At very high temperatures (≥ 175°C), the degradation is significant across all tested pH levels.[9] The influence of pH on this compound stability has not been extensively reported.

Enzymatic Degradation

Enzymatic detoxification is a promising strategy for reducing mycotoxin contamination in food and feed. Specific enzymes can transform mycotoxins into less toxic or non-toxic products. While research has identified enzymes capable of degrading various mycotoxins, including some from Fusarium, specific enzymatic degradation pathways for this compound are not well-documented in the available literature.[10][11][12] Research in this area is ongoing and represents a key field for future investigation.

Experimental Protocols

Accurate assessment of mycotoxin stability requires robust analytical methods. The following sections outline a general workflow and specific protocols for mycotoxin analysis.

General Experimental Workflow

The assessment of mycotoxin stability during food processing typically involves the following steps:

G cluster_0 Sample Preparation cluster_1 Extraction and Cleanup cluster_2 Analysis start Spiked or Naturally Contaminated Food Matrix process Food Processing Simulation (e.g., Heating, pH adjustment) start->process extraction Mycotoxin Extraction (e.g., Acetonitrile/Water) process->extraction cleanup Sample Cleanup (e.g., SPE, Immunoaffinity Columns) extraction->cleanup analysis Instrumental Analysis (e.g., LC-MS/MS) cleanup->analysis data Data Analysis and Quantification analysis->data

Caption: General workflow for assessing mycotoxin stability in food processing.

Mycotoxin Extraction and Cleanup

Objective: To extract mycotoxins from the food matrix and remove interfering components prior to analysis.

Protocol:

  • Homogenization: A representative sample of the processed food is finely ground and homogenized.

  • Extraction: The homogenized sample is extracted with a suitable solvent mixture. A common solvent for Fusarium mycotoxins is an acetonitrile/water mixture. The sample and solvent are typically shaken or blended for a specified time.

  • Centrifugation/Filtration: The extract is centrifuged or filtered to separate the liquid extract from the solid food matrix.

  • Cleanup: The crude extract is passed through a solid-phase extraction (SPE) or immunoaffinity column to remove lipids, pigments, and other interfering substances. Immunoaffinity columns are highly specific and offer excellent cleanup for certain mycotoxins.

Instrumental Analysis

Objective: To separate, identify, and quantify the mycotoxins of interest.

Protocol:

  • Chromatographic Separation: The cleaned-up extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The mycotoxins are separated based on their affinity for a stationary phase within the analytical column.

  • Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS), for detection and quantification. MS/MS provides high selectivity and sensitivity, allowing for the accurate measurement of mycotoxin levels even in complex food matrices.

  • Quantification: The concentration of the mycotoxin is determined by comparing the response of the analyte in the sample to that of a certified reference standard.

Potential Degradation Pathway

The degradation of mycotoxins during food processing can lead to the formation of various breakdown products. The exact degradation pathway for this compound is not well-established. Below is a generalized hypothetical pathway for a mycotoxin under thermal and pH stress.

G Mycotoxin Parent Mycotoxin (e.g., this compound) Intermediate1 Intermediate Product A (e.g., Hydrolysis) Mycotoxin->Intermediate1 Heat, pH Intermediate2 Intermediate Product B (e.g., Decarboxylation) Mycotoxin->Intermediate2 Heat EndProduct Smaller, Less Complex Molecules Intermediate1->EndProduct Intermediate2->EndProduct

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fusaproliferin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of fusaproliferin, a sesterterpenoid mycotoxin produced by various Fusarium species. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental contamination. The following guidelines are based on established protocols for mycotoxin handling and disposal, adapted to the known chemical properties of this compound where specific data is available.

Core Disposal Principle: Inactivation and Hazardous Waste Management

All materials contaminated with this compound, including stock solutions, used consumables (e.g., pipette tips, culture plates), and personal protective equipment (PPE), must be treated as hazardous chemical waste. The primary method of disposal involves chemical inactivation to degrade the mycotoxin, followed by disposal through an approved hazardous waste management program.

Chemical Inactivation of this compound

While specific degradation studies for this compound are not extensively documented, the general procedure for mycotoxin inactivation using sodium hypochlorite (B82951) (bleach) is recommended. This method has proven effective for other mycotoxins and is considered a robust approach for rendering this compound non-toxic.

Quantitative Data for Mycotoxin Inactivation

The following table summarizes recommended concentrations and contact times for the chemical inactivation of mycotoxins. In the absence of specific data for this compound, the more stringent conditions (higher concentration and longer contact time) should be applied to ensure complete degradation.

Mycotoxin ClassDecontaminantConcentrationContact TimeEfficacy
General MycotoxinsSodium Hypochlorite (NaOCl)1% (v/v)≥ 2 hoursWidely recommended for general mycotoxin decontamination.[1]
AflatoxinsSodium Hypochlorite (NaOCl)~1.3% (w/w) or ~5% (v/v)≥ 2 hoursDegrades 20 µg of pure aflatoxins.
T-2 Mycotoxin2.5% NaOCl + 0.25 N NaOH2.5% NaOCl4 hoursRecommended for complete inactivation.[2]

Note: Commercial bleach solutions typically contain 5-8% sodium hypochlorite. Dilutions should be calculated based on the concentration of the stock bleach solution.

Experimental Protocol: Decontamination of this compound-Contaminated Waste

This protocol details the step-by-step procedure for the chemical inactivation of this compound in both liquid and solid laboratory waste.

Materials:

  • Commercial sodium hypochlorite solution (bleach)

  • Sodium hydroxide (B78521) (NaOH), if preparing the T-2 mycotoxin inactivation solution

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Designated, labeled hazardous waste containers (for solid and liquid waste)

  • Chemical fume hood

Procedure:

  • Preparation of Inactivation Solution:

    • For General Use (1% NaOCl): Prepare a fresh 1:5 dilution of standard household bleach (assuming ~5% NaOCl) with water.

    • For High-Concentration or Crystalline this compound (2.5% NaOCl + 0.25 N NaOH): In a chemical fume hood, carefully prepare a solution containing 2.5% sodium hypochlorite and 0.25 N sodium hydroxide. Caution: This solution is highly corrosive.

  • Decontamination of Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, labeled, and chemically compatible container.

    • In a chemical fume hood, add a sufficient volume of the chosen inactivation solution to the liquid waste. A 1:1 ratio of waste to inactivation solution is recommended to ensure thorough mixing and sufficient concentration of the decontaminant.

    • Allow the mixture to stand for a minimum of 4 hours to ensure complete inactivation.

    • After the contact time, the inactivated liquid waste can be disposed of as hazardous chemical waste according to your institution's guidelines.

  • Decontamination of Solid Waste:

    • Collect all this compound-contaminated solid waste (e.g., pipette tips, gloves, paper towels, glassware) in a clearly labeled, leak-proof hazardous waste container.

    • Immerse the solid waste completely in the chosen inactivation solution. For items that cannot be immersed, thoroughly wipe all surfaces with a cloth saturated with the inactivation solution.

    • Ensure a minimum contact time of 4 hours.

    • Following decontamination, decant the inactivation solution and manage it as hazardous liquid waste.

    • The decontaminated solid waste should be disposed of as hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-contaminated materials.

Fusaproliferin_Disposal_Workflow start Start: this compound-Contaminated Material Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Supernatants) waste_type->liquid_waste Liquid solid_waste Solid Waste (PPE, Consumables, Glassware) waste_type->solid_waste Solid prepare_inactivation Prepare Inactivation Solution (e.g., 2.5% NaOCl + 0.25 N NaOH) in Fume Hood liquid_waste->prepare_inactivation solid_waste->prepare_inactivation add_inactivation Add Inactivation Solution to Liquid Waste (1:1 ratio) prepare_inactivation->add_inactivation soak_solid_waste Immerse Solid Waste in Inactivation Solution prepare_inactivation->soak_solid_waste contact_time Allow Minimum 4-hour Contact Time add_inactivation->contact_time soak_solid_waste->contact_time collect_liquid Collect Decontaminated Liquid as Hazardous Waste contact_time->collect_liquid collect_solid Collect Decontaminated Solid as Hazardous Waste contact_time->collect_solid final_disposal Dispose of Hazardous Waste via Institutional Program collect_liquid->final_disposal collect_solid->final_disposal

Caption: Logical workflow for the safe disposal of this compound-contaminated materials.

Important Safety Considerations

  • Always work in a well-ventilated area , preferably within a certified chemical fume hood, when handling this compound and preparing inactivation solutions.

  • Always wear appropriate PPE , including a lab coat, chemical-resistant gloves, and safety goggles.

  • Never mix bleach with ammonia-containing compounds , as this will produce toxic chloramine (B81541) gas.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures and regulations.

  • Maintain a detailed record of all this compound waste generation and disposal activities.

By strictly adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fusaproliferin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel working with Fusaproliferin. Adherence to these guidelines is mandatory to ensure personal safety and prevent environmental contamination. This compound is a mycotoxin with known cytotoxic and teratogenic effects, necessitating stringent handling procedures.

Personal Protective Equipment (PPE) Protocol

Consistent and correct use of appropriate PPE is the primary defense against exposure to this compound. All personnel must receive training on the proper donning and doffing of the equipment outlined below. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on its known toxic properties and general guidelines for handling cytotoxic compounds.[1][2][3]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against chemical permeation. Double-gloving offers an additional layer of protection in case the outer glove is breached.
Inner glove tucked under the gown cuff, outer glove pulled over the cuff.Prevents skin exposure at the wrist.
Gown Disposable, impermeable gown with a solid front and long sleeves.Protects against splashes and contamination of personal clothing.
Eye/Face Protection Full-face shield or safety goggles used in conjunction with a fluid-resistant mask.Protects the eyes and face from splashes of liquids or contact with aerosols.
Respiratory Protection A fit-tested NIOSH-approved respirator (e.g., N95 or higher) is required when handling this compound powder or when there is a risk of aerosol generation.Prevents the inhalation of airborne particles.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants outside of the designated laboratory area.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, particularly in its powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a glove box to minimize the risk of aerosol generation and exposure.

Preparation and Handling:

  • Restricted Access: Designate a specific area for working with this compound. Access should be limited to authorized and trained personnel only.

  • Pre-Handling Check: Before starting any procedure, ensure that all necessary PPE is available and in good condition. A cytotoxic spill kit must be readily accessible.

  • Within the BSC: Conduct all weighing, reconstituting, and aliquoting of this compound within the confines of a BSC.

  • Aseptic Technique: Employ meticulous aseptic techniques to prevent contamination of the sample and the surrounding work area.[4]

  • Minimize Aerosols: Perform all procedures in a manner that minimizes the creation of splashes or aerosols.[5]

  • Labeling: Clearly label all containers with the contents, concentration, date, and appropriate hazard warnings.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment within the BSC upon completion of work. A suitable decontamination agent, such as a freshly prepared 10% bleach solution followed by 70% ethanol, is recommended.

  • Doffing PPE: Remove PPE in the designated area, taking care to avoid self-contamination. Dispose of all single-use PPE as cytotoxic waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves and before leaving the laboratory.[6]

Disposal Plan: Managing this compound Waste

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.

Waste Segregation and Collection:

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container clearly labeled as "Cytotoxic Waste."

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), bench paper, pipette tips, and other contaminated solid materials must be disposed of in a clearly labeled, leak-proof cytotoxic waste container.[7]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and shatterproof container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name.

Final Disposal:

All cytotoxic waste containers must be collected and disposed of by a licensed hazardous waste management company. Do not mix cytotoxic waste with general laboratory or biohazardous waste.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of this compound. This information underscores the need for the stringent safety precautions outlined in this document.

Test Organism/Cell LineMetricValueReference
Brine Shrimp (Artemia salina) larvaeLD₅₀53.4 μM[1]
Lepidopteran SF-9 cell lineCC₅₀ (24 hours)100 μM[1]
Lepidopteran SF-9 cell lineCC₅₀ (48 hours)70 μM[1]
Human B-Lymphocyte IARC-171 cellsCC₅₀ (24 hours)60–65 μM[1]
Human B-Lymphocyte IARC-171 cellsCC₅₀ (48 hours)55 μM[1]
Chicken EmbryosTeratogenic Effects1-5 μM[1]

LD₅₀: Lethal dose for 50% of the population. CC₅₀: Cytotoxic concentration for 50% of the cells.

Signaling Pathway Interactions

This compound has been observed to interact with key cellular signaling pathways, which likely contributes to its biological effects. The following diagram illustrates the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.

Fusaproliferin_Pathway_Interaction cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation This compound This compound This compound->IKK inhibits This compound->MAPKs inhibits Gene_Expression Inflammatory Gene Expression NF-κB_nuc->Gene_Expression

Caption: Inhibitory effect of this compound on NF-κB and MAPK signaling pathways.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fusaproliferin
Reactant of Route 2
Fusaproliferin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.